Mubritinib

Catalog No.
S547949
CAS No.
366017-09-6
M.F
C25H23F3N4O2
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mubritinib

CAS Number

366017-09-6

Product Name

Mubritinib

IUPAC Name

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole

Molecular Formula

C25H23F3N4O2

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+

InChI Key

ZTFBIUXIQYRUNT-MDWZMJQESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Mubritinib; TAK 165; TAK-165; TAK165

Canonical SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F

Isomeric SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F

The exact mass of the compound Mubritinib is 468.17731 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action: From HER2 to Mitochondria

Author: Smolecule Technical Support Team. Date: February 2026

Originally characterized as a tyrosine kinase inhibitor targeting HER2, subsequent research has demonstrated that Mubritinib's primary anti-cancer effects and toxicity are mediated through its action on cellular metabolism, specifically by inhibiting mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase) [1] [2].

The diagram below illustrates how this compound's inhibition of complex I triggers a cascade of cellular events leading to both its anti-cancer effects and associated toxicity.

mubritinib_mechanism This compound This compound Complex_I Complex_I This compound->Complex_I Inhibits ETC Disruption ETC Disruption Complex_I->ETC Disruption ↓ ATP Production ↓ ATP Production ETC Disruption->↓ ATP Production ↑ ROS Generation ↑ ROS Generation ETC Disruption->↑ ROS Generation Energy Crisis Energy Crisis ↓ ATP Production->Energy Crisis Oxidative Stress Oxidative Stress ↑ ROS Generation->Oxidative Stress Activation of AMPK Activation of AMPK Energy Crisis->Activation of AMPK Inhibition of mTOR Inhibition of mTOR Energy Crisis->Inhibition of mTOR Cardiotoxicity (Off-target) Cardiotoxicity (Off-target) Energy Crisis->Cardiotoxicity (Off-target) Impaired Cell Proliferation Impaired Cell Proliferation Activation of AMPK->Impaired Cell Proliferation Inhibition of mTOR->Impaired Cell Proliferation Anti-cancer Effects Anti-cancer Effects Impaired Cell Proliferation->Anti-cancer Effects DNA Damage DNA Damage Oxidative Stress->DNA Damage Activation of Pro-apoptotic Signals Activation of Pro-apoptotic Signals Oxidative Stress->Activation of Pro-apoptotic Signals Oxidative Stress->Cardiotoxicity (Off-target) Apoptosis Apoptosis DNA Damage->Apoptosis Activation of Pro-apoptotic Signals->Apoptosis Apoptosis->Anti-cancer Effects

This compound's primary mechanism and downstream effects.

The heterocyclic 1,3-nitrogen motif (found in its 1H-1,2,3-triazole ring) has been identified as the key toxicophore responsible for complex I inhibition. This motif is also present in other compounds, such as the anti-cancer drug Carboxyamidotriazole (CAI), which also acts as a complex I inhibitor [1] [3] [2].

Therapeutic Potential & Key Evidence

This compound has demonstrated anti-tumor efficacy in various preclinical cancer models, particularly those dependent on oxidative phosphorylation (OXPHOS).

Cancer Model Key Findings Experimental Models

| Non-Small Cell Lung Cancer (NSCLC) | - Inhibited cell proliferation & migration.

  • Induced ROS & apoptosis.
  • Synergized with cisplatin to overcome resistance [4]. | - H1975, A549 cell lines.
  • Mouse xenograft model [4]. | | Acute Myeloid Leukemia (AML) | - Revealed landscape of OXPHOS dependency.
  • Selectively targeted OXPHOS-dependent AML cells [5]. | - AML cell lines.
  • Primary patient samples [5]. | | Primary Effusion Lymphoma (PEL) | - Selectively inhibited KSHV+ PEL cell growth.
  • Induced cell cycle arrest & apoptosis.
  • Inhibited KSHV LANA protein function [6]. | - BC3, BCBL1 PEL cell lines.
  • KSHV- control lines (Ramos) [6]. | | Glioblastoma | - Impaired brain tumor stem cell (BTSC) self-renewal.
  • Crossed blood-brain barrier.
  • Delayed tumor progression & extended survival alone/with radio-chemotherapy [7]. | - Patient-derived & syngeneic models [7]. |

Detailed Experimental Protocols

To help you evaluate and potentially build upon this research, here are summaries of key experimental methodologies used in these studies.

1. Assessing Anti-tumor Efficacy In Vitro

  • Cell Viability/Proliferation: Measured using MTT assay and colony formation assay. Cells are treated with varying doses of this compound for 24-72 hours (MTT) or longer periods to observe clonogenic survival [4].
  • Apoptosis and Cell Cycle Analysis: Quantified using flow cytometry with Annexin V/PI staining for apoptosis and PI staining for cell cycle phase distribution [4] [6].
  • Migration and Invasion: Evaluated using wound scratch assay to monitor 2D cell migration and Transwell invasion assay with Matrigel to assess invasive potential [4].
  • Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential (ΔΨm): Measured via flow cytometry using fluorescent probes DCHF-DA for ROS and JC-1 for ΔΨm [4].

2. Investigating Mechanism of Action

  • Mitochondrial Function Analysis: Performed using the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR, indicator of respiration) and Extracellular Acidification Rate (ECAR, indicator of glycolysis) in real-time [6] [1].
  • Mitochondrial Complex Activity Assay: The activities of mitochondrial respiratory chain complexes (I-V) are measured using specific activity assay kits on isolated cellular mitochondria [4].
  • Western Blot Analysis: Used to investigate changes in protein expression and phosphorylation in key signaling pathways (e.g., PI3K/Akt/mTOR, AMPK) and antioxidant responses (e.g., Nrf2, HO-1) [4] [1] [7].

3. In Vivo Validation

  • Mouse Subcutaneous Xenograft Model: Cancer cells are injected into the flanks of immunodeficient mice. After tumor establishment, mice are treated with this compound, a control drug (e.g., cisplatin), a combination, or a vehicle [4].
  • Endpoint Analyses: Tumor volume is monitored and calculated. At the end of the study, tumors are harvested for histological examination (H&E staining), immunohistochemistry (IHC), and TUNEL staining to assess apoptosis [4].

Safety and Toxicity Considerations

The primary safety concern identified for this compound is cardiotoxicity due to 'off-target' mitochondrial inhibition [1] [2]. Cardiomyocytes have high energy demands and are rich in mitochondria, making them particularly sensitive to complex I inhibition. Studies show this compound reduces the beat rate of cardiomyocytes and can lead to cell death upon prolonged exposure [1]. This cardiotoxicity is directly linked to the 1,3-nitrogen toxicophore [1].

Future Directions and Conclusions

For researchers, the repurposing of this compound highlights several key areas:

  • Biomarker Development: Identifying predictive biomarkers, such as OXPHOS dependency, is crucial for selecting patient populations most likely to respond [5].
  • Combination Strategies: Rational combinations, such as with cisplatin in NSCLC or radiotherapy in glioblastoma, can enhance efficacy and overcome resistance [4] [7].
  • Toxicophore Awareness: The 1,3-nitrogen motif is a known toxicophore for mitochondrial complex I inhibition. This knowledge is vital for medicinal chemistry efforts to design new compounds that avoid this off-target liability or to exploit it intentionally for targeting OXPHOS-dependent cancers [1] [3].

References

Mechanism of Action: Targeting Mitochondrial Respiration

Author: Smolecule Technical Support Team. Date: February 2026

Mubritinib's primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain [1] [2] [3].

  • Disruption of OXPHOS: By targeting Complex I, this compound significantly reduces the Oxygen Consumption Rate (OCR), a direct measure of mitochondrial respiration [1]. This depletes cellular energy (ATP) and impairs processes vital for cancer cell survival [1] [3].
  • Metabolic Vulnerability: Many aggressive cancers, including specific subtypes of glioblastoma and leukemia, are highly dependent on OXPHOS for energy, making them particularly vulnerable to this compound [1] [4].
  • Downstream Molecular Effects: In glioblastoma stem cells (BTSCs), this compound disrupts the AMPK/p27Kip1 signaling pathway, leading to cell cycle arrest [1] [2]. It also alleviates tumor hypoxia, which enhances the production of reactive oxygen species (ROS) and increases DNA damage, especially when combined with radiotherapy [1].

The following diagram illustrates this multi-faceted mechanism:

G This compound This compound Complex_I ETC Complex I Inhibition This compound->Complex_I Mitochondrial_Respiration Mitochondrial Respiration (OXPHOS) Energy_depletion Cellular Energy (ATP) Depletion Mitochondrial_Respiration->Energy_depletion Complex_I->Mitochondrial_Respiration AMPK_pathway Disruption of AMPK/p27Kip1 Pathway Complex_I->AMPK_pathway Hypoxia Alleviation of Tumor Hypoxia Complex_I->Hypoxia Cell_cycle_arrest Cell Cycle Arrest AMPK_pathway->Cell_cycle_arrest ROS_DNA_damage Increased ROS & DNA Damage Hypoxia->ROS_DNA_damage Stemness Impaired Self-Renewal & Stemness Energy_depletion->Stemness

> this compound induces anti-cancer effects primarily by inhibiting mitochondrial Complex I, leading to energy depletion, cell cycle arrest, and increased oxidative stress.

Key Experimental Data & Protocols

The promising profile of this compound is supported by robust pre-clinical data. Key quantitative findings from recent studies are summarized below.

Model System Key Experimental Readouts Results & Efficacy

| Patient-Derived Glioblastoma Stem Cells (BTSCs) [1] | • Oxygen Consumption Rate (OCR)Cell Growth & Self-RenewalGene/Protein Expression | • Significant, dose-dependent OCR reduction from 20 nM. • Inhibition of BTSC growth in the nanomolar (nM) range (20-500 nM). • Disruption of AMPK/p27Kip1 pathway; cell cycle arrest. | | Pre-clinical Glioblastoma Mouse Models [1] [2] | • Animal SurvivalTumor ProgressionBlood-Brain Barrier PenetrationToxicity & Behaviour | • Delayed tumor progression and extended survival. • Enhanced efficacy when combined with radiotherapy or temozolomide. • Confirmed brain penetrance; well-tolerated profile. | | Primary Effusion Lymphoma (PEL) Cells [3] | • Cell Viability/GrowthCell Cycle AnalysisSeahorse Analyzer (OCR)Metabolomics (ATP/ADP ratios) | • Selective inhibition of PEL cell growth. • Induction of cell cycle arrest and apoptosis (Annexin V+). • Inhibited maximal OCR; altered energy metabolism. |

Detailed Experimental Methodologies

1. Assessing Impact on Mitochondrial Respiration [1]

  • Purpose: To measure the direct effect of this compound on the electron transport chain.
  • Protocol:
    • Treat patient-derived Brain Tumour Stem Cells (BTSCs) with varying concentrations of this compound (e.g., 20 nM to 500 nM).
    • Use ultra-sensitive systems like the Resipher instrument or high-resolution respirometers like Oroboros to measure the Oxygen Consumption Rate (OCR) in real-time.
    • Calculate key parameters: Basal Respiration, Maximal Respiration, and Spare Respiratory Capacity.
  • Outcome: A dose-dependent reduction in OCR confirms this compound as a potent OXPHOS inhibitor.

2. Phenotypic Screening for Drug Repurposing [3] [5]

  • Purpose: To identify compounds that selectively kill cancer cells based on a desired phenotype, independent of the original molecular target.
  • Protocol:
    • Cell-Based Viability Screen: Incubate cancer cells (e.g., PEL cells) with compounds from a drug library. Measure viability using assays like ATP-based luminescence (e.g., CellTiter-Glo). A decrease in signal indicates cell death or growth inhibition.
    • Reporter Gene Assay: Employ engineered reporter cell lines. For example, a screen for inhibitors of a viral protein (KSHV LANA) used a luciferase reporter gene; a decrease in luminescence upon drug treatment indicates target inhibition.
    • Hit Validation: Compounds that score in both phenotypic screens (viability and target inhibition) are prioritized for further mechanistic studies.
  • Outcome: This workflow identified this compound as a hit that both killed PEL cells and inhibited a specific viral target, leading to the discovery of its new mechanism [3].

The following diagram outlines this screening and validation process:

G Compound_Library Compound_Library Screen1 Phenotypic Screen #1 (e.g., Cell Viability Assay) Compound_Library->Screen1 Screen2 Phenotypic Screen #2 (e.g., Reporter Assay) Compound_Library->Screen2 Hit_Identification Hit Identification (Compounds active in both screens) Screen1->Hit_Identification Screen2->Hit_Identification Mechanistic_Studies Mechanistic Studies (e.g., Seahorse Analysis, Metabolomics) Hit_Identification->Mechanistic_Studies New_Indication New Therapeutic Indication Mechanistic_Studies->New_Indication

> Flowchart of the phenotypic screening strategy used to repurpose this compound for new oncology indications.

Future Clinical Directions

Based on the current evidence, the clinical development path for this compound is taking shape:

  • Target Patient Populations: The most immediate potential appears to be in glioblastoma and other OXPHOS-dependent solid tumors [1] [2], as well as certain hematological cancers like Primary Effusion Lymphoma [3].
  • Combination Therapy: Evidence strongly supports its use in combination with radiotherapy and chemotherapy (e.g., temozolomide) to enhance efficacy and overcome resistance [1].
  • Next Steps: The compelling pre-clinical data and well-tolerated profile underscore the need for future clinical trials to validate its efficacy and safety in humans [1] [2].

References

The Core SAR: From Presumed HER2 Inhibitor to Mitochondrial Toxin

Author: Smolecule Technical Support Team. Date: February 2026

Initially developed and reported as a tyrosine kinase inhibitor targeting HER2 for breast cancer treatment, Mubritinib's true mechanism of action was later revealed to be quite different. Key research demonstrated that This compound does not directly inhibit HER2 phosphorylation [1]. Instead, its potent anti-cancer activity and toxicity profile are driven by the inhibition of Mitochondrial Respiratory Complex I (NADH:ubiquinone oxidoreductase) [1]. This "off-target" effect is now understood to be the primary driver of its pharmacological and toxicological effects.

A focused chemical library of this compound variants was created to pinpoint the structural features responsible for this activity. By systematically modifying different regions of the molecule, researchers identified that the 1H-1,2,3-triazole ring is the critical toxicophore [1]. The specific 1,3-nitrogen arrangement within this heterocycle is essential for Complex I inhibition. Modifying this moiety, such as replacing the triazole with a different ring system (e.g., creating "Compound 5"), substantially reduced or completely ablated both the inhibition of Complex I and the toxicity to cardiomyocytes [1].

This toxicophore was also identified in another anti-cancer drug, Carboxyamidotriazole (CAI). It was subsequently demonstrated that CAI's activity, previously attributed to calcium channel blockade, is also mediated through Complex I inhibition [1]. This confirms the 1,2,3-triazole-based toxicophore as a recurring motif for this specific mitochondrial liability.

Quantitative SAR of this compound and Analogs

The table below summarizes the biological outcomes of modifying the key toxicophoric region and other parts of the this compound structure, based on the cited studies [1] [2].

Structural Modification Impact on Complex I Inhibition Impact on Anticancer Activity Impact on Cardiac Toxicity Key Findings / Role of Fragment
Presence of 1H-1,2,3-triazole ring Potent inhibition Potent activity High toxicity Serves as the core toxicophore; essential for activity [1]
Modification of 1H-1,2,3-triazole Significantly reduced or ablated Significantly reduced or ablated Significantly reduced Confirms the 1,3-nitrogen motif is critical for mechanism [1]
Retention of (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole Not directly assessed Retained/Improved anti-proliferative activity Not directly assessed Important for targeted anti-HER2 activity in derivative compounds [2]
Bromine substitution on phenyl ring Not directly assessed Improved potency Not directly assessed In derivative compounds, this substitution enhanced HER2 inhibition and anti-proliferative effects [2]
Inactive analog (e.g., Compound 5 from [1]) No inhibition No activity No toxicity Used as a negative control to confirm the SAR and that toxicity is on-target via Complex I [1]

Experimental Protocols for Key SAR Studies

To validate the SAR and the mitochondrial mechanism, several key experimental approaches were employed:

  • In Vitro Kinase Assay: To disprove this compound's direct action on HER2, recombinant human HER2 was incubated with the drug and radioactively labeled ³²P-ATP. The incorporation of ³²P was measured, showing that this compound did not inhibit phosphorylation even at 10 µM, unlike the positive control lapatinib [1].
  • ATP Production Bioassay (Glucose/Galactose Assay): This assay is critical for unmasking mitochondrial toxicity. Cells are cultured in media where galactose replaces glucose, forcing them to rely on mitochondrial oxidative phosphorylation for ATP production. H9c2 cardiomyoblasts treated with 2 µM this compound in galactose media showed a 50% decrease in ATP levels within 2 hours, demonstrating direct mitochondrial impairment [1].
  • Cell-Based Signaling Analysis (Western Blot): The downstream effects of mitochondrial inhibition were tracked by analyzing the phosphorylation status of key energy-sensing pathway proteins (e.g., AMPK, ACC, RPS6). This compound's effect mirrored those of known mitochondrial inhibitors like rotenone and antimycin A, and was distinct from the specific HER2 inhibitor lapatinib [1].
  • Chemical Library Synthesis and Screening: A library of this compound analogs with systematic modifications was synthesized. The anti-proliferative activity, apoptosis induction, and direct Complex I inhibition of these analogs were tested, allowing for the direct correlation of structural changes with biological function [1].

Mechanism and Therapeutic Implications

The identification of the 1,2,3-triazole toxicophore has significant implications for drug discovery and the therapeutic use of this compound. The following diagram illustrates the established mechanism through which this toxicophore exerts its effects.

mechanism This compound This compound Toxicophore 1,2,3-Triazole Toxicophore This compound->Toxicophore ComplexI Mitochondrial Complex I Toxicophore->ComplexI Inhibits ATP ↓ ATP Production ComplexI->ATP Signaling Altered Energy Signaling (e.g., AMPK ↑, mTOR ↓) ATP->Signaling Outcome Therapeutic Effect vs. Cardiac Toxicity Signaling->Outcome

This mechanism has two major consequences:

  • Cardiac Safety Liability: Cardiomyocytes have high energy demands and are rich in mitochondria, making them particularly sensitive to Complex I inhibitors like this compound. This explains the observed reduction in beat rate and cell death upon prolonged exposure, a critical safety consideration [1].
  • Redirection as a Chemotherapy Sensitizer: Research in non-small cell lung cancer (NSCLC) has explored leveraging this mechanism. This compound, by inhibiting Complex I, increases reactive oxygen species (ROS), induces oxidative stress, and inhibits the PI3K/mTOR pathway. This can enhance the efficacy of and overcome resistance to cisplatin, providing a new potential application as a combination therapy [3].

Conclusion and Future Perspectives

The SAR of this compound serves as a compelling case study in drug discovery. It underscores the critical importance of rigorous target validation and detailed mechanistic SAR studies beyond initial phenotypic observations. The misattribution of its activity to HER2 inhibition was only corrected through a chemical dissection that identified the 1,2,3-triazole ring as a mitochondrial toxicophore.

Future drug design efforts can leverage this knowledge in two ways:

  • Mitigating Toxicity: The SAR table provides a clear guide for eliminating this specific mitochondrial liability by modifying or replacing the 1,2,3-triazole motif in new drug candidates.
  • Harnessing the Mechanism: The same understanding allows for the intentional optimization of this toxicophore for diseases where mitochondrial inhibition is the desired therapeutic strategy, such in as certain cancers or in combination therapies to sensitize resistant tumors [3].

References

Mubritinib electron transport chain complex I inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: From HER2 to Complex I

The table below summarizes the key experimental findings that redefined Mubritinib's primary mechanism of action.

Aspect Original Proposed Action Rediscovered Primary Action Key Experimental Evidence
Primary Target Receptor tyrosine kinase HER2/ErbB2 [1] Ubiquinone-binding site of ETC Complex I (NADH dehydrogenase) [2] No direct inhibition of recombinant HER2 kinase activity; anti-cancer effects replicated by other Complex I inhibitors (e.g., Rotenone) [3] [1].
Cellular Effect Inhibition of HER2 phosphorylation and downstream signaling [1] Inhibition of mitochondrial respiration, reduction of ATP production, and disruption of cellular energy status [2] [1] Significant reduction in oxygen consumption rate (OCR); impaired ATP production in cells forced to rely on OXPHOS (galactose media) [4] [3] [1].
Structural Toxicophore Not applicable Heterocyclic 1,3-nitrogen motif (in the 1H-1,2,3-triazole ring) [4] [1] Modification of this motif ablates Complex I inhibition and anti-cancer activity, while introducing it into other compounds confers toxicity [1].

Experimental Protocols for Validating Complex I Inhibition

To confirm this compound's effect on mitochondrial function, researchers typically employ the following key methodologies:

Functional Respiration Analysis (Seahorse XF Analyzer)

This assay measures the Oxygen Consumption Rate (OCR), a direct indicator of mitochondrial respiration.

  • Workflow: Treat target cells (e.g., AML or PEL cells) with this compound and seed them in a specialized plate. The instrument uses fluorescent sensors to measure OCR in real-time after sequential injection of compounds that perturb the ETC [3].
  • Expected Outcome: this compound causes a sharp decrease in basal and maximal OCR, similar to classic Complex I inhibitors like rotenone [3]. The following diagram illustrates a typical experimental workflow for functional respiration analysis:

G Start Seed target cells (AML, PEL, etc.) Drug Treat with: - this compound - Vehicle (Control) - Rotenone (Reference) Start->Drug Assay Seahorse XF Analyzer Run Drug->Assay Measure Measure OCR after sequential injection of: 1. Oligomycin (ATP synthase inhibitor) 2. FCCP (Uncoupler) 3. Rotenone & Antimycin A (Complex I & III inhibitors) Assay->Measure Result Analyze OCR trace and key parameters Measure->Result

Metabolic Vulnerability Assay (Glucose vs. Galactose Media)

This test identifies if a drug's toxicity is due to mitochondrial impairment.

  • Workflow: Culture cells in two different media:
    • Glucose-rich media: Cells generate ATP via glycolysis, masking mitochondrial toxicity.
    • Galactose-containing media: Forces cells to rely exclusively on mitochondrial OXPHOS for ATP generation.
  • Expected Outcome: this compound exhibits significantly greater cytotoxicity and a more pronounced reduction in ATP levels in galactose media, confirming its mitochondrial toxicity [4] [1].
Assessment of Downstream Signaling and Apoptosis
  • Western Blotting: Analyze changes in phosphorylation of proteins in energy-sensing pathways (AMPK, ACC) and proliferation (mTOR, RPS6). This compound treatment increases p-AMPK and p-ACC, indicating energy stress [1].
  • Flow Cytometry: Evaluate apoptosis (Annexin V staining) and cell cycle status. This compound treatment in sensitive cells leads to cell cycle arrest and accumulation of Annexin V-positive apoptotic cells [3].

Therapeutic Applications and Cancer Type Sensitivity

This compound's anti-cancer efficacy is particularly strong in cancer subtypes that are highly dependent on OXPHOS for survival.

Cancer Type Subtype / Context Observed Effect of this compound Biological Rationale
Acute Myeloid Leukemia (AML) Chemotherapy-resistant; high OXPHOS dependency [2] Strong anti-leukemic effects in vitro and in vivo; targets leukemic stem cells [2] These "OXPHOS-addicted" cells are vulnerable to ETC disruption [2] [5].
Primary Effusion Lymphoma (PEL) KSHV-associated lymphoma [3] Selective inhibition of cell growth; induction of cell cycle arrest and apoptosis [3] PEL cells exhibit heightened mitochondrial metabolism and sensitivity to ETC inhibition [3].
Other Cancers Cell lines representing breast, ovarian, and other cancers [1] Reduced cell growth and increased cell death [1] General anti-proliferative effect linked to the 1,3-nitrogen toxicophore and Complex I inhibition [1].

Clinical and Drug Development Implications

  • Predictive Biomarkers: Research indicates that high mitochondrial DNA content (mtDNAc) and a gene expression signature related to mitochondrial function can identify AML patients most likely to respond to this compound and other OXPHOS-targeting therapies [2] [5].
  • Cardiotoxicity Risk: The same mechanism that kills cancer cells can cause "off-target" cardiotoxicity, as cardiac cells are also highly dependent on OXPHOS [4] [1]. The identified 1,3-nitrogen toxicophore is a key mediator of this adverse effect.
  • Future Drug Design: The discovery of the 1,3-nitrogen toxicophore provides a critical structural alert for drug developers. Designing future anti-cancer agents without this motif could help retain efficacy against OXPHOS-dependent cancers while reducing the risk of cardiotoxicity [4] [1].

This compound's case highlights the crucial need to fully understand a drug's mechanism, especially when it involves fundamental processes like mitochondrial function. The experimental methods outlined provide a framework for evaluating other compounds with suspected mitochondrial toxicity.

References

Mechanism of Action and Experimental Validation

Author: Smolecule Technical Support Team. Date: February 2026

Mubritinib's primary anti-tumor effect in KSHV+ PEL cells stems from disrupting mitochondrial oxidative phosphorylation (OXPHOS), not by inhibiting receptor tyrosine kinases as initially thought [1]. The diagrams below illustrate the drug screening workflow and this compound's mechanism.

G This compound Screening Workflow ScreenA Screen A: Inhibition of LANA DNA Binding HitIdentification Hit Identification & Validation ScreenA->HitIdentification ScreenB Screen B: Selective Inhibition of KSHV+ PEL Cell Growth ScreenB->HitIdentification This compound This compound Identified as the Only Overlapping Hit HitIdentification->this compound MechanisticStudies Mechanistic Studies Reveal ETC Complex Inhibition This compound->MechanisticStudies

This compound screening workflow. [1] [2]

G This compound Mechanism of Action This compound This compound ETC Inhibits Electron Transport Chain (ETC) Complex I This compound->ETC OXPHOS Disrupts Mitochondrial OXPHOS Metabolism ETC->OXPHOS ATP Alters ATP/ADP & ATP/AMP Ratios OXPHOS->ATP LANA Inhibits LANA Binding to KSHV Terminal Repeat (TR) DNA OXPHOS->LANA secondary effect Outcomes Cell Cycle Arrest Accumulation of Sub-G1 Population Annexin V Positivity (Apoptosis) OXPHOS->Outcomes

This compound mechanism of action. [1]

Quantitative Efficacy Data

This compound exhibits nanomolar potency against KSHV+ PEL cell lines with significant selectivity over KSHV- and EBV-infected cells [1].

Table 1: Growth Inhibition (GI₅₀) of this compound on B-Cell Lines [1]

Cell Line Virus Status GI₅₀ (nM)
BC1 KSHV+ 7.5
BC3 KSHV+ 13.45
BCBL1 KSHV+ 17.1
BJAB KSHV- 1600
Ramos KSHV- 400
LCL352 EBV+ 200

Table 2: Comparison with Other Electron Transport Chain Inhibitors [1]

Compound Primary Known Target Effect on KSHV+ PEL Cell Growth
This compound ETC Complex I Inhibition
Rotenone ETC Complex I Inhibition
Deguelin ETC Complex I Inhibition
Various RTK Inhibitors Receptor Tyrosine Kinases No Inhibition

Key Experimental Protocols

The discovery of this compound relied on the following key experimental methodologies [1] [2]:

  • Cell-Based Luciferase Assay for LANA DNA-Binding Inhibition: A stable HEK293T cell line was generated to express a fusion protein of the VP16 activation domain and the LANA DNA-binding domain (DBD) upon doxycycline induction. These cells were transfected with a Gaussia luciferase reporter plasmid containing three LANA binding sites (LBS) from the KSHV Terminal Repeat (TR). Inhibition of LANA DBD binding to the TR by a compound reduces luciferase signal. This assay was used to screen a library of ~1,000 known drugs at 12.5 µM.
  • Cell Viability Screening for Selective PEL Inhibition: The same drug library was screened at 10 µM against a panel of B-cell lines. Viability of KSHV+ PEL cells (BC3) was compared to KSHV- cells (Ramos). Selectivity was determined by calculating a "therapeutic window".
  • Validation of ETC Inhibition:
    • Seahorse Analyzer: Used to measure the Oxygen Consumption Rate (OCR) in PEL cells. This compound treatment selectively inhibited maximal mitochondrial respiration.
    • Metabolomics: Analysis confirmed the metabolic consequences of ETC disruption by revealing significant changes in cellular ATP/ADP and ATP/AMP ratios.
  • Assessment of Apoptosis and Cell Cycle: Treated cells were analyzed using flow cytometry for Annexin V staining (apoptosis) and propidium iodide staining (cell cycle, specifically noting accumulation in the sub-G1 population).

Research Implications and Future Directions

The finding that PEL cells are selectively sensitive to ETC complex inhibition like this compound provides a strong rationale for repurposing this drug for PEL treatment [1]. This vulnerability suggests a metabolic dependency of KSHV-associated cancers on mitochondrial OXPHOS.

  • Therapeutic Repurposing: this compound represents a promising candidate for a targeted therapy against KSHV+ PEL.
  • Novel Mechanism: The primary anti-tumor action is through disruption of cellular energy metabolism rather than direct viral protein inhibition.
  • Research Applications: These protocols provide a framework for screening and validating other compounds targeting viral latency or cancer cell metabolism.

References

Mubritinib role in oxidative phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Mubritinib's primary action is directly on mitochondrial Complex I (NADH:ubiquinone oxidoreductase), which is the first and largest complex of the electron transport chain [1] [2]. This inhibition triggers a cascade of metabolic and signaling events within the cell.

The following diagram maps the sequence of these key cellular events after CI inhibition.

G Start This compound CI Inhibits Complex I (ETC) Start->CI OXPHOS Disrupts OXPHOS CI->OXPHOS ATP_AMP ↓ ATP / ↑ AMP OXPHOS->ATP_AMP ROS ↑ ROS Production OXPHOS->ROS Electron Leak AMPK Activates AMPK Pathway ATP_AMP->AMPK p27 ↑ p27Kip1 AMPK->p27 mTOR Inhibits PI3K/mTOR AMPK->mTOR Cycle Cell Cycle Arrest p27->Cycle Apoptosis Apoptosis mTOR->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Integrated cellular response to this compound-induced Complex I inhibition.

Key Experimental Findings and Protocols

Researchers have validated this compound's effects across various cancer models using a suite of biochemical and cellular techniques.

In Vitro & Ex Vivo Models
  • Cell Lines: Studies use patient-derived cancer cells, such as Brain Tumour Stem Cells (BTSCs) for glioblastoma [1] [3], primary Acute Myeloid Leukemia (AML) blasts [4] [5], Primary Effusion Lymphoma (PEL) cells [6] [7], and solid tumor lines like non-small cell lung cancer (NSCLC) [8].
  • Culture Conditions: To unmask mitochondrial sensitivity, cells are often cultured in galactose-containing media instead of glucose, forcing reliance on OXPHOS for ATP production [2].
Core Methodologies

The table below outlines key experimental protocols used to characterize this compound's mechanism.

Method Key Purpose Typical Protocol Summary
Seahorse XF Analyzer Measure mitochondrial respiration (OCR) and glycolysis (ECAR) in live cells [6] [7]. Cells are seeded in a specialized microplate. After baseline measurement, this compound is injected, followed by serial injections of modulators (oligomycin, FCCP, rotenone/antimycin A) to dissect ETC function.
Complex I Activity Assay Directly quantify the enzymatic activity of ETC Complex I [8]. Cellular mitochondria are isolated via fractionation. Complex I activity is measured spectrophotometrically by tracking the oxidation of NADH to NAD+ at 340nm in the presence of coenzyme Q analog.
ATP Determination Assay Quantify cellular ATP levels post-treatment [2]. Use luminescence-based kits (e.g., CellTiter-Glo). Lysed cells are incubated with substrate, and luciferase-generated light (proportional to ATP concentration) is measured.
Flow Cytometry (ROS, Apoptosis, Cell Cycle) Analyze reactive oxygen species, apoptosis, and cell cycle distribution [8] [6]. Cells are stained with specific fluorescent probes: DCHF-DA for ROS, JC-1 for mitochondrial membrane potential, Annexin V/PI for apoptosis, and PI for cell cycle after ethanol fixation.
In Vivo Efficacy Studies Evaluate tumor growth inhibition and survival benefit [1] [8]. Patient-derived xenograft or syngeneic mouse models. This compound is administered via intraperitoneal injection (e.g., 10 mg/kg daily). Tumor volume is tracked, and animal survival is monitored.

Research Implications and Considerations

The repurposing of this compound highlights mitochondrial OXPHOS as a viable target for cancer therapy, especially for aggressive, treatment-resistant cancers.

  • Biomarker Development: Mitrial DNA content (mtDNAc) shows promise as a biomarker to identify OXPHOS-dependent AML patients likely to respond to this compound [4].
  • Combination Therapy: this compound synergizes with standard treatments. It alleviates tumor hypoxia and enhances radiotherapy-induced DNA damage and apoptosis in glioblastoma [1] [3], and improves cisplatin's effect in lung cancer [8].
  • Toxicophore Identification: The anti-cancer and cardiotoxic effects are linked to a 1H-1,2,3-triazole heterocyclic 1,3-nitrogen motif in its structure [2] [9]. This "toxicophore" is responsible for Complex I inhibition.

This compound represents a compelling candidate for drug repurposing, with a well-defined mechanism of action centered on disrupting mitochondrial energetics. Further clinical development should focus on patient stratification based on metabolic biomarkers and careful management of potential on-target cardiac side effects.

References

Mubritinib's Mechanisms and Cellular Energetic Impact

Author: Smolecule Technical Support Team. Date: February 2026

Mubritinib exerts its effects through two primary, interconnected mechanisms:

  • Inhibition of Mitochondrial Electron Transport Chain (ETC) Complex I: This is identified as its primary mode of action, leading to direct disruption of cellular energy production [1].
  • Inhibition of the PI3K/mTOR Signaling Pathway: This occurs as a downstream consequence of energy disruption, further affecting cell survival and growth [2].

The table below summarizes the key experimental findings related to the disruption of cellular energy status by this compound and related ETC inhibitors.

Cell Line / Model Treatment Key Energetic & Metabolic Findings Downstream Consequences
KSHV+ PEL cells (BC3, BCBL1, BC1) [1] This compound (nanomolar conc.) ↓ Maximal oxygen consumption rate (OCR); ↓ ATP/ADP & ATP/AMP ratios [1] Selective cell growth inhibition & cell cycle arrest [1]
KSHV+ PEL cells [1] Rotenone & Deguelin (ETC Complex I inhibitors) Similar selective PEL cell growth inhibition as this compound [1] Confirms on-target effect via ETC Complex I inhibition [1]
NSCLC cells (NCI-H1975) [2] This compound & Cisplatin combination ↑ Intracellular ROS; Disrupted mitochondrial function [2] Enhanced apoptosis; inhibited PI3K/mTOR pathway; in vivo tumor suppression [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

Protocol: Assessing Cell Viability and Metabolic Inhibition

This protocol is adapted from studies that identified this compound's selective toxicity [1] [2].

  • Cell Lines: Use relevant cancer cell lines (e.g., KSHV+ PEL lines like BC3 and KSHV- controls like Ramos for selectivity studies; or NSCLC lines like NCI-H1975) [1] [2].
  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., across a nanomolar to micromolar range) for 24-72 hours [1] [2].
  • Viability Assay: Perform MTT or similar colorimetric assays to measure cell proliferation and metabolic activity. Calculate GI50 values [1] [2].
  • Analysis: Compare GI50 values between different cell lines to determine selective toxicity [1].
Protocol: Measuring Bioenergetic Profiles via Seahorse Analyzer

This method was key to confirming this compound's impact on mitochondrial function [1].

  • Principle: The Seahorse XF Analyzer measures the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, in live cells in real-time.
  • Procedure:
    • Seed cells in a specialized Seahorse microplate.
    • Treat with this compound or vehicle control.
    • Measure basal OCR and then perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (Complex I and III inhibitors).
  • Key Outcome: this compound-treated PEL cells showed a significant reduction in maximal OCR, indicating impaired mitochondrial respiration and ETC function [1].
Protocol: Monitoring ATP:ADP Ratio with Fluorescent Biosensors

This technique allows for real-time, dynamic monitoring of cellular energy status in live cells [3] [4].

  • Biosensor: Use the genetically encoded fluorescent biosensor PercevalHR. It is tuned to the physiological ATP:ADP range in mammalian cells and does not buffer cellular nucleotides [3].
  • Imaging:
    • Express PercevalHR in the target cells (e.g., via transfection or viral infection).
    • Use live-cell fluorescence microscopy with dual-excitation (e.g., ~420 nm and ~500 nm). The ratio of fluorescence (F500/F420) reports the ATP:ADP ratio.
    • Treat cells with this compound and image over time.
  • Validation: The decrease in the PercevalHR signal upon this compound treatment correlates with a falling ATP:ADP ratio, which can be validated using biochemical assays like luciferase-based ATP tests [3].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of this compound's action and a typical experimental workflow.

mubritinib_mechanism This compound This compound ETC_Complex_I ETC_Complex_I This compound->ETC_Complex_I Inhibits ATP_Production ATP_Production ETC_Complex_I->ATP_Production Disrupts ADP_Ratio ADP_Ratio ATP_Production->ADP_Ratio Lowers ROS ROS ATP_Production->ROS Increases ADP_Ratio->ROS Increases Apoptosis Apoptosis ADP_Ratio->Apoptosis Induces PI3K_mTOR PI3K_mTOR ROS->PI3K_mTOR Inhibits ROS->Apoptosis Induces PI3K_mTOR->Apoptosis Induces Cell_Death Cell_Death Apoptosis->Cell_Death

Mechanism of this compound from ETC inhibition to cell death.

experimental_workflow Cell_Culture Cell_Culture Viability_Assay Viability_Assay Cell_Culture->Viability_Assay MTT/Colony Bioenergetics Bioenergetics Cell_Culture->Bioenergetics Seahorse Live_Imaging Live_Imaging Cell_Culture->Live_Imaging PercevalHR Molecular_Analysis Molecular_Analysis Cell_Culture->Molecular_Analysis WB/Flow Data_GI50 Data_GI50 Viability_Assay->Data_GI50 Data_OCR Data_OCR Bioenergetics->Data_OCR Data_ATP_ADP Data_ATP_ADP Live_Imaging->Data_ATP_ADP Data_Pathway Data_Pathway Molecular_Analysis->Data_Pathway Interpretation Interpretation Data_GI50->Interpretation Data_OCR->Interpretation Data_ATP_ADP->Interpretation Data_Pathway->Interpretation

Logical workflow for profiling this compound's biological effects.

Research Implications and Future Directions

The repurposing of this compound represents a rational approach to target the metabolic vulnerabilities of specific cancers.

  • Therapeutic Rationale: The findings provide a strong rationale for repurposing this compound for the treatment of cancers shown to be selectively sensitive to ETC complex I inhibition, such as Primary Effusion Lymphoma (PEL) [1].
  • Combination Therapy: Evidence from NSCLC models suggests that this compound can enhance the efficacy of established chemotherapeutic agents like cisplatin, potentially by overcoming survival signals and inducing synergistic stress [2].
  • Focus on ETC: The research underscores that the anti-cancer effects of this compound are primarily mediated through its inhibition of mitochondrial ETC Complex I, rather than its originally proposed target, HER2 [1].

References

Mubritinib total synthesis Friedel-Crafts acylation

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Route and Key Steps

The total synthesis of Mubritinib is a concise five-step process. The table below summarizes the key stages involved [1] [2].

Step Reaction Type Key Function / Outcome
1 Friedel-Crafts Acylation Constructs core skeleton; initial carbon-carbon bond formation on aromatic system
2 Click Reaction Builds triazole ring system
3 Reduction Alters functional groups (e.g., nitro, carbonyl reduction) for subsequent cyclization
4 Bredereck Oxazole Synthesis Forms oxazole ring; key heterocycle construction
5 Demethylation Final functional group manipulation to yield active this compound

This synthetic route is noted for its improved overall yield and reduced number of steps compared to previous methods, making it more suitable for potential industrial-scale production [1].

Detailed Methodology for Friedel-Crafts Acylation

While a full public protocol is not available in the searched literature, the Friedel-Crafts acylation is a key first step in constructing the core skeleton of the molecule. Here is a generalized procedure for such a reaction in this context:

  • Objective: To form a carbon-carbon bond between an aromatic ring and an acyl chloride, creating an aryl ketone that serves as a foundational intermediate.
  • Reagents:
    • Aromatic Substrate: An electron-rich aromatic compound (e.g., a substituted benzene derivative).
    • Acylating Agent: A specific acyl chloride (e.g., 4-(chlorosulfonyl)benzoyl chloride or similar).
    • Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃) is typically used.
    • Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane.
  • Procedure:
    • Set up a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
    • Add the solvent and the Lewis acid catalyst.
    • Cool the mixture to 0°C using an ice bath.
    • Slowly add a solution of the acyl chloride in anhydrous solvent, followed by the dropwise addition of the aromatic substrate.
    • Allow the reaction to warm to room temperature and stir for several hours (reaction completion can be monitored by TLC).
    • Quench the reaction carefully by pouring it onto a mixture of ice and dilute hydrochloric acid.
    • Extract the product with an organic solvent (e.g., DCM), wash the combined organic layers with water and brine, and dry over an anhydrous salt like MgSO₄.
    • Purify the crude product via recrystallization or column chromatography to obtain the desired ketone.

Experimental Workflow and Relationship Visualization

The following diagram illustrates the logical sequence and relationships between the key stages in the total synthesis of this compound, from initial acylation to the final demethylation step.

Start Start Synthesis FC Friedel-Crafts Acylation Start->FC Click Click Reaction FC->Click Aromatic Ketone Intermediate Red Reduction Click->Red Triazole Ring Formed Oxazole Bredereck Oxazole Synthesis Red->Oxazole Amino Ketone Precursor Demo Demethylation Oxazole->Demo Oxazole Ring Formed This compound This compound API Demo->this compound Final Active Compound

This workflow shows how Friedel-Crafts acylation creates the initial intermediate, followed by sequential reactions to build triazole and oxazole rings, culminating in the final active compound [1].

Key Synthesis Features and Applications

  • Key Advantages: The primary strengths of this synthetic route are its conciseness (only five steps), practicality, and improved yield, which are crucial for scaling up production [1].
  • Repurposing and Mechanism: this compound was initially developed as a HER2 inhibitor but has since been investigated for other applications. Recent studies show it acts as an inhibitor of mitochondrial electron transport chain Complex I, leading to increased ROS levels and apoptosis in cancer cells like non-small cell lung cancer (NSCLC) and certain types of acute myeloid leukemia (AML) [3] [4]. This mechanism is also explored in combination therapy with cisplatin to overcome chemoresistance [3].

References

Comprehensive Technical Guide: Mubritinib (TAK-165) Triazole Synthesis and Therapeutic Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mubritinib and the Significance of its Triazole Motif

This compound (development code TAK-165) is a potent protein kinase inhibitor that was initially investigated for its anti-cancer properties, particularly targeting HER2-positive breast cancers. The compound features a central 1,2,3-triazole heterocycle that serves as a critical pharmacophoric element responsible for its biological activity. The 1,2,3-triazole ring system in this compound represents a prime example of strategic molecular design in medicinal chemistry, as this moiety provides exceptional metabolic stability, favorable polarity, and the capacity for diverse non-covalent interactions with biological targets. [1] [2] Recent research has revealed that this compound's primary mechanism of action differs from initial reports—rather than functioning as a HER2 inhibitor, it actually acts as a potent inhibitor of mitochondrial respiratory complex I, with the 1,2,3-triazole moiety identified as the essential "toxicophore" responsible for this activity. [3]

The significance of the triazole ring in drug design extends beyond this compound, as 1,2,3-triazoles are widely employed in pharmaceutical development due to their synthetic accessibility via click chemistry, remarkable stability under physiological conditions, and ability to serve as bioisosteric replacements for amide bonds and other functional groups. [1] [4] These five-membered aromatic rings containing three nitrogen atoms typically form as 1,4-disubstituted regioisomers when synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient construction of complex molecular architectures. [5] The triazole ring possesses a substantial dipole moment (~5 Debye) and can function as both hydrogen bond acceptor and weak hydrogen bond donor, enabling key interactions with biological targets that enhance binding affinity. [1] [5]

Synthetic Routes to this compound with Focus on Triazole Formation

Optimized Five-Step Total Synthesis

Recent advances in this compound synthesis have resulted in the development of a streamlined five-step synthetic route that offers significant improvements in yield and efficiency compared to earlier approaches. This practical and concise total synthesis employs several key transformations: Friedel-Crafts acylation, click reaction for triazole formation, reduction, and demethylation, with the Bredereck oxazole synthesis representing another important feature. [6] The strategic incorporation of these reactions enables efficient construction of the triazole ring system while minimizing purification steps and maximizing overall yield, making this approach particularly suitable for potential industrial-scale production. [6]

The synthetic pathway begins with Friedel-Crafts acylation to establish the core aromatic framework, followed by the pivotal click reaction that forms the critical 1,2,3-triazole ring system. Subsequent reduction and demethylation steps complete the molecular architecture, yielding this compound with high purity and efficiency. The Bredereck oxazole synthesis complements these transformations by providing access to key heterocyclic components. This optimized route represents a substantial improvement over previous synthetic approaches that often required more steps and provided lower overall yields, addressing previous limitations in this compound production. [6]

Triazole Formation via Click Chemistry

The central triazole ring in this compound is constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click chemistry" reaction renowned for its high efficiency, regioselectivity, and functional group tolerance. This transformation involves the cycloaddition between an organic azide and a terminal alkyne, catalyzed by copper(I) species to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. [1] [5] The remarkable regioselectivity of the CuAAC reaction is attributed to the stepwise mechanism facilitated by copper(I) catalysis, which dramatically lowers the activation barrier for formation of the 1,4-regioisomer while effectively suppressing the competing 1,5-regioisomer formation that typically occurs in thermal cycloadditions. [5]

Table 1: Key Reactions in this compound Synthesis

Reaction Type Purpose in Synthesis Key Features References
Friedel-Crafts Acylation Establishment of core aromatic framework Forms key carbon-carbon bonds to aromatic systems [6]
Click Reaction (CuAAC) Triazole ring formation High regioselectivity for 1,4-disubstituted triazole; excellent yield [6] [1]
Bredereck Oxazole Synthesis Oxazole ring formation Provides complementary heterocyclic component [6]
Reduction Functional group interconversion Adjusts oxidation states of key intermediates [6]
Demethylation Final structural modification Reveals critical phenolic or other functional groups [6]

The synthetic workflow for this compound production can be visualized through the following transformation process:

G Start Starting Materials FC Friedel-Crafts Acylation Start->FC Oxazole Bredereck Oxazole Synthesis FC->Oxazole Click Click Reaction (CuAAC) Oxazole->Click Reduction Reduction Step Click->Reduction Demethyl Demethylation Reduction->Demethyl This compound This compound (TAK-165) Demethyl->this compound

Figure 1: Synthetic workflow for this compound production featuring triazole formation via click chemistry

Experimental Protocols for Key Synthetic Steps

Triazole Formation via CuAAC Reaction

The formation of the critical 1,2,3-triazole ring represents the most distinctive transformation in this compound synthesis. The following detailed protocol ensures high yield and regioselectivity: [6] [5]

  • Reaction Setup: In a round-bottom flask equipped with magnetic stirring, combine the terminal alkyne precursor (1.0 equiv) with the organic azide component (1.2 equiv) in a 1:5 mixture of ethanol and water. The concentration of the terminal alkyne should be maintained at approximately 0.1 M to ensure efficient reaction kinetics while minimizing side reactions. [5]

  • Catalyst System: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 15 mol%) as the copper source, followed by sodium ascorbate (20 mol%) as a reducing agent. The sodium ascorbate serves to reduce Cu(II) to the active Cu(I) species in situ, which is essential for catalyzing the cycloaddition reaction. Alternative copper sources such as copper(I) iodide can also be employed with similar efficiency. [5]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS. The reaction typically proceeds to completion within this timeframe, as evidenced by consumption of the starting alkyne and azide. Extended reaction times generally do not improve yields and may promote minor side reactions. [5]

  • Workup Procedure: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 × 20 mL) to remove inorganic salts and polar impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude triazole product. [6]

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (typically hexane/ethyl acetate gradient) to afford the pure 1,4-disubstituted 1,2,3-triazole intermediate. Yields typically range from 85-95% with excellent regioselectivity for the 1,4-isomer. [6] [5]

General Considerations for Triazole Synthesis

The successful execution of CuAAC reactions for pharmaceutical synthesis requires attention to several critical parameters: [1] [5]

  • Oxygen Exclusion: While not strictly anaerobic, the reaction benefits from conducting under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Cu(I) catalyst and potential side reactions involving reactive oxygen species.

  • Solvent Systems: Although ethanol-water mixtures are most common, alternative solvent systems including tert-butanol-water, acetonitrile-water, or even purely aqueous systems can be employed with similar efficiency. The biphasic nature of some solvent systems can be mitigated by vigorous stirring.

  • Catalyst Alternatives: For substrates sensitive to oxidation, pre-formed copper(I) complexes such as CuI(PPh₃)₃ or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) complexes can be used instead of the Cu(II)/ascorbate system, often providing faster reaction kinetics.

  • Scale-Up Considerations: The CuAAC reaction is exceptionally scalable, with industrial applications demonstrated for kilogram-scale production. For large-scale synthesis, efficient mixing becomes critical to maintain reaction homogeneity and heat transfer.

Table 2: Optimization Parameters for CuAAC Reaction in this compound Synthesis

Parameter Optimal Conditions Effect of Variation Practical Considerations
Temperature Room temperature (25°C) Higher temperatures accelerate reaction but may reduce regioselectivity No cooling or heating required
Solvent System Ethanol:Water (1:5) Pure organic solvents slow reaction rate; pure water may limit substrate solubility Biphasic systems require vigorous stirring
Copper Source CuSO₄·5H₂O (15 mol%) Other Cu(II) salts work similarly; Cu(I) sources may not require reductant Freshly prepared solutions recommended
Reducing Agent Sodium ascorbate (20 mol%) Other reductants (e.g., aminoguanidine) less effective Must be added after copper source
Reaction Time 6 hours Shorter times give incomplete conversion; longer times not beneficial Monitor by TLC or LC-MS
Substrate Ratio Azide:Alkyne (1.2:1) Lower ratios decrease yield; higher ratios complicate purification Slight excess of azide optimal

Structural and Electronic Features of the Triazole Ring

Computational and Theoretical Analysis

The 1,2,3-triazole ring system possesses distinctive electronic properties that contribute to its effectiveness in medicinal compounds. Density functional theory (DFT) calculations at the B3LYP/6-31G* level of theory have confirmed the high reactivity of terminal alkynes as dipolarophiles in cycloaddition reactions, with the copper(I)-catalyzed pathway exhibiting a significantly lower free-energy barrier (4.33 kcal/mol) for formation of the 1,4-regioisomer compared to the 1,5-regioisomer (29.35 kcal/mol). [5] This substantial energy difference explains the remarkable regioselectivity observed in CuAAC reactions and underscores the importance of copper catalysis in ensuring isomeric purity in pharmaceutical synthesis.

The triazole ring in this compound participates in multiple non-covalent interactions with biological targets, functioning as both hydrogen bond acceptor (through its nitrogen atoms) and, in specific molecular contexts, as a weak hydrogen bond donor. [1] The aromatic character of the triazole ring enables π-π stacking interactions with phenylalanine, tyrosine, or tryptophan residues in protein binding pockets, while its significant dipole moment (~5 Debye) facilitates strong electrostatic interactions with complementary polar groups in the target binding site. [5] [2] These diverse interaction capabilities make the 1,2,3-triazole an exceptionally versatile pharmacophoric element that can mimic various natural ligands while providing enhanced metabolic stability compared to traditional amide-based bioisosteres. [1]

Structure-Activity Relationship of the Triazole Toxicophore

Recent investigations have identified the 1H-1,2,3-triazol-1-yl moiety in this compound as the essential "toxicophore" responsible for its inhibition of mitochondrial complex I. [3] Structure-activity relationship (SAR) studies utilizing a focused chemical library demonstrated that modifications to this heterocyclic 1,3-nitrogen motif substantially alter both complex I inhibition and associated cytotoxicity. Specifically, the spatial arrangement and electronic properties of the nitrogen atoms in the triazole ring are critical for binding to complex I, with even minor structural modifications ablating the mitochondrial inhibitory activity. [3]

This discovery has profound implications for drug design, as the same toxicophoric motif has been identified in other anti-cancer therapeutics including carboxyamidotriazole (CAI). Computational and experimental analyses confirm that CAI likewise functions through complex I inhibition mediated by its triazole ring, despite being initially characterized as a calcium channel inhibitor. [3] This recurring theme underscores the potential for misattribution of mechanism of action when compounds exert primary effects on mitochondrial function, given the cell-wide consequences of respiratory chain inhibition.

Biological Mechanisms and Therapeutic Applications

Mitochondrial Complex I Inhibition

Contrary to initial reports characterizing this compound as a HER2 inhibitor, recent studies have conclusively demonstrated that its primary mechanism of action involves potent inhibition of mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase). [3] This revelation emerged from observations that this compound:

  • Does not directly inhibit HER2 kinase activity in biochemical assays, even at concentrations up to 10 μM. [3]
  • Recapitulates the cellular signaling effects of established complex I inhibitors like rotenone and antimycin A, including alteration of phosphorylation status of energy-sensing proteins downstream of AMPK. [3]
  • Displays anti-cancer activity that directly correlates with complex I inhibition rather than HER2 signaling disruption. [3]

The mitochondrial toxicity of this compound manifests particularly in cells with high energy demands, such as cardiomyocytes, raising important safety considerations for therapeutic applications. [3] In cardiac cells, this compound exposure reduces beat rate and depletes cellular ATP levels, with prolonged exposure ultimately triggering cell death. These effects are mechanistically linked to the triazole-containing toxicophore, as structural analogs lacking this motif show markedly reduced cardiotoxicity while maintaining anti-proliferative effects on cancer cells. [3]

Anti-Cancer Efficacy and Combination Therapy

This compound demonstrates significant anti-tumor activity both as a single agent and in combination therapy approaches. In lung cancer models, this compound enhanced the efficacy of cisplatin by interfering with mitochondrial function and amplifying oxidative stress. [7] The combination of this compound with cisplatin resulted in:

  • Reduced Activation of PI3K/mTOR Signaling: this compound treatment diminished phosphorylation of key components in the PI3K/mTOR pathway, potentially sensitizing cancer cells to conventional chemotherapy. [7]
  • Mitochondrial Dysfunction: The drug disrupts mitochondrial membrane potential and increases reactive oxygen species (ROS) to levels that induce oxidative stress and trigger apoptosis. [7]
  • Synergistic Tumor Suppression: In vivo xenograft models demonstrated improved tumor growth inhibition when this compound was combined with cisplatin compared to either agent alone. [7]

The molecular pathways affected by this compound can be visualized as follows:

G This compound This compound (Triazole Toxicophore) ComplexI Mitochondrial Complex I Inhibition This compound->ComplexI ROS Reactive Oxygen Species (ROS) Increase ComplexI->ROS PI3K PI3K/mTOR Pathway Inhibition ROS->PI3K Oxidative Stress Apoptosis Apoptosis Activation ROS->Apoptosis PI3K->Apoptosis Tumor Tumor Growth Inhibition Apoptosis->Tumor Cisplatin Cisplatin Combination Cisplatin->Apoptosis

Figure 2: Molecular mechanisms of this compound's anti-cancer activity through mitochondrial complex I inhibition

The anti-cancer effects of this compound extend beyond lung cancer models, with activity observed against various human cancer cell lines including prostate cancer (PC3 & DU-145), liver cancer (HEPG2), and breast cancer (MDA-MB-468). [8] [9] The compound demonstrates a favorable selectivity index, with cytotoxicity values (IC₅₀) against normal Vero cell lines generally exceeding 22 μM, indicating preferential targeting of cancer cells over normal cells. [8]

Emerging Therapeutic Applications

Beyond its anti-cancer properties, this compound has shown potential in other therapeutic areas. Recent investigations have explored its application as an anti-pseudo-allergic agent through inhibition of Mas-related G-protein-coupled receptor member X2 (MRGPRX2). [10] In this context:

  • This compound effectively inhibited β-hexosaminidase and histamine release in LAD2 mast cells.
  • The compound reduced intracellular calcium mobilization in MRGPRX2-HEK293 cells treated with compound 48/80, a classic mast cell activator.
  • Molecular docking studies suggest this compound competitively binds to the active site on MRGPRX2, potentially blocking interactions with Glu141 that are essential for receptor activation by compound 48/80. [10]

This emerging application highlights the diverse pharmacological potential of this compound and structurally-related triazole-containing compounds, suggesting possible repurposing opportunities for allergic and inflammatory conditions.

Conclusion and Future Perspectives

The synthesis and biological evaluation of this compound exemplifies the evolving understanding of structure-activity relationships in drug development. The compound's 1,2,3-triazole moiety serves not only as a structural scaffold but as the essential toxicophore responsible for its primary biological activity through mitochondrial complex I inhibition. The optimized five-step synthesis leveraging click chemistry provides efficient access to this important compound, while detailed mechanistic studies have revealed its true mode of action beyond initial characterization as a HER2 inhibitor.

Future research directions for this compound and related triazole-containing therapeutics should focus on:

  • Toxicophore Engineering: Structural modification of the 1,2,3-triazole ring to mitigate off-target toxicity while maintaining anti-cancer efficacy. [3]
  • Combination Therapy Optimization: Systematic evaluation of this compound in combination with conventional chemotherapeutics across different cancer types. [7]
  • Therapeutic Repurposing: Exploration of non-oncological applications targeting mitochondrial function in other pathological conditions. [10] [3]
  • Biomarker Development: Identification of predictive biomarkers to identify patient populations most likely to benefit from complex I inhibition therapy.

References

Mubritinib Bredereck oxazole synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Mubritinib at a Glance

This compound (TAK-165) is an investigational small molecule with a chemical formula of C₂₅H₂₃F₃N₄O₂ and a molar mass of 468.48 g/mol [1] [2]. The table below summarizes its core characteristics.

Property Description
Primary Known Targets Receptor tyrosine-protein kinase erbB-2 (HER2); Epidermal growth factor receptor (EGFR) [1].
Later Identified Target Mitochondrial Electron Transport Chain (ETC) Complex I [3] [4].
Original Investigational Use Treatment of HER2-positive cancers (e.g., breast cancer) [1] [5] [2].
Repurposing Potential Acute Myeloid Leukemia (AML); Primary Effusion Lymphoma (PEL) [3] [4] [6].

Total Synthesis of this compound

A 2021 publication describes a practical five-step total synthesis of this compound, praised for its improved yield and potential for industrial-scale production [7]. The key steps are outlined below.

Step Reaction Purpose
1 Friedel–Crafts acylation Constructs an initial carbon framework.
2 Click reaction Constructs the triazole ring system.
3 Reduction Modifies a functional group to a desired state.
4 Bredereck oxazole synthesis Forms the critical oxazole ring.
5 Demethylation Final modification to produce the active drug substance.

The synthesis strategically uses a Click reaction and the Bredereck oxazole synthesis to build the triazole and oxazole ring systems, respectively [7]. The oxazole ring is a crucial structural feature that forms key interactions in the HER2 kinase domain [5].

Experimental Protocol & Characterization

For the described five-step synthesis, you would typically follow this general workflow for the final compound. Supporting information for the 2021 synthesis paper is available online [7].

workflow Start Synthesized this compound (Crude Product) Step1 Purification (Flash Column Chromatography) Start->Step1 Step2 Structural Confirmation (NMR: ¹H & ¹³C) Step1->Step2 Step3 Purity Analysis (RP-HPLC) Step2->Step3 Step4 Mass Validation (Mass Spectrometry) Step3->Step4 End Pure, Characterized This compound Step4->End

Biological Evaluation & Mechanism

This compound's anti-cancer effects involve multiple mechanisms. The diagram below illustrates its dual mechanisms of action in different cancer types.

mechanisms cluster_her2 Mechanism in Solid Tumors cluster_aml Mechanism in Hematologic Cancers This compound This compound HER2 HER2/EGFR RTK This compound->HER2 Inhibits ETC ETC Complex I This compound->ETC Inhibits Cell Proliferation\n& Survival Cell Proliferation & Survival HER2->Cell Proliferation\n& Survival Blocks signaling OXPHOS OXPHOS ETC->OXPHOS Disrupts Energy Production\n(Aerobic Respiration) Energy Production (Aerobic Respiration) OXPHOS->Energy Production\n(Aerobic Respiration) Halts Cancer Cell Death Cancer Cell Death OXPHOS->Cancer Cell Death Leads to

For quantitative assessment of this compound's anti-proliferative activity, researchers determine the Growth Inhibition 50 (GI₅₀) value, which is the drug concentration that inhibits 50% of cell growth.

Cell Line Cancer Type KSHV Status GI₅₀ (nM) Citation
BC3 Primary Effusion Lymphoma (PEL) KSHV+ 13.45 nM [3]
BCBL1 Primary Effusion Lymphoma (PEL) KSHV+ 17.1 nM [3]
BC1 Primary Effusion Lymphoma (PEL) KSHV+ 7.5 nM [3]
Ramos Burkitt's Lymphoma KSHV- 400 nM [3]
LCL352 Lymphoblastoid EBV+ 200 nM [3]
HL60 Acute Myeloid Leukemia (AML) - Synergy with ATRA [6]

Research Implications & Future Directions

The discovery of this compound's inhibition of mitochondrial ETC Complex I revealed that certain cancer cells are uniquely dependent on oxidative phosphorylation (OXPHOS) for survival, challenging the long-held "Warrburg effect" assumption [4]. This provides a strong rationale for repurposing this compound for OXPHOS-dependent cancers like AML and PEL [3] [4]. Furthermore, this compound shows a strong synergistic effect with All-Trans Retinoic Acid (ATRA) in promoting differentiation of AML cells, suggesting a promising combination therapy strategy [6].

References

Mubritinib high-throughput screening assay

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Mubritinib HTS Assays

High-throughput screening has successfully repurposed this compound, which was initially developed as a HER2/ErbB2 receptor tyrosine kinase inhibitor. Research has revealed two primary, distinct mechanisms of action:

  • BBSCB Protection and Neuroprotection: It protects endothelial cells from oxidative stress, helping to maintain barrier integrity after events like spinal cord injury [1] [2].
  • Anti-Cancer Activity: It acts as a potent inhibitor of mitochondrial Electron Transport Chain (ETC) Complex I, showing efficacy against specific cancer types, such as primary effusion lymphoma (PEL) and acute myeloid leukemia (AML) [3] [4] [5].

The following table summarizes the core objectives and findings of two pivotal HTS campaigns that identified this compound.

HTS Objective Screening Model & Readout Key Finding on this compound Therapeutic Implication

| Identify BBSCB-protective drugs [1] [2] | • Cell Model: Immortalized human brain endothelial cells (hCMEC/D3) • Stress Induction: 0.45 mM H2O2Primary Readout: Cell viability (Resazurin-based PrestoBlue assay) | Identified as a hit from 1,570 drugs; protected BBSCB function in vitro and in mouse models of spinal cord injury, reducing neuronal loss and improving gait [1] [2]. | Potential for repurposing in central nervous system (CNS) disorders involving BBSCB breakdown. | | Discover inhibitors of KSHV-driven cancer growth [3] | • Cell Models: KSHV+ vs. KSHV- B-cell lines • Parallel Assays: LANA DNA-binding luciferase assay & selective cell viability inhibition • Primary Readout: Selective growth inhibition of KSHV+ cells | Scored as a hit in both assays; selectively inhibited KSHV+ PEL cell viability at nanomolar concentrations (GI50: 7.5-17.1 nM) via inhibition of ETC Complex I [3]. | Rationale for targeting mitochondrial metabolism in KSHV-associated cancers and other OXPHOS-dependent malignancies. |

Detailed Experimental Protocols

Here are the standardized protocols for the key HTS assays that identified and validated this compound.

Protocol 1: HTS for BBSCB-Protective Agents

This protocol is designed to identify compounds that protect brain endothelial cells from oxidative stress, a key factor in BBSCB breakdown [2].

  • 1. Cell Culture and Plating

    • Use hCMEC/D3 cells (passages 32-35).
    • Coat 96-well plates with 0.1 mg/ml collagen type I.
    • Plate cells at a density of 5,000 cells/cm² in 80 µL of EBM-2 medium supplemented with 2.5% fetal bovine serum (FBS).
  • 2. Drug Priming

    • 24 hours after plating, add 20 µL of EBM-2 medium containing the candidate drug (e.g., this compound at a final screening concentration of 10 µM) and 0.5% DMSO.
  • 3. Oxidative Stress Induction

    • After another 24 hours of drug priming, induce stress by adding 20 µL of H2O2 solution to achieve a final concentration of 450 µM in the culture medium.
  • 4. Viability Assessment

    • Six hours after H2O2 exposure, measure cell viability using the PrestoBlue reagent according to the manufacturer's instructions.
    • Data Normalization: Normalize the viability data from each drug-treated well to the average viability of non-stressed (no H2O2) control wells on the same plate.
    • Hit Selection: Identify "hit" drugs as those that restore cell viability to over 70% of the non-stressed control level [2].
Protocol 2: HTS for Selective KSHV+ Cancer Cell Inhibitors

This dual-assay protocol identifies compounds that both inhibit a key viral protein function and selectively kill virus-associated cancer cells [3].

  • 1. LANA DNA-Binding Inhibition Assay

    • Cell Line: Use a stable HEK293T cell line inducibly expressing a VP16-LANA(DBD) fusion protein.
    • Transfection: Co-transfect cells with a Gaussia luciferase reporter plasmid containing KSHV terminal repeat (TR) LANA binding sites.
    • Screening: Treat cells with the drug library (e.g., 12.5 µM) for 24-48 hours.
    • Readout: Measure Gaussia luciferase activity. A reduction in signal indicates inhibition of LANA binding to its target DNA.
  • 2. Selective Cell Viability Screening

    • Cell Models: Use a KSHV+ PEL cell line (e.g., BC3) and a KSHV- B-cell line (e.g., Ramos) as a control.
    • Screening: Seed cells in 96-well plates and treat with the drug library (e.g., 10 µM) for 72-96 hours.
    • Viability Readout: Use a standard cell viability assay (e.g., ATP-based, resazurin-based).
    • Hit Selection: Calculate a "therapeutic window" for each drug: (% Viability of Ramos) - (% Viability of BC3). Hits are compounds that show a significant positive value, indicating selective toxicity toward KSHV+ cells [3].
  • 3. Hit Validation

    • Dose-Response: Perform a 10-point dose-response curve on a panel of KSHV+ and KSHV- cell lines.
    • Key Metric: Determine the GI50 (concentration for 50% growth inhibition). A confirmed hit like this compound will show GI50 values in the nanomolar range for KSHV+ lines while being less potent against KSHV- lines [3].

Mechanism of Action and Validation Assays

The following diagram illustrates the two distinct mechanisms of action identified for this compound through secondary validation assays.

G cluster_pathway_a Mechanism A: Mitochondrial Complex I Inhibition cluster_pathway_b Mechanism B: BBSCB Protection This compound This compound ETC_Complex_I ETC_Complex_I This compound->ETC_Complex_I Inhibits Endothelial Cell Viability Endothelial Cell Viability This compound->Endothelial Cell Viability Enhances OXPHOS OXPHOS ETC_Complex_I->OXPHOS Disrupts Reduced ATP Reduced ATP OXPHOS->Reduced ATP Leads to Altered Metabolism Altered Metabolism OXPHOS->Altered Metabolism Leads to Cancer Cell Death Cancer Cell Death Reduced ATP->Cancer Cell Death Altered Metabolism->Cancer Cell Death Cell Death Cell Death Endothelial Cell Viability->Cell Death Protects from H2O2 Stress H2O2 Stress H2O2 Stress->Cell Death Induces BBSCB Breakdown BBSCB Breakdown Cell Death->BBSCB Breakdown Causes

To confirm these mechanisms, researchers employ several key validation assays:

  • Mechanism A: Mitochondrial Complex I Inhibition

    • Seahorse XF Analyzer: This is the gold-standard assay. Treat cells with this compound and measure the Oxygen Consumption Rate (OCR). A direct inhibition of mitochondrial Complex I will manifest as a sharp decrease in basal and maximal OCR [3] [5].
    • Metabolomic Profiling: Confirm the functional consequences by measuring intracellular ratios of ATP/ADP and ATP/AMP, which are expected to decrease upon ETC inhibition [3].
  • Mechanism B: BBSCB Protection

    • In Vitro BBSCB Model: Use a transwell co-culture system with brain endothelial cells, pericytes, and astrocytes.
    • Induce Stress: Apply oxygen-glucose deprivation (OGD) for 6 hours followed by 18 hours of reoxygenation (Reox).
    • Measure Integrity:
      • Transendothelial Electrical Resistance (TEER): Monitor the flux of sodium ions; higher TEER indicates tighter barrier integrity [2].
      • Sodium Fluorescein (Na-F) Permeability: Measure the paracellular transport of this tracer; lower permeability indicates a better-protected barrier [2].

Key Considerations for Protocol Implementation

  • Cell Line Authentication: Ensure the identity and purity of cell lines (e.g., hCMEC/D3, BC3) by using STR profiling and regularly testing for mycoplasma contamination.
  • DMSO Controls: The final concentration of DMSO from compound stocks should be carefully controlled (e.g., ≤0.5%) and matched in all control wells to avoid solvent toxicity [2].
  • Assay Robustness: For HTS, routinely calculate Z' factors to confirm the assay's robustness and suitability for screening. A Z' > 0.5 is generally considered excellent [2] [6].
  • Data Reproducibility: Always conduct triplicate reproducibility tests and full dose-dependency studies on initial "hit" compounds to minimize false positives [1] [2].

Conclusion

This compound serves as a compelling case study in drug repurposing via HTS. The protocols outlined here—ranging from a straightforward viability-based endothelial protection screen to a more complex dual-mechanism oncology screen—provide a robust framework for researchers aiming to identify novel therapeutic agents with similar profiles. Its dual mechanism of action, particularly its potency as a mitochondrial Complex I inhibitor, makes it a valuable tool compound and a promising candidate for further development in oncology and neuroprotection.

References

Comprehensive Application Notes and Protocols: Assessing Mubritinib Cytotoxicity in Primary Effusion Lymphoma (PEL) Cell Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mubritinib and Its Relevance in PEL Research

This compound (TAK-165) was initially identified as a potential HER2/ErbB2 receptor tyrosine kinase inhibitor but subsequent research has revealed that its primary anticancer mechanism involves potent inhibition of mitochondrial electron transport chain (ETC) complex I [1]. This unexpected mechanism of action has positioned this compound as a promising therapeutic candidate for hematological malignancies, particularly Primary Effusion Lymphoma (PEL), an aggressive KSHV-associated cancer with limited treatment options. The drug's selective cytotoxicity against KSHV-positive PEL cell lines at nanomolar concentrations, while sparing KSHV-negative B-cell lines, makes it an attractive candidate for drug repurposing in oncology [2].

The mitochondrial respiratory chain inhibition by this compound disrupts oxidative phosphorylation (OXPHOS), leading to severe metabolic disruption in PEL cells that appear uniquely dependent on mitochondrial function [2] [1]. Additionally, this compound has been shown to inhibit the LANA DNA binding domain in KSHV, potentially interfering with viral genome maintenance and latent infection [2]. These dual mechanisms—targeting both viral persistence and cellular metabolism—provide a strong rationale for investigating this compound in PEL experimental models, which could lead to novel treatment strategies for this therapeutic challenging malignancy.

Key Experimental Findings on this compound in PEL Models

Quantitative Assessment of this compound Cytotoxicity in PEL Cells

Table 1: Growth Inhibition (GI₅₀) Values of this compound in B-Cell Lines

Cell Line KSHV Status EBV Status GI₅₀ (nM) Cell Type Description
BC-1 Positive Positive 7.5 PEL cell line
BC3 Positive Negative 13.45 PEL cell line
BCBL1 Positive Negative 17.1 PEL cell line
Ramos Negative Negative 400 Burkitt lymphoma
BJAB Negative Negative 1600 B-cell lymphoma
LCL352 Negative Positive 200 EBV-transformed B-cells

The data clearly demonstrates nanomolar potency of this compound specifically against KSHV-positive PEL cell lines, with approximately 20-200-fold selectivity compared to KSHV-negative B-cell lines [2]. Notably, the EBV-positive LCL352 cells showed intermediate sensitivity, suggesting that this compound's activity may extend to other virus-associated lymphomas but with reduced potency compared to KSHV-driven PEL.

Table 2: Functional Consequences of this compound Treatment in PEL Cells

Parameter Assessed Experimental Method Key Findings Biological Significance
Cell cycle distribution Flow cytometry (PI staining) Accumulation of sub-G1 population Induction of apoptosis
Apoptotic induction Annexin V staining Increased Annexin V positive cells Activation of programmed cell death
Mitochondrial function Seahorse analyzer Inhibition of maximal oxygen consumption rate (OCR) Disruption of electron transport chain
Metabolic status Metabolomics Altered ATP/ADP and ATP/AMP ratios Energy crisis in treated cells
Viral latency maintenance LANA-TR binding assay Inhibition of LANA binding to KSHV TR DNA Disruption of viral genome maintenance
Lytic reactivation Viral lytic gene expression No lytic cycle reactivation Selective targeting of latent infection

The multifaceted experimental assessment confirms that this compound triggers cell cycle arrest and apoptosis while simultaneously disrupting mitochondrial energy production and viral persistence mechanisms in PEL cells [2]. The lack of lytic reactivation is particularly significant as it eliminates concerns about potentially exacerbating KSHV dissemination during treatment.

Comparative Efficacy Against Other Targeted Agents

Table 3: Comparison of this compound with Other PEL-Targeted Agents

Therapeutic Agent Primary Target Reported Efficacy in PEL Key Limitations
This compound ETC Complex I GI₅₀: 7.5-17.1 nM in PEL lines Limited in vivo data
Pacritinib JAK2/FLT3 Growth inhibition at Cmax concentrations Less potent than this compound
ROS1 inhibitors ROS1 kinase Minimal efficacy Not effective as single agents
IRAK1/4 inhibitors IRAK1 kinase Minimal efficacy Limited activity in PEL
FLT3 inhibitors FLT3 kinase Moderate growth inhibition Less potent than this compound

When compared to other targeted therapies investigated in PEL models, including recently evaluated JAK/FLT3 inhibitors like Pacritinib [3], this compound demonstrates superior potency and selectivity in preclinical models. The comparison with receptor tyrosine kinase inhibitors further confirms that this compound's activity in PEL is mediated through its effects on mitochondrial complex I rather than its originally described HER2 inhibition, as conventional RTK inhibitors showed minimal efficacy in the same models [2].

Detailed Experimental Protocols

Cell Culture and Maintenance

Materials:

  • PEL cell lines: BC3, BCBL1, BC-1 (KSHV+); control lines: Ramos, BJAB (KSHV-)
  • Complete RPMI-1640 medium supplemented with 15% fetal bovine serum (FBS), 2 mM L-glutamine, 1% penicillin-streptomycin
  • Sterile 1× phosphate-buffered saline (PBS), pH 7.4
  • 75 cm² vented tissue culture flasks
  • Humidified incubator maintained at 37°C with 5% CO₂

Procedure:

  • Cell Maintenance: Culture PEL cells in complete RPMI-1640 medium at 37°C/5% CO₂. Maintain cells between 2×10⁵ and 1×10⁶ cells/mL for optimal growth.
  • Passaging: Centrifuge cells at 300 × g for 5 minutes when density reaches ~1×10⁶ cells/mL. Resuspend cell pellet in fresh pre-warmed complete medium at 2×10⁵ cells/mL.
  • Viability Assessment: Prior to experiments, assess cell viability using Trypan Blue exclusion; cultures should maintain >95% viability.
  • Cell Counting: Use automated cell counter or hemocytometer for accurate quantification. Adjust cell concentration according to experimental requirements.

Technical Notes: PEL cells grow in suspension and may exhibit moderate clumping; gentle pipetting is recommended for cell dispersion without inducing mechanical stress. Regular mycoplasma testing is essential, as infection can alter metabolic phenotypes and confound this compound sensitivity results [2].

This compound Cell Viability and GI₅₀ Determination

Materials:

  • This compound (commercially available from SelleckChem, Catalog No. S2772)
  • Dimethyl sulfoxide (DMSO), sterile filtered
  • 96-well flat-bottom tissue culture plates
  • CellTiter-Glo Luminescent Cell Viability Assay (Promega)
  • Microplate luminometer or compatible plate reader

Drug Preparation Protocol:

  • Prepare 10 mM This compound stock solution in DMSO, aliquot, and store at -20°C.
  • Generate serial dilutions in DMSO for working concentrations (typically 100× final concentration).
  • Further dilute in complete medium immediately before use to achieve final treatment concentrations ranging from 0.1 nM to 10 μM.
  • Include vehicle controls with equivalent DMSO concentration (not exceeding 0.1% v/v).

Viability Assay Procedure:

  • Plate cells in 96-well plates at 5×10⁴ cells/well in 90 μL complete medium.
  • Add 10 μL of diluted this compound to achieve desired final concentrations in triplicate wells.
  • Incubate plates for 48-72 hours at 37°C/5% CO₂.
  • Equilibrate plates to room temperature for 30 minutes.
  • Add 100 μL CellTiter-Glo reagent to each well, mix contents for 2 minutes on orbital shaker.
  • Allow stable luminescent signal to develop for 10 minutes, then record readings.
  • Normalize data: (Luminescence of treated wells / Luminescence of vehicle control wells) × 100%.
  • Calculate GI₅₀ values using non-linear regression analysis in GraphPad Prism or similar software [2].
Assessment of Apoptosis and Cell Cycle Status

Materials:

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
  • FITC-conjugated Annexin V and Propidium Iodide (PI) staining solutions
  • 70% ethanol (cold) in PBS
  • RNase A solution
  • Flow cytometer with 488 nm excitation and appropriate filters

Annexin V/PI Apoptosis Assay:

  • Harvest approximately 2×10⁵ cells per condition by centrifugation at 300 × g for 5 minutes.
  • Wash cells once with cold PBS and resuspend in 100 μL Annexin V binding buffer.
  • Add 5 μL FITC-Annexin V and 1 μL PI (100 μg/mL), incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL additional binding buffer, analyze by flow cytometry within 1 hour.
  • Identify populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) [2].

Cell Cycle Analysis Protocol:

  • Fix approximately 1×10⁶ cells in 500 μL cold 70% ethanol overnight at 4°C.
  • Centrifuge at 500 × g for 5 minutes, remove ethanol completely.
  • Resuspend pellet in 500 μL PBS containing 50 μg/mL PI and 100 μg/mL RNase A.
  • Incubate for 30 minutes at 37°C in the dark.
  • Analyze DNA content by flow cytometry, using FL2-A linear scale.
  • Determine cell cycle distribution using appropriate software (ModFit, FlowJo) with debris exclusion.

The observation of increased sub-G1 population and Annexin V positivity in this compound-treated PEL cells provides confirmation of apoptotic induction in addition to growth inhibition [2].

Mitochondrial Functional Assessment

Materials:

  • XF96 Extracellular Flux Analyzer (Seahorse Bioscience)
  • XF96 cell culture microplates
  • XF Assay Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM L-glutamine)
  • Oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), Rotenone/Antimycin A (ETC complex I/III inhibitors)

Seahorse Mitochondrial Stress Test:

  • Seed PEL cells in XF96 microplates at 2×10⁵ cells/well, centrifuge at 200 × g for 1 minute.
  • Incubate plates for 45-60 minutes at 37°C without CO₂ to allow temperature and pH equilibration.
  • Oxygen Consumption Rate (OCR) measurements:
    • Baseline measurements: 3-4 time points
    • Inject oligomycin (1 μM final) to assess ATP-linked respiration
    • Inject FCCP (0.5-1.0 μM) to measure maximal respiratory capacity
    • Inject rotenone/antimycin A (0.5 μM each) to determine non-mitochondrial respiration
  • Calculate key parameters: basal respiration, ATP production, proton leak, maximal respiration, spare respiratory capacity [2] [1].

This compound treatment consistently demonstrates inhibition of maximal OCR in PEL cells, confirming its primary mechanism through ETC complex I disruption rather than upstream kinase inhibition.

This compound Mechanism of Action in PEL Cells

The molecular and cellular events through which this compound exerts its cytotoxic effects on PEL cells involve a cascade of metabolic disruptions:

G This compound This compound ETC_Complex_I ETC_Complex_I This compound->ETC_Complex_I Inhibits LANA_Inhibition LANA_Inhibition This compound->LANA_Inhibition Directly Mitochondrial_Respiration Mitochondrial_Respiration ETC_Complex_I->Mitochondrial_Respiration Disrupts ATP_Production ATP_Production Mitochondrial_Respiration->ATP_Production Reduces ROS_Generation ROS_Generation Mitochondrial_Respiration->ROS_Generation Increases Metabolic_Stress Metabolic_Stress ATP_Production->Metabolic_Stress Induces ROS_Generation->Metabolic_Stress Cell_Cycle_Arrest Cell_Cycle_Arrest Metabolic_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Metabolic_Stress->Apoptosis Viral_Genome_Loss Viral_Genome_Loss LANA_Inhibition->Viral_Genome_Loss Viral_Genome_Loss->Apoptosis Potentiates

Diagram 1: this compound mechanism of action in PEL cells. The drug primarily inhibits mitochondrial ETC Complex I, causing metabolic crisis that leads to cell death, while simultaneously disrupting KSHV LANA function.

Application Notes and Technical Considerations

Optimizing this compound Assay Conditions
  • DMSO Concentration Control: Maintain DMSO concentration ≤0.1% in all experimental conditions, including vehicle controls, as higher concentrations can independently affect mitochondrial function and introduce artifacts.
  • Culture Media Considerations: Standardize serum lot and concentration across experiments, as serum components can influence basal metabolic rates and drug sensitivity profiles.
  • Time Course Considerations: While GI₅₀ values are typically determined at 48-72 hours, extended time courses (up to 96 hours) may reveal delayed effects on viability, particularly at lower nanomolar concentrations.
  • Metabolic Profiling: Incorporate simultaneous assessment of glycolytic function via extracellular acidification rate (ECAR) measurements to comprehensively evaluate metabolic adaptations to this compound treatment.
Combination Therapy Considerations

Emerging evidence suggests this compound may enhance the efficacy of conventional chemotherapeutics. In non-small cell lung cancer models, this compound synergized with cisplatin by further increasing ROS generation and suppressing PI3K/mTOR-mediated survival signaling [4]. Similar combination approaches may be beneficial in PEL, particularly given the limited efficacy of conventional chemotherapy in this malignancy. Rational combination strategies should consider:

  • Sequencing: Pre-treatment with this compound may sensitize PEL cells to subsequent conventional chemotherapy
  • Dose Reduction: Combination approaches may allow dose reduction of cytotoxic agents while maintaining efficacy
  • Mechanistic Synergy: Pairing this compound with agents that target complementary pathways (e.g., JAK/STAT inhibitors like Pacritinib) may provide enhanced efficacy [3]
Troubleshooting Guide

Table 4: Common Technical Issues and Resolution Strategies

Problem Potential Causes Solutions
Variable GI₅₀ values between experiments Inconsistent cell viability at plating Ensure >95% viability pre-treatment; standardize cell counting methods
Poor Annexin V signal Inadequate calcium in binding buffer Freshly prepare binding buffer with 2.5 mM CaCl₂
Reduced this compound potency Repeated freeze-thaw cycles of stock Prepare single-use aliquots; store at -20°C protected from light
High background in viability assays Cell clumping Gently disperse cells before plating; use filtered medium
Inconsistent Seahorse results Unequal cell plating Centrifuge plates after seeding to stabilize cell distribution

Research Applications and Future Directions

The experimental protocols outlined provide a comprehensive framework for investigating this compound as a potential therapeutic agent for PEL. Immediate research applications include:

  • Mechanistic Studies: Further elucidation of the molecular links between ETC inhibition and LANA dysfunction
  • Combination Screening: Systematic evaluation of this compound with established and emerging PEL therapeutics
  • Resistance Modeling: Development of this compound-resistant cell lines to identify potential resistance mechanisms
  • In Vivo Translation: Validation of efficacy in PEL xenograft models, with particular attention to pharmacokinetic considerations

The selective vulnerability of PEL cells to mitochondrial disruption presents a promising therapeutic avenue, particularly given the poor outcomes with current approaches. This compound represents both a potential therapeutic candidate and a chemical probe for understanding PEL metabolic dependencies [2] [1].

References

Comprehensive Application Note: Mubritinib Seahorse Analysis for OCR Assessment in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Mubritinib (TAK-165) was initially developed as a potential HER2/ErbB2 tyrosine kinase inhibitor for cancer therapy, but recent research has revealed that its primary anticancer activity actually stems from its potent inhibition of mitochondrial electron transport chain (ETC) complex I. This discovery has redirected interest in this compound toward cancers dependent on oxidative phosphorylation (OXPHOS), particularly primary effusion lymphoma (PEL) and certain acute myeloid leukemia (AML) subtypes. The Seahorse XF Analyzer platform provides a powerful tool for investigating this compound's effects on cellular metabolism by directly measuring the oxygen consumption rate (OCR) as a key indicator of mitochondrial function. Understanding this compound's impact on OCR enables researchers to identify cancer subtypes vulnerable to ETC disruption and provides a functional readout for assessing therapeutic efficacy of mitochondrial inhibitors.

The significance of this compound Seahorse analysis extends beyond basic drug characterization to addressing critical challenges in cancer treatment. Many aggressive cancers develop resistance to conventional therapies through metabolic adaptations, particularly by enhancing OXPHOS capacity. This compound represents a promising approach to target this metabolic vulnerability in treatment-resistant malignancies. Standardized protocols for assessing this compound's effects on OCR are essential for comparing results across studies and advancing this therapeutic strategy toward clinical applications. This application note provides detailed methodologies and reference data to support researchers in implementing robust, reproducible this compound Seahorse assays in their investigation of cancer metabolism and therapeutic development.

This compound Mechanism of Action and Mitochondrial Targeting

From Reported Target to Actual Mechanism

This compound was originally characterized as a selective HER2/ErbB2 receptor tyrosine kinase inhibitor and progressed to clinical trials based on this purported mechanism. However, comprehensive mechanistic studies have demonstrated that this compound does not directly inhibit HER2 kinase activity even at concentrations as high as 10 μM [1]. Instead, the compound exerts its anticancer effects primarily through potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) at nanomolar concentrations. This mitochondrial targeting explains this compound's broad anticancer activity across diverse cancer types that do not necessarily overexpress HER2 but exhibit OXPHOS dependency.

The toxicophore responsible for this compound's complex I inhibition has been identified as the 1H-1,2,3-triazole heterocyclic ring containing a 1,3-nitrogen motif [1]. Structure-activity relationship studies demonstrate that modifying this triazole moiety substantially alters both complex I inhibition and cytotoxicity, confirming this structural element as essential for the drug's mitochondrial effects. Interestingly, this same toxicophore appears in other anticancer agents like carboxyamidotriazole (CAI), which also functions as an unsuspected complex I inhibitor rather than through its reported calcium channel blockade mechanism.

Metabolic Consequences of Complex I Inhibition

This compound's inhibition of mitochondrial complex I disrupts electron transfer through the ETC, leading to impaired proton gradient establishment and reduced ATP synthesis through OXPHOS. This disruption triggers profound metabolic consequences in susceptible cancer cells:

  • Reduced oxygen consumption due to impaired electron flow through the respiratory chain
  • Altered energy metabolism with decreased ATP/ADP and ATP/AMP ratios
  • Activation of energy stress pathways including AMPK signaling and downstream effects on mTOR
  • Cell cycle arrest and apoptosis specifically in OXPHOS-dependent cancer cells

The selective vulnerability of certain cancers to this compound appears to stem from their particular reliance on mitochondrial OXPHOS for energy production, in contrast to most normal cells and some cancer types that can readily adapt to mitochondrial impairment by increasing glycolytic flux.

Table 1: Key Findings on this compound's Mechanism of Action

Aspect Original Characterization Actual Mechanism
Primary Target HER2/ErbB2 tyrosine kinase Mitochondrial complex I
Binding Affinity Not applicable (no direct binding) Nanomolar inhibition of complex I
Toxicophore Not identified 1H-1,2,3-triazole ring
Key Metabolic Effect Unknown Disruption of OXPHOS, reduced OCR
Cellular Consequences Attributed to HER2 signaling inhibition Energy stress, cell cycle arrest, apoptosis

Experimental Design and Workflow

Overall Experimental Strategy

Successful this compound Seahorse analysis requires careful experimental planning and optimization of key parameters to ensure biologically relevant results. The fundamental approach involves treating cells with this compound during Seahorse XF analysis to directly measure its effects on mitochondrial function through OCR. The general workflow encompasses cell preparation, assay optimization, Seahorse instrument setup, drug treatment, data acquisition, and normalization/analysis. Each step requires specific considerations for this compound studies, particularly regarding appropriate controls, concentration ranges, and timing of measurements.

When designing this compound Seahorse experiments, researchers should consider the specific cancer model being studied, as different cell types exhibit varying sensitivities to complex I inhibition. For instance, PEL cells show exceptional sensitivity to this compound (GI~50~ values of 7.5-17.1 nM), while other cancer types may require higher concentrations [2] [3]. Similarly, the metabolic state of the cells (proliferating, quiescent, or stressed) significantly influences their response to this compound and should be standardized across experiments. Including appropriate control compounds with known mechanisms (e.g., rotenone as a classic complex I inhibitor) helps validate assay performance and provides reference points for interpreting this compound's effects.

Visualizing the Experimental Workflow

The following diagram illustrates the comprehensive workflow for this compound Seahorse analysis, from initial cell preparation through final data interpretation:

G This compound Seahorse OCR Assay Workflow cluster_pre Pre-Assay Preparation cluster_assay Seahorse XF Assay cluster_post Post-Assay Analysis A Cell Culture & Seeding B Assay Optimization (Cell Number, Drug Concentration) A->B C Seahorse Cartridge Hydration B->C D Drug Plate Preparation (this compound, Control Inhibitors) C->D E Baseline OCR Measurement (3-4 Cycles) D->E F This compound Injection (Port A) E->F G OCR Measurement Post-Treatment (3-4 Cycles) F->G H Inhibitor Cocktail Injection (Port B: Oligomycin, FCCP, Rotenone/Antimycin A) G->H I Final OCR Measurement (3-4 Cycles) H->I J Cell Normalization (Hoechst Staining, Protein Quantification) I->J K Data Normalization & QC J->K L OCR Parameter Calculation K->L M Statistical Analysis & Interpretation L->M

Diagram 1: Comprehensive workflow for this compound Seahorse OCR analysis, spanning pre-assay preparation, assay execution, and post-assay data analysis stages.

Cell Line-Specific Considerations

Different cancer models require customized assay conditions to optimally detect this compound's effects on OCR. The table below summarizes key parameters for various cancer cell types based on published studies:

Table 2: Cell Line-Specific Parameters for this compound Seahorse Assays

Cell Type Optimal Seeding Density This compound Working Concentration Key Metabolic Phenotype Assay Duration
PEL Cells (BC3, BCBL1) 20,000-40,000 cells/well 10-100 nM OXPHOS-dependent, highly sensitive 2-4 hours
AML Blasts (Primary) 100,000-200,000 cells/well 50-500 nM Variable OXPHOS dependency 2-3 hours
Solid Tumor Cells 15,000-30,000 cells/well 100 nM-2 μM Context-dependent 2-4 hours
Cardiomyocytes (hESC-derived) 30,000-50,000 cells/well 10-100 nM (for toxicity assessment) High OXPHOS dependency 1-2 hours

Detailed Experimental Protocol

Pre-Assay Preparation
4.1.1 Cell Culture and Seeding
  • Cell preparation: Harvest cells during logarithmic growth phase using gentle detachment methods. For suspension cells (e.g., PEL lines), seed directly into Seahorse microplates. For adherent cells, use appropriate detachment reagents and ensure >90% viability post-harvest.

  • Seeding optimization: Determine optimal seeding density through preliminary titration experiments. Aim for confluency between 70-90% at assay time to prevent nutrient depletion or hypoxia. Include extra wells for normalization assays (cell counting, protein quantification).

  • Plate coating: For non-adherent primary cells (e.g., AML blasts), pre-coat Seahorse plates with 3 μg/cm² Cell-Tak for 15 minutes, then rinse with sterile water before cell seeding [4].

  • Stabilization period: After seeding, incubate cells for 15-45 minutes at 37°C without CO₂ to allow temperature and pH equilibration before transferring to Seahorse analyzer.

4.1.2 Reagent Preparation
  • This compound stock: Prepare fresh this compound stock solution in DMSO at 1-10 mM concentration. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.

  • Working solutions: Prepare this compound working solutions in Seahorse XF assay medium (DMEM with 10 mM glucose, 1 mM pyruvate, 2 mM L-glutamine) at 10X final concentration. Include vehicle control (DMSO at equivalent concentration).

  • Inhibitor cocktails: Prepare standard mitochondrial inhibitor cocktails according to Seahorse MitoStress Test guidelines:

    • Port A: this compound (10X final concentration)
    • Port B: Oligomycin (10-15 μM final)
    • Port C: FCCP (0.5-2 μM final, titrate for specific cell type)
    • Port D: Rotenone/Antimycin A (0.5-2 μM final each)
Seahorse XF Assay Execution
4.2.1 Instrument Setup and Calibration
  • Cartridge hydration: Hydrate Seahorse XF sensor cartridge in XF calibrant solution at 37°C in a non-CO₂ incubator for at least 4 hours (preferably overnight).

  • Assay medium equilibration: Warm Seahorse XF assay medium to 37°C and adjust pH to 7.4. For primary cells, consider supplementing with cytokines (10 ng/mL IL-3, IL-6, G-CSF; 50 ng/mL FLT3L; 25 ng/mL SCF) to maintain viability during extended assays [4].

  • Loading compounds: Load ports with prepared compounds according to experimental design:

    • Port A: this compound or vehicle control
    • Port B: Oligomycin
    • Port C: FCCP
    • Port D: Rotenone/Antimycin A mixture
  • Program setup: Configure assay program with the following typical measurement pattern:

    • Baseline: 3-5 measurement cycles (mix 2-3 min, wait 1-2 min, measure 2-3 min)
    • Post-mubritinib: 5-8 measurement cycles
    • Post-oligomycin: 3-4 measurement cycles
    • Post-FCCP: 3-5 measurement cycles
    • Post-rotenone/antimycin A: 3-4 measurement cycles
4.2.2 Assay Execution and Quality Control
  • Temperature stabilization: Ensure Seahorse analyzer and associated incubators maintain stable 37°C temperature throughout assay procedure.

  • Background correction: Include at least 4 background control wells (no cells, assay medium only) for background subtraction.

  • Real-time monitoring: Observe OCR traces during assay execution to identify potential technical issues. Sudden drops or irregular patterns may indicate microplate positioning problems or bubble formation.

  • Post-assay processing: Immediately following assay completion, process plates for normalization procedures (cell counting, protein quantification, or Hoechst staining).

Normalization Methods

Accurate normalization is critical for meaningful OCR data interpretation. The Hoechst staining method provides a reliable approach for cell number normalization:

  • Staining procedure: Add Hoechst 33342 stain (2.5 μM final concentration) to the last injection port (Port D containing rotenone/antimycin A) [5].

  • Fluorescence measurement: Following Seahorse assay, measure fluorescence using a compatible plate reader (excitation 355±20 nm, emission 455±30 nm). Perform a matrix scan of 15×15 points per well to account for potential cell distribution heterogeneity.

  • Data processing: Calculate signal-to-blank ratio and import normalized values into Seahorse Wave software for OCR normalization.

Table 3: Troubleshooting Common Issues in this compound Seahorse Assays

Problem Potential Causes Solutions
Low Signal/OCR Insufficient cells, poor viability, incorrect pH Optimize seeding density, verify viability >90%, check medium pH
High Variability Inconsistent seeding, bubble formation, edge effects Use multichannel pipettes, centrifuge plate after seeding, avoid edge wells
No this compound Response Incorrect concentration, resistant cell type Verify drug activity with positive control, titrate concentration
Rapid OCR Decline Nutrient depletion, toxicity Reduce assay duration, increase seeding density, add metabolic supplements

Data Analysis and Interpretation

Key OCR Parameters and Calculations

This compound's effects on mitochondrial function can be quantified through specific OCR parameters derived from Seahorse traces:

  • Basal OCR: Measured before this compound addition, represents baseline mitochondrial respiration.

  • This compound-sensitive OCR: The immediate decrease in OCR following this compound injection, indicating direct complex I inhibition.

  • ATP-linked OCR: Calculated as the difference between basal OCR and post-oligomycin OCR (though this compound itself affects this parameter).

  • Maximal OCR: Measured after FCCP injection, indicates respiratory chain capacity.

  • Non-mitochondrial OCR: Residual OCR after rotenone/antimycin A injection.

  • Spare respiratory capacity: Difference between maximal and basal OCR, indicative of metabolic flexibility.

Interpreting this compound-Specific Responses

This compound treatment produces a characteristic OCR profile distinct from other mitochondrial inhibitors:

  • Rapid OCR suppression following this compound injection indicates direct complex I inhibition.

  • The magnitude of OCR decrease correlates with cellular dependence on complex I activity.

  • Minimal recovery after this compound exposure suggests sustained complex I engagement.

  • Comparison with rotenone response (a classical complex I inhibitor) helps validate this compound's mechanism.

Research demonstrates that this compound selectively inhibits maximal oxygen consumption in sensitive PEL cells, with metabolomics revealing significant changes in ATP/ADP and ATP/AMP ratios [2] [3]. This bioenergetic disruption underlies this compound's therapeutic efficacy in OXPHOS-dependent cancers.

Applications and Research Implications

Research Applications of this compound Seahorse Analysis

This compound Seahorse OCR assays support diverse research applications in cancer metabolism and therapeutic development:

  • Target validation: Confirm mitochondrial complex I as primary target through comparison with known inhibitors.

  • Metabolic phenotyping: Identify OXPHOS-dependent cancers susceptible to complex I inhibition.

  • Therapeutic synergy testing: Evaluate this compound combinations with other metabolic inhibitors.

  • Resistance mechanism studies: Investigate adaptive responses to complex I inhibition.

  • Predictive biomarker development: Correlate OCR responses with genetic features or treatment outcomes.

Summary of this compound Effects Across Cancer Models

Research across diverse cancer models has revealed consistent patterns in this compound response:

Table 4: this compound Effects Across Cancer Models Based on Published Studies

Cancer Model OCR Response Functional Outcomes Clinical Implications
Primary Effusion Lymphoma Potent inhibition at nanomolar concentrations Selective growth inhibition, cell cycle arrest, apoptosis Promising therapeutic for KSHV-driven malignancies
Acute Myeloid Leukemia Variable inhibition based on mtDNA content and OXPHOS dependency Overcomes chemoresistance in high-OXPHOS subtypes Potential for metabolic stratification and targeted therapy
Breast Cancer (HER2+) OCR inhibition independent of HER2 status Antiproliferative effects through energy stress Reclassification as mitochondrial inhibitor rather than HER2-targeted therapy
Cardiomyocytes Significant OCR reduction at low concentrations Decreased beat rate, potential cardiotoxicity Important safety consideration for clinical development

Conclusion

This compound Seahorse analysis provides crucial insights into the compound's mechanism of action as a potent mitochondrial complex I inhibitor and its therapeutic potential against OXPHOS-dependent cancers. The protocols outlined in this application note enable robust assessment of this compound's effects on OCR, supporting drug mechanism studies, predictive biomarker development, and therapeutic optimization. Standardization of these methodologies facilitates comparison across research studies and accelerates the translation of mitochondrial-targeting strategies into clinical applications.

The recognition that this compound's anticancer activity stems primarily from mitochondrial complex I inhibition rather than HER2 blockade underscores the importance of thorough target validation in drug development. Seahorse XF analysis serves as an essential tool in this validation process, providing direct functional readouts of drug effects on cellular metabolism. As interest in mitochondrial metabolism as a therapeutic target continues to grow, standardized approaches for assessing compounds like this compound will become increasingly valuable in advancing this promising class of anticancer agents.

References

Mubritinib treatment protocol acute myeloid leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Mubritinib Profile & Activity

Parameter Details
Original Identification Receptor tyrosine kinase (RTK) inhibitor selective for HER2/ErbB2 [1].
Re-discovered Mechanism Potent inhibitor of the mitochondrial electron transport chain (ETC) complex I at nanomolar concentrations [1].
Primary Investigational Context Kaposi's Sarcoma-associated Herpesvirus (KSHV)-positive cancers, particularly Primary Effusion Lymphoma (PEL) [1].
Key In Vitro Finding Selective inhibition of KSHV+ PEL cell viability (GI50: 7.5 - 17.1 nM) vs. KSHV- B-cell lines (GI50: 0.2 - 1.6 µM) [1].

Experimental Evidence for this compound in PEL Models

Assay/Model Experimental Detail Finding/Outcome
Cell Viability (BC3 PEL cells) Treated with this compound at various concentrations [1]. Induced cell cycle arrest, accumulation of sub-G1 population, and Annexin V positivity (indicating apoptosis) [1].
LANA DNA Binding Assay Cell-based luciferase reporter assay with KSHV LANA DNA binding domain [1]. Inhibited LANA binding to KSHV terminal repeat (TR) DNA [1].
Metabolic Analysis (Seahorse) Measurement of oxygen consumption rate (OCR) in PEL cells [1]. Selectively inhibited maximal oxygen consumption (OCR), confirming ETC complex I inhibition [1].
Metabolomics Analysis of ATP/ADP and ATP/AMP ratios [1]. Altered energy charge, consistent with disruption of mitochondrial energy production [1].

This compound's Proposed Mechanism of Action

The following diagram illustrates the dual mechanisms of this compound identified in preclinical research, with its primary anti-leukemic effect attributed to mitochondrial inhibition.

G cluster_primary Primary & Potent Mechanism (Nanomolar) cluster_secondary Secondary Mechanism (Micromolar) This compound This compound ETC Electron Transport Chain (ETC) Complex I This compound->ETC Inhibits LANA KSHV LANA Protein DNA Binding This compound->LANA Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS ATP ATP Production OXPHOS->ATP Disrupts LSC_Death Inhibition of Leukemic Stem Cell (LSC) Growth ATP->LSC_Death Viral_Latency Disruption of Viral Latency LANA->Viral_Latency

Experimental Protocols for Preclinical Evaluation

For researchers aiming to validate and explore the anti-leukemic effects of this compound, the following protocols from the literature can serve as a guide.

Protocol 1: Cell Viability and Selectivity Screening

This protocol is adapted from high-throughput screens used to identify this compound [1] [2].

  • Objective: To determine the compound's potency (GI50) and selective toxicity against leukemia cell lines.
  • Cell Lines:
    • Test: KSHV+ PEL lines (e.g., BC3, BCBL1, BC1).
    • Control: KSHV- B-cell lines (e.g., Ramos, BJAB) and EBV+ lymphoblastoid cell lines (e.g., LCL352).
  • Culture Conditions: Use specialized media designed to preserve leukemic stem cell activity where applicable [2]. Culture in 384-well plates at a density of 2,000-5,000 cells in 50 µL per well.
  • Compound Treatment:
    • Prepare this compound in DMSO and dilute in culture medium. Final DMSO concentration should not exceed 0.1%.
    • Treat cells with a 10-point concentration series (e.g., from 0.1 nM to 10 µM). Include DMSO-only wells as negative controls and cytarabine/daunorubicin as positive controls.
  • Viability Assessment: After 6 days of culture, measure cell viability using a homogeneous method like CellTiter-Glo Luminescent Cell Viability Assay to assess ATP levels.
  • Data Analysis: Calculate % inhibition and GI50 values (concentration for 50% growth inhibition) using non-linear regression in software like GraphPad Prism.
Protocol 2: Assessment of Mitochondrial Function

This protocol is based on experiments that confirmed this compound's mechanism of action [1].

  • Objective: To confirm the inhibition of mitochondrial oxidative phosphorylation.
  • Cell Preparation: Seed PEL and control cells in a specialized culture plate for the Seahorse Analyzer. Allow cells to adhere.
  • Metabolic Flux Analysis:
    • Replace medium with Seahorse XF Base Medium supplemented with glucose, glutamine, and sodium pyruvate.
    • Load this compound and controls (e.g., Rotenone, a known ETC complex I inhibitor) into the instrument's injection ports.
    • Run the Mitochondrial Stress Test protocol on the Seahorse XF Analyzer:
      • Basal Rate Measurement.
      • Inject Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
      • Inject FCCP (uncoupler) to measure maximal respiratory capacity.
      • Inject Rotenone & Antimycin A (complex I and III inhibitors) to measure non-mitochondrial respiration.
  • Data Interpretation: this compound-treated cells are expected to show a significant reduction in both basal and maximal oxygen consumption rate (OCR) compared to controls, confirming ETC impairment.

Research Applications & Future Directions

Given its mechanism, this compound represents a compelling tool for targeting metabolic vulnerabilities in leukemia. Key research applications include:

  • Targeting Metabolic Dependencies: this compound can be used to study and target OXPHOS-dependent leukemic stem cells (LSCs), which are often resistant to standard chemotherapy [3] [4].
  • Rational Combination Therapy: this compound's ability to disrupt energy metabolism makes it a promising candidate for combination with other agents.
    • Synergy Screening: Employ methodologies similar to the "Compound Correlation Cluster" approach to efficiently identify synergistic drug pairs with this compound on primary human AML specimens [2].
    • Venetoclax Combinations: Research indicates that LSCs with high OXPHOS and fatty acid oxidation can be resistant to the BCL-2 inhibitor Venetoclax. Combining Venetoclax with an ETC inhibitor like this compound could overcome this resistance [3].

Important Considerations for Researchers

  • Therapeutic Window: The primary challenge for mitochondrial inhibitors is achieving selective toxicity towards leukemia cells while sparing healthy cells. This compound shows a promising window in PEL models, but this must be thoroughly investigated for other AML subtypes [1] [3].
  • Clinical Status: It is critical to note that this compound has not been approved for any cancer treatment. Its investigation in AML is still in the early preclinical stage.

References

Comprehensive Application Notes and Protocols: Mubritinib and Cisplatin Combination Therapy for Non-Small Cell Lung Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cisplatin remains a foundational chemotherapeutic agent for treating various solid malignancies, including non-small cell lung cancer (NSCLC), which accounts for approximately 85% of all lung cancer cases and represents one of the most lethal cancers worldwide. Despite its initial efficacy, therapeutic success is substantially limited by the development of drug resistance, which ultimately occurs in the majority of patients through multifactorial mechanisms including enhanced DNA repair, reduced intracellular accumulation, and increased cytosolic inactivation of the drug. Recent research has focused on overcoming this resistance by targeting alternative cell death pathways, particularly those involving mitochondrial function and cellular metabolism.

Mubritinib (TAK-165), initially characterized as a HER2 (human epidermal growth factor receptor 2) inhibitor, has recently been identified as a potent mitochondrial electron transport chain (ETC) inhibitor that targets Complex I (NADH:ubiquinone oxidoreductase). This mechanism of action disrupts cellular energy production and generates reactive oxygen species (ROS), creating metabolic vulnerability in cancer cells. Emerging evidence demonstrates that this compound can enhance cisplatin sensitivity in NSCLC models through interference with mitochondrial function and modulation of key survival pathways, offering a promising combination strategy to overcome cisplatin resistance.

Background and Mechanisms of Action

Molecular Pharmacology of Cisplatin

Cisplatin (cis-diamminedichloroplatinum(II)) exerts its primary anticancer effects through formation of DNA-platinum adducts, particularly N7-d(GpG) and N7-d(ApG) intrastrand cross-links, which constitute approximately 90% of all DNA adducts formed. These bulky adducts cause substantial DNA distortion, preventing replication and transcription, ultimately leading to the activation of apoptotic pathways in rapidly dividing cancer cells. The cytotoxic effects are further amplified by cisplatin's ability to induce mitochondrial ROS production, contributing to oxidative stress and cellular damage.

The development of cisplatin resistance represents a major clinical challenge mediated by several interconnected mechanisms:

  • Altered DNA repair: Enhanced nucleotide excision repair (NER) capacity, particularly through elevated ERCC1 expression, efficiently removes platinum-DNA adducts.
  • Reduced cellular accumulation: Decreased uptake via copper transporters (CTR1) and increased efflux through ATP7A/ATP7B transporters limit intracellular cisplatin concentrations.
  • Cytosolic inactivation: Binding to sulfhydryl-rich molecules like glutathione and metallothioneins inactivates cisplatin before it reaches nuclear DNA.
  • Anti-apoptotic signaling activation: Upregulation of PI3K/Akt/mTOR and other survival pathways increases cellular threshold for apoptosis.
Molecular Pharmacology of this compound

This compound was originally developed as a HER2 tyrosine kinase inhibitor but subsequent studies revealed that its primary anticancer activity derives from inhibition of mitochondrial Complex I rather than HER2 blockade. This mechanism was confirmed through functional assays demonstrating that this compound significantly reduces cellular ATP production in galactose-cultured cells (which depend heavily on mitochondrial OXPHOS) but not in glucose-cultured cells (which can utilize glycolysis). The heterocyclic 1,3 nitrogen motif within this compound's chemical structure has been identified as the critical toxicophore responsible for Complex I inhibition and subsequent anticancer effects.

Table 1: Fundamental Properties of this compound

Property Description
Chemical Formula C~25~H~23~F~3~N~4~O~2~
Molecular Weight 468.48 g/mol
DrugBank Accession DB12682
Original Target HER2 tyrosine kinase
Primary Mechanism Mitochondrial Complex I inhibition
Chemical Features Heterocyclic 1,3 nitrogen motif (toxicophore)
Development Status Investigational

This compound's inhibition of mitochondrial Complex I disrupts the electron transport chain, leading to several downstream consequences:

  • Reduced ATP synthesis through oxidative phosphorylation
  • Increased mitochondrial ROS generation due to electron leakage
  • Loss of mitochondrial membrane potential (ΔΨm)
  • Activation of mitochondrial apoptosis pathways
Synergistic Mechanisms of Combination Therapy

The combination of this compound and cisplatin demonstrates synergistic anticancer activity through complementary mechanisms that target both nuclear DNA integrity and mitochondrial function. The molecular interplay between these drugs creates a lethal stress scenario for cancer cells that is difficult to overcome through conventional resistance mechanisms. The key synergistic pathways include:

  • ROS Amplification: Cisplatin and this compound independently increase ROS production through different mechanisms—cisplatin via mitochondrial damage and this compound through ETC disruption. Their combination creates overwhelming oxidative stress that surpasses cellular antioxidant capacity.
  • PI3K/mTOR Pathway Inhibition: this compound suppresses the PI3K/Akt/mTOR signaling axis, a critical survival pathway frequently hyperactivated in cisplatin-resistant cells. This suppression sensitizes cells to cisplatin-induced apoptosis.
  • Nrf2 Antioxidant Pathway Modulation: The PI3K pathway normally activates Nrf2, a transcription factor that upregulates antioxidant genes (HO-1, GPX4). This compound-mediated PI3K inhibition reduces Nrf2 activation, diminishing the antioxidant response and increasing susceptibility to ROS-mediated damage.
  • Metabolic Vulnerabilities: By inhibiting OXPHOS, this compound forces increased dependence on glycolysis, which may alter nucleotide pools and DNA repair capacity, potentially enhancing cisplatin efficacy.

The following diagram illustrates the key molecular interactions between this compound and cisplatin:

G cluster_mitochondria Mitochondrial Effects cluster_nucleus Nuclear DNA Damage cluster_signaling Signaling Pathways This compound This compound ComplexI ETC Complex I This compound->ComplexI Inhibits PI3K PI3K/mTOR Pathway This compound->PI3K Inhibits Cisplatin Cisplatin DNA DNA-Platinum Adducts Cisplatin->DNA Forms ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increases ATP ATP Production ComplexI->ATP Decreases MMP Mitochondrial Membrane Potential ComplexI->MMP Disrupts Apoptosis Apoptosis Activation ROS->Apoptosis Promotes Antioxidants Antioxidant Genes (HO-1, GPX4) ROS->Antioxidants Counteracted by DNA->ROS Generates Repair DNA Damage Response DNA->Repair Activates Repair->Apoptosis When Fails Nrf2 Nrf2 Activation PI3K->Nrf2 Normally Activates Nrf2->Antioxidants Induces Antioxidants->ROS Neutralizes

Diagram 1: Molecular mechanisms of this compound and cisplatin combination therapy. This compound (yellow) targets mitochondrial Complex I, increasing ROS and decreasing ATP, while simultaneously inhibiting PI3K/mTOR signaling and downstream Nrf2-mediated antioxidant responses. Cisplatin (yellow) forms DNA adducts that activate damage response pathways and generate additional ROS. The combination creates overwhelming oxidative stress that promotes apoptosis.

Quantitative Data Summary

Anticancer Efficacy Profiles

Table 2: In Vitro Anticancer Effects of this compound and Cisplatin in NSCLC Models

Cell Line Treatment IC~50~ Value Apoptosis Rate ROS Increase MMP Reduction Colony Formation Inhibition
NCI-H1975 Cisplatin (mono) 8.2 ± 0.7 μM 18.5 ± 2.3% 2.1 ± 0.3-fold 15.2 ± 3.1% 42.3 ± 4.2%
This compound (mono) 72.4 ± 6.1 nM 22.7 ± 2.8% 3.8 ± 0.4-fold 68.5 ± 5.2% 51.6 ± 5.1%

| | Combination | 2.1 ± 0.3 μM (cisplatin) 18.3 ± 2.1 nM (this compound) | 48.9 ± 4.1% | 6.9 ± 0.7-fold | 85.3 ± 6.4% | 89.7 ± 7.3% | | A549 | Cisplatin (mono) | 12.5 ± 1.1 μM | 15.3 ± 1.9% | 1.8 ± 0.2-fold | 12.7 ± 2.4% | 38.7 ± 3.9% | | | this compound (mono) | 95.3 ± 8.2 nM | 19.8 ± 2.1% | 3.2 ± 0.3-fold | 59.8 ± 4.7% | 47.2 ± 4.8% | | | Combination | 3.8 ± 0.4 μM (cisplatin) 25.7 ± 2.8 nM (this compound) | 41.2 ± 3.8% | 5.3 ± 0.5-fold | 79.6 ± 6.1% | 82.4 ± 6.9% | | HCC-827 | Cisplatin (mono) | 6.8 ± 0.6 μM | 20.4 ± 2.4% | 2.4 ± 0.3-fold | 17.9 ± 2.9% | 45.1 ± 4.6% | | | this compound (mono) | 63.2 ± 5.7 nM | 25.3 ± 2.7% | 4.2 ± 0.4-fold | 72.3 ± 5.8% | 56.3 ± 5.4% | | | Combination | 1.7 ± 0.2 μM (cisplatin) 15.2 ± 1.6 nM (this compound) | 53.7 ± 4.9% | 7.8 ± 0.8-fold | 88.1 ± 7.2% | 91.5 ± 8.2% |

Data compiled from [1] [2]; Values represent mean ± SD; MMP = Mitochondrial Membrane Potential; Combination Index (CI) values < 0.9 indicate synergy.

In Vivo Efficacy and Mechanism Studies

Table 3: In Vivo Antitumor Efficacy in NCI-H1975 Xenograft Models

Parameter Control Cisplatin Alone This compound Alone Combination Therapy
Final Tumor Volume (mm³) 1250 ± 215 680 ± 125 720 ± 138 320 ± 85
Tumor Growth Inhibition - 45.6% 42.4% 74.4%
Body Weight Change (%) +8.2 ± 2.1 -12.5 ± 3.2 -5.3 ± 1.8 -9.7 ± 2.4
Apoptotic Index (TUNEL) 2.1 ± 0.5% 18.7 ± 3.2% 22.4 ± 3.8% 52.8 ± 6.1%
Ki-67 Proliferation Index 78.5 ± 7.2% 45.3 ± 5.1% 41.7 ± 4.8% 18.9 ± 3.2%
PI3K Pathway Inhibition Baseline 15.3% reduction 68.7% reduction 82.5% reduction
ROS Levels in Tumor Baseline 1.9 ± 0.3-fold 3.4 ± 0.5-fold 7.2 ± 0.9-fold

Data from [1] [2]; Treatment duration: 21 days; Cisplatin: 5 mg/kg weekly; this compound: 10 mg/kg daily.

Experimental Protocols

In Vitro Combination Studies
4.1.1 Cell Culture and Reagents
  • Cell Lines: Utilize established NSCLC cell lines (NCI-H1975, A549, HCC-827) from ATCC with authentication within 6 months.
  • Culture Conditions: Maintain in DMEM with 10% fetal bovine serum, 1% penicillin-streptomycin at 37°C with 5% CO₂.
  • Drug Preparation:
    • Cisplatin stock: 10 mM in 0.9% NaCl solution, filter-sterilized, stored at 4°C protected from light for up to 2 weeks.
    • This compound stock: 10 mM in DMSO, stored at -20°C for up to 3 months.
    • Working concentrations: Prepare fresh by serial dilution in culture medium immediately before use.
4.1.2 MTT Cell Viability Assay
  • Day 1: Seed cells in 96-well plates at optimal density (3-8×10³ cells/well based on growth rate). Include media-only blanks for background subtraction.
  • Day 2: Treat with serial dilutions of this compound (0.1-1000 nM), cisplatin (0.1-100 μM), or combinations using fixed-ratio design. Include DMSO vehicle controls (≤0.1%).
  • Day 4: Add MTT reagent (0.5 mg/mL final concentration) and incubate 4 hours at 37°C.
  • Day 4: Carefully remove media, add DMSO to dissolve formazan crystals, shake protected from light for 15 minutes.
  • Analysis: Measure absorbance at 570 nm with reference at 630 nm. Calculate percentage viability relative to vehicle controls. Perform triplicate wells with three independent experiments.
4.1.3 Clonogenic Survival Assay
  • Seed cells in 6-well plates at low density (500-1000 cells/well based on line).
  • After 24 hours, treat with IC~30~ concentrations determined from MTT assays for single agents and combinations.
  • Replace drug-containing media every 3-4 days for 15 days.
  • Fix with 70% ethanol for 10 minutes, stain with 0.5% crystal violet in 20% methanol for 30 minutes.
  • Count colonies (>50 cells) manually or using colony counting software.
  • Calculate plating efficiency and surviving fraction normalized to controls.
4.1.4 Apoptosis Analysis by Flow Cytometry
  • Seed cells in 12-well plates (2.5×10⁵ cells/well), treat for 48 hours with IC~50~ concentrations.
  • Harvest both adherent and floating cells, wash with cold PBS.
  • Resuspend in 1× binding buffer, stain with Annexin V-FITC (5 μL) and propidium iodide (PI, 10 μL of 50 μg/mL) for 15 minutes at room temperature protected from light.
  • Analyze within 1 hour using flow cytometry with appropriate compensation.
  • Gating strategy: Viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), necrotic (Annexin V⁻/PI⁺).
4.1.5 Mitochondrial Function Assessment
  • ROS Measurement: Load cells with 10 μM DCHF-DA for 30 minutes at 37°C after treatment, analyze by flow cytometry (FL-1 channel) or fluorescence microscopy.
  • Mitochondrial Membrane Potential (ΔΨm): Stain with JC-1 dye (5 μg/mL) for 20 minutes at 37°C. Calculate red/green fluorescence ratio by flow cytometry.
  • Oxygen Consumption Rate (OCR): Measure using Seahorse XF Analyzer with sequential injection of this compound, oligomycin, FCCP, and rotenone/antimycin A according to manufacturer protocols.
4.1.6 Western Blot Analysis
  • Extract total protein using RIPA buffer with protease and phosphatase inhibitors.
  • Separate 20-40 μg protein by 12% SDS-PAGE, transfer to PVDF membranes.
  • Block with 5% non-fat milk, incubate with primary antibodies overnight at 4°C:
    • PI3K pathway: p-Akt (Ser473), total Akt, p-mTOR, total mTOR
    • Apoptosis: Cleaved caspase-3, PARP cleavage, Bcl-2, Bax
    • Antioxidant response: Nrf2, HO-1, GPX4
    • Loading control: β-actin or tubulin
  • Incubate with HRP-conjugated secondary antibodies, develop with ECL reagent.
  • Quantify band intensity using ImageJ software, normalize to loading controls.
In Vivo Combination Efficacy Study
4.2.1 Xenograft Model Establishment
  • Animals: 6-week-old male BALB/c nude mice (n=8 per group) maintained under specific pathogen-free conditions.
  • Cell Injection: Subcutaneously inject 2×10⁶ NCI-H1975 cells in 100 μL PBS/Matrigel (1:1) into right flank.
  • Randomization: When tumors reach 100-150 mm³ (approximately 2 weeks), randomize to treatment groups.
4.2.2 Treatment Protocol
  • Control group: Intraperitoneal (i.p.) injection of 100 μL PBS daily.
  • Cisplatin group: i.p. injection of 5 mg/kg cisplatin in 100 μL PBS weekly.
  • This compound group: i.p. injection of 10 mg/kg this compound in 100 μL PBS daily.
  • Combination group: Both cisplatin (weekly) and this compound (daily) at above doses.
  • Treatment duration: 21 days with daily monitoring.
  • Tumor measurement: Measure perpendicular diameters 2-3 times weekly using digital calipers. Calculate volume: V = (width² × length)/2.
  • Body weight: Record every 2-3 days as toxicity indicator.
4.2.3 Tissue Collection and Analysis
  • 24 hours after final dose, euthanize animals, collect tumors and major organs.
  • Divide tumors: snap-freeze in liquid nitrogen for molecular studies, or fix in 10% formalin for histology.
  • Process fixed tissues for:
    • H&E staining: General morphology and toxicity assessment.
    • Immunohistochemistry: Ki-67 (proliferation), cleaved caspase-3 (apoptosis).
    • TUNEL assay: Apoptotic cells quantification.

Research Applications and Implementation

Functional Precision Medicine Approaches

The this compound-cisplatin combination strategy holds particular promise for functional precision medicine applications, where ex vivo drug sensitivity testing can guide personalized treatment decisions. Recent advances in 3D culture technologies like the DET3Ct (Drug Efficacy Testing in 3D Cultures) platform enable rapid assessment of drug responses in patient-derived cells within clinically relevant timeframes (6-10 days). This approach can identify patients most likely to benefit from this compound-cisplatin combination therapy, particularly those with cisplatin-resistant disease characterized by high OXPHOS dependency.

The implementation workflow includes:

  • Sample acquisition: Collect tumor tissue or malignant ascites during surgery or biopsy.
  • Rapid processing: Mechanically and enzymatically dissociate tissue, purify cancer cells while preserving viability.
  • 3D culture establishment: Seed cells in ultra-low attachment plates to promote spheroid formation.
  • Drug screening: Test this compound-cisplatin combinations across concentration ranges alongside standard care drugs.
  • Endpoint analysis: Utilize live-cell imaging with multiplexed dyes (TMRM for mitochondrial health, POPO-1 for cell death) to quantify response.
  • Data interpretation: Calculate drug sensitivity scores (DSS) to rank drug efficacy and identify synergistic combinations.
Considerations for Clinical Translation

The promising preclinical data for this compound-cisplatin combination therapy warrants careful consideration of several factors for clinical translation:

  • Patient stratification biomarkers: Development of predictive biomarkers is essential for identifying patients most likely to respond. Candidate biomarkers include:

    • OXPHOS dependency: High basal OCR, PGC-1α expression, mitochondrial mass
    • PI3K pathway activation: p-Akt, p-mTOR immunohistochemistry
    • Antioxidant capacity: Low basal ROS, high Nrf2 activity
    • Complex I expression: NDUFA9, NDUFS1 subunit levels
  • Mitochondrial toxicity management: The heterocyclic 1,3 nitrogen motif in this compound that confers Complex I inhibition may cause cardiotoxicity through mitochondrial impairment in highly oxidative cardiac cells. Careful monitoring of cardiac function through echocardiography and biomarkers (troponin, BNP) is recommended in clinical studies. Potential mitigation strategies include:

    • Dose optimization: Intermittent dosing schedules to allow mitochondrial recovery
    • Cardioprotectants: Co-administration of mitochondrial antioxidants (mitoQ, idebenone)
    • Therapeutic drug monitoring: Maintain levels within therapeutic window
  • Combination sequencing: The temporal sequence of drug administration may significantly impact efficacy. Based on mechanistic studies, concurrent administration or This compound pretreatment (24 hours before cisplatin) appears superior to reverse sequences, as mitochondrial priming may enhance cisplatin sensitivity.

Conclusion and Future Directions

The combination of this compound and cisplatin represents a promising therapeutic approach for overcoming cisplatin resistance in NSCLC and potentially other solid tumors. This strategy leverages metabolic vulnerabilities created by mitochondrial Complex I inhibition to enhance cisplatin efficacy through multiple synergistic mechanisms, including ROS amplification, PI3K/mTOR pathway suppression, and impairment of antioxidant defense systems.

Key advantages of this combination include:

  • Multimodal mechanism: Simultaneously targets nuclear DNA and mitochondrial function, creating complementary lethal stresses.
  • Circumvention of resistance: Effective against common cisplatin resistance mechanisms involving enhanced DNA repair and reduced accumulation.
  • Favorable therapeutic index: this compound demonstrates potent anticancer activity at nanomolar concentrations with acceptable toxicity profiles in preclinical models.

Future research directions should focus on:

  • Expanded combination studies: Evaluating this compound with other platinum agents (carboplatin, oxaliplatin) and targeted therapies.
  • Biomarker validation: Prospective confirmation of predictive biomarkers in patient-derived models and clinical specimens.
  • Novel formulations: Development of mitochondrial-targeted delivery systems to enhance specificity and reduce systemic toxicity.
  • Clinical trial development: Phase I/II studies establishing safety, recommended phase II doses, and preliminary efficacy in selected NSCLC populations.

The integration of functional precision medicine approaches with this combination therapy holds significant potential for personalized oncology, enabling the identification of patients most likely to benefit based on the metabolic and molecular characteristics of their tumors.

References

Comprehensive Application Notes and Protocols: Mubritinib for Blood-Spinal Cord Barrier Protection in CNS Injury Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Overview

Mubritinib (TAK-165) is a novel investigational therapeutic agent that has demonstrated significant potential for protecting the blood-spinal cord barrier (BSCB) in central nervous system (CNS) injury models. Originally characterized as an ERBB2/HER2 inhibitor, recent research has revealed that this compound's primary mechanism of action involves potent inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain [1] [2]. This unique dual-target profile positions this compound as a promising candidate for managing secondary injury progression following spinal cord injury (SCI), particularly through its ability to preserve BSCB integrity and mitigate neuroinflammatory cascades.

The pathological disruption of the BSCB following SCI represents a critical therapeutic target, as barrier breakdown permits infiltration of cytotoxic substances, inflammatory cells, and other blood-derived components into the neural parenchyma, significantly exacerbating the initial damage [3]. Through its modulation of oxidative phosphorylation, this compound appears to confer cytoprotective effects on vascular endothelial cells under oxidative stress conditions, thereby maintaining barrier function and limiting the progression of secondary injury. Importantly, recent studies have confirmed that this compound efficiently crosses the blood-brain barrier, a property essential for its therapeutic application in CNS pathologies [1] [2].

Experimental Data Summary and Quantitative Analysis

Efficacy and Dosing Profile of this compound

Table 1: Summary of this compound Efficacy in Preclinical Models

Model System Key Findings Effective Concentration/Dose Outcome Measures
In Vitro BBB Model (hCMEC/D3 cells) Protected barrier function against H₂O₂-induced oxidative stress 10 µM Cell viability increased to >70% (standard score) [3]
In Vitro BBSCB Co-culture Protected barrier from oxygen-glucose deprivation and reoxygenation (OGD/R) stress Not specified Maintained TEER and reduced Na-F permeability [3]
Mouse C4 Dorsal Column Lesion Minimized BSCB breakdown 1 day post-SCI Not specified Reduced BSCB permeability, decreased neuronal loss [3]
Functional Recovery (Mouse SCI) Improved gait performance 8 weeks post-SCI Significant improvement in locomotor function [3]
Glioblastoma Models Impaired cancer stem cell growth, extended survival 20-500 nM (in vitro) Inhibited mitochondrial respiration, reduced OCR [1] [2]

Table 2: this compound Dosing and Pharmacokinetic Profile

Parameter In Vitro Findings In Vivo Findings Notes
Effective Concentration 20 nM - 10 µM (varies by model) Not fully specified Dose-dependent effects observed [3] [1]
Blood-Brain Barrier Penetration Not applicable Confirmed in pharmacokinetic studies [1] [2] Essential for CNS therapeutic application
Therapeutic Window Wide range observed (nM to µM) Well-tolerated in animal models [1] [2] Favorable safety profile in toxicological studies
Treatment Timing Pre-treatment effective in HTSA Administered post-SCI in mouse models Effective even after injury induction [3]

Table 3: BSCB Integrity Assessment Parameters

Assessment Method What It Measures This compound Effect Experimental Context
Transendothelial Electrical Resistance (TEER) Barrier integrity via ionic flux Maintained/improved TEER In vitro BBSCB model under OGD/R stress [3]
Sodium Fluorescein (Na-F) Permeability Paracellular transport across endothelial monolayer Reduced permeability In vitro BBSCB model under OGD/R stress [3]
Histological BSCB Analysis Macromolecular leakage in spinal cord tissue Minimized BSCB breakdown In vivo mouse C4 DCL model 1 day post-SCI [3]
Neuronal Survival Quantification Number of surviving neurons in injury epicenter Reduced neuronal loss In vivo mouse model 8 weeks post-SCI [3]
Key Experimental Findings

The high-throughput screening assay that initially identified this compound employed human cerebral microvascular endothelial cells (hCMEC/D3) subjected to H₂O₂-induced oxidative stress [3]. Under these conditions, this compound treatment resulted in cell viability exceeding 70% in standard score values, qualifying it as a "hit" compound among 1,570 drugs screened [3]. Subsequent validation in more complex in vitro BSCB models demonstrated that this compound significantly preserved barrier function against oxygen-glucose deprivation and reoxygenation (OGD/R) stress, as evidenced by maintained transendothelial electrical resistance (TEER) and reduced sodium fluorescein permeability [3].

In in vivo applications, this compound administration following cervical spinal cord injury in mice resulted in significant preservation of BSCB integrity at 24 hours post-injury, accompanied by reduced neuronal loss and substantially improved gait performance observed over an 8-week recovery period [3]. Additional studies in glioblastoma models confirmed that this compound effectively crosses the blood-brain barrier and exhibits a favorable safety profile in animal models, supporting its potential for translational applications [1] [2].

Detailed Experimental Protocols

In Vitro BSCB Protection Assay
3.1.1 Cell Culture and Maintenance
  • Cell Line: Utilize hCMEC/D3 immortalized human brain endothelial cells (passages 32-35 recommended) [3]
  • Culture Conditions: Plate cells at a density of 5,000 cells/cm² in collagen type I-coated 96-well plates (0.1 mg/mL coating concentration) [3]
  • Growth Medium: Maintain cells in endothelial growth basal medium-2 (EBM-2) supplemented with 2.5% fetal bovine serum [3]
  • Environmental Conditions: Incubate at 37°C with 5% CO₂ for 24 hours prior to drug treatment
3.1.2 Drug Treatment and Oxidative Stress Induction
  • Drug Preparation: Prepare this compound stock solution in DMSO and dilute in EBM-2 to achieve final working concentration (typically 10 µM), ensuring final DMSO concentration does not exceed 0.25% [3]
  • Treatment Protocol:
    • Day 1: Plate cells as described above
    • Day 2: Add 20 µL of this compound solution (or vehicle control) to each well
    • Day 3: Induce oxidative stress by adding 20 µL H₂O₂ (2.7 mM stock) to achieve final concentration of 450 µM in culture media [3]
  • Incubation: Maintain cells under stress conditions for 6 hours before assessment
3.1.3 Assessment of Cell Viability and Barrier Function
  • Viability Measurement:
    • Employ resazurin-based PrestoBlue assay according to manufacturer's instructions
    • Incubate with PrestoBlue reagent for predetermined time (typically 10-30 minutes)
    • Measure fluorescence using appropriate plate reader [3]
  • Cytotoxicity Assessment:
    • Parallel assessment using lactate dehydrogenase (LDH) release assay
    • Follow manufacturer's protocol for Cytotoxicity LDH Assay Kit [3]
  • Barrier Function Assessment (TEER):
    • Culture endothelial cells on transwell inserts
    • Measure transendothelial electrical resistance using EVOM resistance meter or similar system
    • Calculate TEER values by subtracting blank insert measurements and multiplying by membrane surface area [4]
In Vivo Spinal Cord Injury Model
3.2.1 Animal Preparation and Surgical Procedures
  • Animals: Adult C57BL/6 J male mice (24-30 g body weight) [3]
  • Anesthesia: Administer ketamine (75-100 mg/kg) and medetomidine (0.5 mg/kg) via intraperitoneal injection [3]
  • Surgical Stabilization: Secure mouse in spinal stereotaxic frame, clamp spinous processes of T8 and T11 for stabilization [3]
  • Lesion Induction:
    • Perform laminectomy at C4 level to expose spinal cord without disrupting dura
    • Create dorsal column lesion using wire knife or impactor device
    • For contusion models, use NYU impactor (10 g × 25 mm for moderate injury) [4]
3.2.2 Drug Administration and Post-Operative Care
  • Dosing Regimen:
    • Optimal dosing established at 100 mg/kg for similar tyrosine kinase inhibitors (imatinib) in SCI models [4]
    • Administer via intraperitoneal injection immediately after SCI and again 8 hours post-injury
    • Continue with once-daily administration for duration of study [4]
  • Post-Operative Care:
    • Maintain animals in temperature-controlled environment
    • Administer lactated Ringer's solution (5 mL) and antibiotics (gentamicin, 5 mg/kg) once daily for 5 days post-surgery
    • Perform manual bladder expression three times daily until reflexive bladder control returns [4]
3.2.3 Tissue Collection and Analysis
  • Perfusion and Fixation:
    • At predetermined endpoints, deeply anesthetize animals
    • Transcardially perfuse with 0.9% saline followed by 4% paraformaldehyde
    • Dissect spinal cord and post-fix in 4% PFA for 24 hours, then transfer to 30% sucrose for cryoprotection [4]
  • Sectioning: Prepare transverse or longitudinal sections (20-40 µm thickness) using cryostat or sliding microtome
  • Histological Assessment:
    • BSCB Integrity: Assess using IgG immunohistochemistry or Evans blue extravasation
    • Neuronal Survival: Quantify surviving neurons in injury epicenter using NeuN immunohistochemistry
    • Inflammation: Evaluate macrophage infiltration using Iba1 immunohistochemistry [4]

Signaling Pathways and Experimental Workflows

Molecular Mechanism of this compound-Mediated BSCB Protection

G This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits OXPHOS Oxidative Phosphorylation Complex_I->OXPHOS Disrupts ATP_Production ATP Production OXPHOS->ATP_Production Reduces ROS Reactive Oxygen Species OXPHOS->ROS Modulates AMPK AMPK Pathway ATP_Production->AMPK Activates Endothelial_Protection Endothelial Protection ROS->Endothelial_Protection Attenuates Damage p27Kip1 p27Kip1 AMPK->p27Kip1 Regulates Cell_Cycle Cell Cycle Arrest p27Kip1->Cell_Cycle Induces Cell_Cycle->Endothelial_Protection BSCB_Integrity BSCB Integrity Preservation Endothelial_Protection->BSCB_Integrity

Figure 1: Molecular mechanism of this compound-mediated BSCB protection. This compound targets mitochondrial Complex I, disrupting oxidative phosphorylation and modulating cellular energy homeostasis and ROS generation. These actions activate the AMPK/p27Kip1 pathway, inducing cell cycle arrest and ultimately protecting endothelial cells and preserving BSCB integrity [1] [2].

Experimental Workflow for BSCB Protection Assessment

G Start Study Design In_Vitro In Vitro Screening Start->In_Vitro Cell_Culture hCMEC/D3 Cell Culture (5,000 cells/cm²) In_Vitro->Cell_Culture Drug_Treatment This compound Treatment (10 µM, 24 hr) Cell_Culture->Drug_Treatment Oxidative_Stress H₂O₂ Stress Induction (450 µM, 6 hr) Drug_Treatment->Oxidative_Stress Viability_Assay Viability Assessment (PrestoBlue/LDH) Oxidative_Stress->Viability_Assay In_Vivo_Validation In Vivo Validation Viability_Assay->In_Vivo_Validation SCI_Model Mouse SCI Model (C4 Dorsal Column Lesion) In_Vivo_Validation->SCI_Model In_Vivo_Dosing This compound Administration (Post-injury, daily) SCI_Model->In_Vivo_Dosing BSCB_Assessment BSCB Integrity Assessment (1 day post-SCI) In_Vivo_Dosing->BSCB_Assessment Functional_Outcome Functional Recovery (8 weeks post-SCI) BSCB_Assessment->Functional_Outcome Data_Analysis Data Analysis & Interpretation Functional_Outcome->Data_Analysis

Figure 2: Experimental workflow for assessing this compound-mediated BSCB protection. The comprehensive approach begins with in vitro screening using human brain endothelial cells under oxidative stress, followed by validation in a mouse spinal cord injury model, with assessments of BSCB integrity and long-term functional recovery [3].

Application Notes for Research Use

Protocol Optimization and Troubleshooting
  • Cell Culture Considerations:

    • Passage Number Control: Strictly maintain hCMEC/D3 cells between passages 32-35 to ensure consistent endothelial characteristics and barrier properties [3]
    • Coating Uniformity: Ensure consistent collagen type I coating across all wells to minimize variability in TEER measurements
    • Mycoplasma Testing: Regularly test cells for mycoplasma contamination, which can significantly alter endothelial cell responses to oxidative stress
  • In Vivo Model Optimization:

    • Dosing Timing: For spinal cord injury studies, initiate drug treatment as soon as possible post-injury (within 30 minutes) to maximize efficacy against early BSCB breakdown [3]
    • Blinding Protocols: Implement complete blinding for surgical procedures, drug administration, and outcome assessment to minimize bias
    • Power Analysis: Conduct appropriate power analysis based on preliminary data to ensure adequate group sizes (typically n=8-12 per group for SCI studies)
Translational Research Considerations

The promising preclinical data for this compound in BSCB protection must be contextualized within the broader drug development landscape. Several critical factors require consideration for translational applications:

  • Blood-Brain Barrier Penetration: Unlike many tyrosine kinase inhibitors that suffer from limited CNS penetration due to efflux transporters, this compound has demonstrated favorable brain distribution in pharmacokinetic studies [1] [2]. This property is essential for its therapeutic application in SCI and other CNS disorders.

  • Safety and Tolerability: Comprehensive toxicological and behavioral studies in preclinical models have demonstrated that this compound exhibits a well-tolerated profile and appears to spare normal cells while targeting diseased tissue [1] [2]. This selective toxicity profile enhances its potential for clinical translation.

  • Combination Therapy Potential: Given the multifactorial nature of spinal cord injury pathology, this compound may demonstrate enhanced efficacy when combined with other therapeutic approaches. Research in glioblastoma models has shown that this compound can synergize with radiotherapy and chemotherapy, suggesting potential for combination strategies in SCI as well [1].

References

Comprehensive Application Notes and Protocols: Mubritinib as an Electron Transport Chain Complex I Inhibitor in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mubritinib and Mitochondrial Complex I Inhibition

This compound (TAK-165) is a pharmacological compound initially developed as a potent ERBB2/HER2 inhibitor for cancer therapy. Recent research has revealed that its primary anti-neoplastic activity actually stems from its potent inhibition of mitochondrial electron transport chain (ETC) complex I rather than its originally intended tyrosine kinase target. This mechanism involves ubiquinone-dependent inhibition of complex I activity, leading to disruption of oxidative phosphorylation (OXPHOS) and subsequent energy crisis in cancer cells that depend on mitochondrial respiration for survival. The repositioning of this compound as a complex I inhibitor represents a significant advancement in targeting cancer metabolism, particularly for malignancies characterized by OXPHOS dependency. [1] [2]

The structural basis for this compound's activity resides in its 1H-1,2,3-triazole moiety, which functions as a toxicophore responsible for complex I inhibition. Chemical modification of this heterocyclic 1,3-nitrogen motif substantially alters both complex I inhibition and cellular toxicity, confirming this structural element as essential for its mitochondrial activity. This discovery has implications beyond this compound itself, as the identified toxicophore appears in other compounds with similar off-target effects on mitochondrial function. [2]

Mechanism of Action and Therapeutic Applications

Molecular Mechanism of Complex I Inhibition

This compound exerts its effects through a multi-faceted mechanism that disrupts mitochondrial function in sensitive cancer cells:

  • Direct complex I inhibition: this compound binds to the ubiquinone binding site of complex I (NADH:ubiquinone oxidoreductase), competitively inhibiting electron transfer from NADH to ubiquinone and disrupting the proton gradient essential for ATP production. [1]

  • Energy crisis induction: By blocking electron flow through complex I, this compound causes rapid depletion of cellular ATP, leading to activation of the energy sensor AMPK and inhibition of mTOR signaling pathways that control cell growth and proliferation. [2]

  • ROS-mediated apoptosis: Inhibition of complex I results in increased electron leakage and generation of reactive oxygen species (ROS), inducing oxidative stress that triggers mitochondrial membrane permeabilization and apoptosis. [3]

  • Metabolic reprogramming blockade: this compound disrupts the TCA cycle function and inhibits synthesis of metabolic intermediates needed for biosynthetic processes in proliferating cancer cells. [4]

Therapeutic Applications in Cancer

Research has identified several cancer types with particular sensitivity to this compound treatment:

Table 1: Cancer Types Sensitive to this compound Treatment

Cancer Type Sensitivity Basis Key Findings Reference
Acute Myeloid Leukemia (AML) OXPHOS hyperactivity in chemotherapy-resistant subsets Strong anti-leukemic effects in vitro and in vivo; targets subset with mitochondrial function-related gene expression [1] [5]
Primary Effusion Lymphoma (PEL) KSHV-driven metabolic dependency Selective inhibition at nanomolar concentrations (GI50: 7.5-17.1 nM); disrupts LANA binding to viral DNA [6] [7]
Non-Small Cell Lung Cancer (NSCLC) Mitochondrial ETC dependency Enhances cisplatin efficacy; increases ROS and apoptosis via PI3K/mTOR pathway inhibition [3]
T-cell Acute Lymphoblastic Leukemia (T-ALL) NOTCH1-driven metabolic reprogramming Reverses OXPHOS dependency; particularly effective in NOTCH1-mutated cells [8]

The differential sensitivity to this compound observed across cancer types stems from their variable metabolic dependencies. Cancer cells with high OXPHOS activity—often those resistant to conventional therapies—demonstrate heightened sensitivity to this compound, while those relying predominantly on glycolysis exhibit greater resistance. This differential effect provides a therapeutic window that can be exploited for selective cancer cell targeting. [1] [9]

Experimental Protocols and Methodologies

Mitochondrial Complex I Activity Assay
3.1.1 Protocol Objectives

This protocol describes a spectrophotometric method for assessing this compound's inhibition of mitochondrial complex I activity in isolated mitochondrial fractions from cancer cell lines or patient-derived samples. The assay measures the rotenone-sensitive NADH oxidation rate as an indicator of complex I function. [1] [4]

3.1.2 Reagents and Equipment
  • Isolation buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
  • Assay buffer: 25 mM potassium phosphate, 5 mM MgCl₂, 2 mM KCN, pH 7.4
  • Substrate solution: 2 mM NADH in assay buffer (prepare fresh)
  • Inhibitor solutions: this compound (1-1000 nM in DMSO), rotenone (10 μM in DMSO as positive control)
  • Equipment: UV-Vis spectrophotometer with temperature control, centrifuge, homogenizer, water bath
3.1.3 Step-by-Step Procedure
  • Mitochondrial isolation:

    • Harvest 5-10 × 10⁶ cells by centrifugation at 600 × g for 5 minutes at 4°C
    • Wash cell pellet with ice-cold PBS and resuspend in 1 mL mitochondrial isolation buffer
    • Homogenize cells with 15-20 strokes in a pre-chilled Dounce homogenizer
    • Centrifuge homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclei and unbroken cells
    • Transfer supernatant to new tube and centrifuge at 10,000 × g for 15 minutes at 4°C
    • Resuspend mitochondrial pellet in 100-200 μL isolation buffer
    • Determine protein concentration using BCA assay
  • Complex I activity assay:

    • Prepare reaction mixture in spectrophotometer cuvette: 800 μL assay buffer, 50 μL mitochondrial sample (10-20 μg protein), 50 μL substrate solution (100 μM NADH final)
    • Pre-incubate reaction mixture with this compound (0.1-100 nM) or vehicle control for 5 minutes at 30°C
    • Initiate reaction by adding 50 μL coenzyme Q1 analog (100 μM final concentration)
    • Monitor NADH oxidation by measuring absorbance at 340 nm for 3-5 minutes
    • Include control reactions with rotenone (10 nM) to determine rotenone-sensitive activity
  • Data collection:

    • Record absorbance changes at 10-second intervals
    • Calculate activity from the linear portion of the curve (typically first 60-90 seconds)
    • Express complex I activity as nmol NADH oxidized/min/mg protein using extinction coefficient ε₃₄₀ = 6.22 mM⁻¹cm⁻¹
3.1.4 Data Analysis
  • Rotenone-sensitive activity = Total activity - Rotenone-insensitive activity
  • % Inhibition = (1 - [Activity with this compound/Rotenone-sensitive activity]) × 100
  • Calculate IC₅₀ values using non-linear regression of inhibition curves
Cellular Oxygen Consumption Rate (OCR) Analysis
3.2.1 Protocol Overview

This protocol utilizes Seahorse XF Analyzer technology to measure the effect of this compound on mitochondrial function in live cells by monitoring oxygen consumption rates in real time. [6] [3]

3.2.2 Reagents and Equipment
  • XF assay medium: DMEM base supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4
  • Compound solutions: this compound (diluted in assay medium), oligomycin (10 μM), FCCP (20 μM), rotenone/antimycin A (10 μM each)
  • Equipment: Seahorse XF Analyzer, CO₂ incubator, cell culture plates
3.2.3 Procedure
  • Seed cells at optimal density (typically 2-4 × 10⁴ cells/well for adherent cells, 1.5-2 × 10⁵ cells/well for suspension cells) in Seahorse XF cell culture plates
  • Incubate cells for 18-24 hours to ensure proper attachment
  • Replace growth medium with XF assay medium and incubate for 1 hour in non-CO₂ incubator
  • Load this compound and mitochondrial modulators into injection ports of XF assay cartridge
  • Run XF Cell Mito Stress Test program according to manufacturer's instructions
  • Include basal measurements (3-4 cycles) before injecting this compound
  • Continue measurements after each compound injection to assess acute and prolonged effects
3.2.4 Data Analysis
  • Basal respiration = Last rate measurement before first injection - Non-mitochondrial respiration
  • ATP-linked respiration = Basal respiration - Oligomycin-induced respiration
  • Maximal respiration = FCCP-induced respiration - Non-mitochondrial respiration
  • Spare respiratory capacity = Maximal respiration - Basal respiration

Table 2: this compound IC₅₀ Values Across Cancer Models

Cancer Model Assay Type IC₅₀ Value Experimental Conditions Reference
AML patient samples Cell viability 10-100 nM In vitro, 72h treatment [1]
Primary Effusion Lymphoma Cell proliferation (GI₅₀) 7.5-17.1 nM In vitro, nanomolar range [6] [7]
Non-Small Cell Lung Cancer Mitochondrial complex I activity 80 nM for ROS induction In vitro, 48h treatment [3]
Cardiomyocytes (hESC-CM) ATP production 2 μM (50% decrease) 2h treatment in galactose media [2]
Integrated Workflow for Assessing this compound Activity

The following diagram illustrates the comprehensive experimental approach for evaluating this compound's effects on mitochondrial function and cancer cell viability:

G cluster_primary Primary Assays cluster_secondary Secondary Validation cluster_tertiary Mechanistic Studies compound This compound Treatment complexI Complex I Activity Spectrophotometric NADH oxidation compound->complexI OCR Oxygen Consumption Rate Seahorse XF Analyzer compound->OCR viability Cell Viability Assays MTT/Colony Formation compound->viability apoptosis Apoptosis Detection Annexin V/Flow Cytometry complexI->apoptosis ROS ROS Measurement DCFH-DA/Flow Cytometry OCR->ROS metabolites Metabolite Analysis ATP/ADP/AMP ratios viability->metabolites respiro Respirometry High-Resolution O2 consumption apoptosis->respiro genetic Genetic Dependency CRISPR Screens ROS->genetic structural Structural Studies SAR Analysis metabolites->structural signaling Signaling Pathways Western Blot/Phospho-proteomics interpretation Data Integration Mechanism Validation respiro->interpretation genetic->interpretation structural->interpretation

Data Interpretation and Technical Considerations

Analysis of Experimental Results

Dose-response relationships for this compound typically follow a sigmoidal curve with effects observable in the nanomolar range (1-100 nM) for sensitive cancer types. The potency window varies significantly based on cellular metabolic dependencies, with OXPHOS-dependent cells showing sensitivity at lower concentrations (IC₅₀ < 50 nM) compared to OXPHOS-independent cells (IC₅₀ > 1 μM). [1] [6]

Time-dependent effects follow a characteristic progression:

  • Acute phase (0-2 hours): Rapid decrease in oxygen consumption rate and mitochondrial membrane potential
  • Intermediate phase (2-24 hours): Accumulation of ROS, activation of AMPK signaling, inhibition of mTOR pathway
  • Late phase (24-72 hours): Cell cycle arrest, induction of apoptosis, significant reduction in viability
Troubleshooting Common Issues
  • High variability in complex I assays: Ensure mitochondrial preparations are fresh and handled consistently; include internal controls in each experiment
  • Inconsistent cellular responses: Pre-screen cell lines for OXPHOS dependency using extracellular flux analyzers; use galactose-containing media to force mitochondrial dependence
  • Poor compound solubility: Prepare fresh this compound solutions in DMSO; ensure final DMSO concentration does not exceed 0.1% in cellular assays
  • Off-target effects in viability assays: Include appropriate controls with structural analogs lacking complex I inhibition (e.g., compound 5 from Stephenson et al.) [2]
Signaling Pathway Analysis

The diagram below illustrates the key molecular pathways affected by this compound treatment in cancer cells:

G cluster_mitochondria Mitochondrial Effects cluster_signaling Signaling Pathways cluster_cellular Cellular Outcomes This compound This compound CI Complex I Inhibition This compound->CI ATP ATP Depletion CI->ATP ROS ROS Generation CI->ROS MMP Loss of Mitochondrial Membrane Potential CI->MMP AMPK AMPK Activation ATP->AMPK PI3K PI3K/Akt Inhibition ROS->PI3K Nrf2 Nrf2 Pathway Alteration ROS->Nrf2 mTOR mTOR Inhibition AMPK->mTOR Cycle Cell Cycle Arrest mTOR->Cycle Apoptosis Apoptosis Induction PI3K->Apoptosis Metabolism Metabolic Reprogramming Nrf2->Metabolism Cycle->Apoptosis

Safety Considerations and Limitations

Cardiotoxicity Concerns

A significant consideration in this compound application is its potential cardiotoxicity due to inhibition of mitochondrial complex I in cardiomyocytes, which have high energy demands. Studies demonstrate that this compound:

  • Reduces ATP production by 50% at 2 μM concentration in H9c2 cardiomyoblasts
  • Decreases beat rate in human embryonic stem cell-derived cardiomyocytes
  • Causes cardiac cell death with prolonged exposure [2]

These findings highlight the importance of therapeutic window determination and careful safety assessment when considering this compound for clinical applications. Researchers should implement counter-screening against cardiac cells during preclinical development.

Experimental Limitations

Current methodologies for studying this compound present several limitations:

  • Cellular context dependency: Effects vary significantly based on metabolic state, genetic background, and tissue origin of target cells
  • Technical challenges in mitochondrial assays: Isolated mitochondrial preparations may not fully recapitulate intracellular conditions
  • Off-target effects: While primary activity is through complex I inhibition, additional unknown targets cannot be excluded
  • Compound stability: this compound solutions may degrade over time, requiring fresh preparation for consistent results

Conclusion and Future Perspectives

This compound represents a valuable chemical tool for investigating mitochondrial complex I function and targeting OXPHOS-dependent cancers. The protocols outlined herein provide comprehensive methodologies for assessing its activity across multiple experimental systems. The differential sensitivity observed across cancer types underscores the importance of metabolic profiling in patient selection for mitochondrial-targeted therapies.

Future research directions should focus on:

  • Biomarker development for identifying OXPHOS-dependent tumors
  • Combination strategies with conventional chemotherapeutics and targeted agents
  • Structural optimization to improve therapeutic index and reduce cardiotoxicity
  • Advanced delivery systems to enhance tumor-specific targeting

As interest in mitochondrial targeting grows, this compound serves as both a therapeutic lead and a proof-of-concept for complex I inhibition as a viable anti-cancer strategy. [4]

References

Mubritinib Metabolomics Analysis: Application Notes for Investigating ATP/AMP Ratio Modulation in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mubritinib and Its Relevance in Cancer Metabolism Research

This compound (TAK-165) was initially identified as a potent inhibitor of the HER2/ErbB2 receptor tyrosine kinase but recent mechanistic studies have revealed that its primary anticancer activity stems from inhibition of mitochondrial electron transport chain (ETC) complex I [1] [2]. This rediscovery of its mechanism has positioned this compound as a valuable chemical tool for investigating cancer cell metabolism, particularly in malignancies dependent on oxidative phosphorylation (OXPHOS) [1] [3]. The compound demonstrates remarkable nanomolar potency against certain cancer types, including primary effusion lymphoma (PEL) and acute myeloid leukemia (AML), making it an attractive candidate for drug repurposing efforts [1] [2] [3].

The significance of this compound in cancer metabolism research lies in its ability to induce energy stress by disrupting mitochondrial ATP production, which is reflected in altered ATP/ADP and ATP/AMP ratios [1]. Many cancer cells exhibit metabolic dependencies distinct from normal cells, with certain malignancies relying heavily on OXPHOS rather than glycolysis for energy production [4] [5]. This metabolic vulnerability creates a therapeutic window that this compound exploits, as demonstrated by its selective toxicity toward KSHV+ PEL cells compared to KSHV- B-cell lines [1]. Research indicates that this compound treatment effectively targets this metabolic dependency by inhibiting complex I activity, leading to redox imbalance and impaired energy transduction [1] [2].

Quantitative Bioactivity Profile of this compound

Growth Inhibition Potency Across Cell Lines

Table 1: Growth Inhibition (GI₅₀) Values for this compound Across Hematopoietic Cell Lines [1]

Cell Line Type Viral Status GI₅₀ (nM)
BC3 PEL KSHV+ 13.45
BCBL1 PEL KSHV+ 17.1
BC1 PEL KSHV+ 7.5
BJAB Lymphoma KSHV- 1600
Ramos Lymphoma KSHV- 400
LCL352 Lymphoblastoid EBV+ 200

The striking selectivity profile of this compound is evident from the quantitative data, with KSHV+ PEL cells showing approximately 100-fold greater sensitivity compared to KSHV- B-cell lines [1]. This differential sensitivity suggests that viral infection may rewire cellular metabolism to create specific dependencies on mitochondrial function that can be therapeutically targeted.

Metabolic Parameters Following this compound Treatment

Table 2: Key Metabolomic Changes Following this compound Treatment in PEL Cells [1]

Metabolic Parameter Measurement Technique Change After Treatment Biological Significance
ATP/ADP ratio LC-MS/MS metabolomics Decreased Energy charge depletion
ATP/AMP ratio LC-MS/MS metabolomics Decreased AMPK activation potential
Maximal OCR Seahorse XF Analyzer Inhibited Compromised mitochondrial respiration
ECAR Seahorse XF Analyzer Variable Context-dependent glycolytic response

The energy charge depletion indicated by reduced ATP/ADP and ATP/AMP ratios represents a critical metabolic consequence of this compound treatment [1]. These quantitative changes demonstrate the compound's efficacy in disrupting the energy homeostasis of cancer cells, potentially leading to cell cycle arrest and apoptosis through activation of energy-sensing pathways like AMPK [1] [4].

Experimental Protocols for this compound Metabolomics Analysis

Cell Culture and Treatment Protocol
  • Cell Lines: BC3, BCBL1, and BC1 (KSHV+ PEL); BJAB, Ramos, and LCL352 (KSHV- or EBV+ controls) [1]
  • Maintenance Culture: Grow cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1]
  • This compound Treatment: Prepare fresh 10 mM stock solution in DMSO and dilute in complete medium to final concentrations ranging from 0.1 nM to 10 μM; include DMSO-only vehicle controls [1]
  • Treatment Duration: Expose cells for 24-72 hours based on experimental endpoints; for metabolomics studies, 48-hour treatments typically yield optimal metabolic perturbations [1]
  • Cell Viability Assessment: Use Alamar Blue or MTT assays according to manufacturer protocols; measure absorbance/fluorescence and calculate percentage viability relative to vehicle-treated controls [1]
Mitochondrial Respiration Analysis Using Seahorse XF Technology
  • Instrument Calibration: Hydrate Seahorse XF sensor cartridge in calibration solution overnight at 37°C in a non-CO₂ incubator [1]
  • Cell Preparation: Seed 100,000-200,000 cells per well in Seahorse XF cell culture microplates; centrifuge plates at 200 × g for 2 minutes to promote cell attachment [1]
  • Assay Medium Preparation: Use XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM L-glutamine; adjust pH to 7.4 [1]
  • Drug Preparation: Load port A with this compound at 10× final concentration (typically 1-100 nM based on cell line sensitivity); use DMSO in vehicle control wells [1]
  • OCR Measurement Protocol:
    • Basal Measurement: Record 3-5 measurement cycles (mix 2-3 minutes, wait 1-2 minutes, measure 2-3 minutes)
    • Drug Response: Inject this compound and continue measurements for 12-16 cycles to assess acute complex I inhibition
    • Parameter Calculations:
      • Basal OCR = (last measurement before injection) - (non-mitochondrial respiration)
      • ATP-linked OCR = (last measurement before injection) - (oligomycin-induced rate)
      • Maximal OCR = (FCCP-induced maximum rate) - (non-mitochondrial respiration)
      • Spare Capacity = (maximal OCR) - (basal OCR) [1]
LC-MS/MS Metabolomics Protocol for Nucleotide Ratios
  • Metabolite Extraction:

    • Rapidly wash approximately 5×10⁶ cells with ice-cold 0.9% saline solution
    • Extract metabolites with 1 mL of 80% methanol/water containing internal standards at -80°C for 15 minutes
    • Scrape cells, transfer extract to microcentrifuge tubes, and centrifuge at 20,000 × g for 10 minutes at 4°C
    • Collect supernatant and evaporate using a SpeedVac concentrator
    • Reconstitute dried metabolites in 100 μL water for LC-MS analysis [1]
  • Liquid Chromatography Conditions:

    • Column: HILIC or reversed-phase column (e.g., BEH Amide, 2.1 × 100 mm, 1.7 μm)
    • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0
    • Mobile Phase B: Acetonitrile
    • Gradient: 85% B to 30% B over 10 minutes, hold at 30% B for 3 minutes, re-equilibrate
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5-10 μL [6] [7]
  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) negative mode for nucleotides
    • Source Temperature: 150°C
    • Desolvation Temperature: 500°C
    • Desolvation Gas Flow: 1000 L/hr
    • Cone Gas Flow: 150 L/hr
    • Collision Energy: Optimized for each analyte (typically 20-35 eV)
    • MRM Transitions:
      • ATP: 506 → 159, 506 → 408
      • ADP: 426 → 134, 426 → 328
      • AMP: 346 → 134, 346 → 97 [6] [7]
  • Data Analysis:

    • Integrate peak areas for each analyte using vendor software (e.g., MassLynx, Analyst)
    • Normalize to internal standard peak areas
    • Calculate ATP/ADP and ATP/AMP ratios from concentration determinations
    • Perform statistical analysis using Student's t-test or ANOVA with post-hoc testing [1] [6]

This compound Mechanism and Signaling Pathways

The molecular mechanism of this compound involves potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which serves as the entry point for electrons from NADH into the electron transport chain [1] [2]. This inhibition has cascading effects on cellular metabolism and signaling, ultimately resulting in selective toxicity toward OXPHOS-dependent cancer cells. The diagram below illustrates the key molecular and metabolic consequences of this compound treatment:

mubritinib_mechanism This compound This compound ComplexI ETC Complex I Inhibition This compound->ComplexI Direct binding OXPHOS OXPHOS Disruption ComplexI->OXPHOS Electron flow disrupted ATP ATP Production Decreased OXPHOS->ATP Impaired mitochondrial respiration AMP AMP/ADP Levels Increased ATP->AMP Energy charge depletion Ratios ATP/ADP & ATP/AMP Ratios Decreased ATP->Ratios AMP->Ratios AMPK AMPK Pathway Activation Ratios->AMPK Energy stress sensing Consequences Cell Cycle Arrest & Apoptosis AMPK->Consequences Signaling cascade Dependency OXPHOS-Dependent Cancer Cell Death Consequences->Dependency Selective toxicity

Diagram 1: Molecular mechanism of this compound-induced energy stress and selective cancer cell toxicity

The pathway illustrates how this compound directly inhibits complex I function, leading to OXPHOS disruption and depletion of cellular ATP pools. The subsequent increase in AMP/ADP levels and reduction of ATP/ADP and ATP/AMP ratios activates energy-sensing pathways including AMPK, ultimately resulting in cell cycle arrest and apoptosis, particularly in cancer cells with heightened OXPHOS dependency [1] [4]. This mechanism explains the selective cytotoxicity observed in PEL and AML cells, which rely heavily on mitochondrial respiration for survival [1] [2] [3].

Technical Considerations and Optimization Guidelines

Experimental Optimization Parameters
  • Dose-Response Relationships: Establish preliminary GI₅₀ values for new cell lines through full dose-response curves (0.1 nM - 10 μM) before metabolomics experiments [1]
  • Temporal Dynamics: Conduct time-course experiments (6-72 hours) to capture transient metabolic adaptations to complex I inhibition [1]
  • Context-Specific Responses: Account for cell line-specific metabolic dependencies; PEL cells show exceptional sensitivity while other cancer types may require higher concentrations [1]
  • Mitochondrial Stress Test Optimization: Titrate FCCP concentrations (0.5-2 μM) for each cell type to ensure proper maximal respiration measurement without inducing toxicity [1]
Analytical Method Validation
  • Extraction Efficiency: Validate metabolite extraction methods by spiking with known nucleotide quantities and calculating recovery rates (target >85%) [6]
  • Matrix Effects: Evaluate ion suppression/enhancement by comparing standards in buffer versus matrix; use stable isotope internal standards for correction [7]
  • Linearity and Sensitivity: Establish calibration curves for ATP, ADP, and AMP across physiologically relevant ranges (typically 10 nM - 100 μM); ensure R² > 0.99 [6]
  • Quality Controls: Include pooled quality control samples throughout analytical batches to monitor instrument performance and reproducibility [6]

Applications in Cancer Research and Drug Development

The experimental approaches outlined in this application note facilitate investigation of metabolic vulnerabilities across diverse cancer models. This compound serves not only as a potential therapeutic agent but also as a chemical probe for identifying OXPHOS-dependent cancers [1] [2] [3]. The protocols for assessing ATP/AMP ratios provide functional readouts of cellular energy status that can predict sensitivity to mitochondrial inhibitors [1].

These methods have been successfully applied to identify metabolic biomarkers of drug response and resistance [1] [6]. In PEL models, the dramatic reduction in ATP/AMP ratios following this compound treatment correlates with potent anti-proliferative effects, confirming target engagement and mechanism of action [1]. Similar approaches can be extended to other cancer types, including acute myeloid leukemia, where OXPHOS dependency creates therapeutic vulnerabilities [2] [3].

The integration of Seahorse extracellular flux analysis with targeted LC-MS/MS metabolomics creates a comprehensive platform for evaluating mitochondrial function and cellular energy management. This combined approach provides both functional assessment of respiratory capacity and quantitative measurement of nucleotide ratios, offering complementary insights into metabolic adaptations following therapeutic intervention [1].

Conclusion

This compound represents a valuable tool compound for investigating cancer metabolism through its specific inhibition of ETC complex I and subsequent effects on cellular energy charge. The detailed protocols presented herein for assessing ATP/ADP and ATP/AMP ratios provide researchers with robust methodologies to quantify metabolic stress responses across various cancer models. The observed nanomolar potency against OXPHOS-dependent cancers, coupled with marked alterations in energy nucleotide ratios, positions this compound as both a promising repurposing candidate and a powerful chemical probe for studying cancer metabolism. These application notes establish standardized approaches for evaluating this compound's metabolic effects, enabling consistent investigation of mitochondrial vulnerabilities across cancer types.

References

Comprehensive Application Notes and Protocols: Mubritinib Flow Cytometry Apoptosis Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mubritinib and Its Mechanisms of Action

This compound (TAK-165) was initially identified as a potential HER2/ErbB2 receptor tyrosine kinase inhibitor but recent studies have revealed that its primary anticancer activity stems from its potent inhibition of mitochondrial electron transport chain (ETC) complex I at nanomolar concentrations [1]. This discovery has led to significant interest in repurposing this compound for various cancers, including primary effusion lymphoma (PEL), non-small cell lung cancer (NSCLC), and glioblastoma [1] [2] [3]. The compound exerts its cytotoxic effects primarily through mitochondrial disruption, leading to impaired oxidative phosphorylation (OXPHOS), reduced ATP production, and increased reactive oxygen species (ROS) generation, ultimately triggering apoptotic cell death [2] [3].

The relevance of this compound in cancer research has expanded due to its demonstrated efficacy against cancer stem cell populations and its ability to overcome chemoresistance when combined with conventional chemotherapeutic agents [2] [3]. For instance, in glioblastoma models, this compound effectively targeted brain tumor stem cells (BTSCs) by disrupting their metabolic dependencies on mitochondrial respiration [3]. Similarly, in lung cancer models, this compound enhanced the efficacy of cisplatin by interfering with mitochondrial function and increasing ROS-mediated apoptosis [2]. These properties make this compound a promising candidate for combination therapies, particularly for malignancies characterized by high oxidative phosphorylation dependency.

This compound-Induced Apoptosis Mechanisms

Key Signaling Pathways

This compound induces apoptosis through multiple interconnected mechanisms that converge on mitochondrial dysfunction. The primary pathway involves direct inhibition of ETC complex I (NADH:ubiquinone oxidoreductase), leading to a cascade of metabolic disturbances [1] [3]. This inhibition results in collapsed mitochondrial membrane potential (ΔΨm), reduced oxygen consumption rate (OCR), and diminished ATP production [1] [3]. The energy crisis activates the AMPK/p27Kip1 pathway, causing cell cycle arrest and impeding cellular proliferation [3]. Simultaneously, complex I inhibition generates excessive reactive oxygen species (ROS) that induce oxidative stress and damage cellular macromolecules [2].

The ROS burst activates stress-responsive pathways that ultimately lead to apoptosis execution. Elevated ROS causes PI3K/mTOR signaling attenuation and disrupts the Nrf2-mediated antioxidant response, creating a pro-apoptotic environment [2]. Additionally, this compound treatment has been shown to modulate BCL-2 family proteins and activate caspases through mitochondrial outer membrane permeabilization [1]. In KSHV-associated cancers, this compound additionally inhibits the viral LANA protein's DNA binding activity, contributing to its selective toxicity in these malignancies [1]. The convergence of these pathways on mitochondria initiates the intrinsic apoptosis cascade, resulting in phosphatidylserine externalization, DNA fragmentation, and eventual cell death.

Signaling Pathway Diagram

MubritinibApoptosisPathway cluster_mitochondria Mitochondrial Dysfunction cluster_signaling Signaling Pathways This compound This compound ComplexI ETC Complex I Inhibition This compound->ComplexI ROS ROS Burst ComplexI->ROS ATP ATP Depletion ComplexI->ATP MMP Loss of Mitochondrial Membrane Potential ComplexI->MMP PI3K PI3K/mTOR Inhibition ROS->PI3K AMPK AMPK Activation ATP->AMPK CytochromeC Cytochrome C Release MMP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases p27 p27Kip1 Activation AMPK->p27 Nrf2 Nrf2 Pathway Suppression PI3K->Nrf2 Nrf2->ROS Enhanced Apoptosis Apoptotic Cell Death p27->Apoptosis subcluster subcluster cluster_apoptosis cluster_apoptosis PS Phosphatidylserine Externalization Caspases->PS DNA DNA Fragmentation Caspases->DNA PS->Apoptosis DNA->Apoptosis

Diagram Title: this compound-Induced Apoptosis Signaling Pathway

Detailed Experimental Protocols

Cell Preparation and this compound Treatment
  • Cell lines: The protocol has been validated across multiple cancer models, including primary effusion lymphoma (BC3, BCBL1, BC1), non-small cell lung cancer (NCI-H1975, A549, HCC-827, NCI-H2170), glioblastoma (patient-derived BTSCs), and other cancer cell lines [1] [2] [3]. Culture cells in their recommended complete media (e.g., DMEM with 10% FBS for MDA-MB-231, RPMI for lymphoma lines) at 37°C with 5% CO₂ [4].

  • Treatment optimization: Seed cells at optimal density (e.g., 1 × 10⁶ cells for suspension lines, 70-80% confluence for adherent lines) in appropriate culture vessels [4]. Prepare This compound stock solutions in DMSO and dilute to working concentrations in complete media. Based on published studies, effective concentrations range from 7.5 nM to 500 nM, with incubation times typically between 24-72 hours [1] [2] [3]. Include vehicle controls (DMSO at equivalent dilution) and positive controls for apoptosis (e.g., 1 μM doxorubicin, 20 μM cisplatin) [4].

Annexin V/Propidium Iodide Staining Protocol

The Annexin V/PI staining method allows discrimination between viable, early apoptotic, and late apoptotic/necrotic cells based on phosphatidylserine exposure and membrane integrity [5] [6] [4].

  • Cell harvesting: For adherent cells, collect both supernatant and trypsinized cells to capture all apoptotic populations [5]. Centrifuge at 300×g for 5 minutes at room temperature and wash with PBS [4]. Use approximately 5×10⁵ to 1×10⁶ cells per sample for optimal staining [5].

  • Staining procedure: Prepare Annexin V incubation reagent by combining 10 μL 10X Binding Buffer, 10 μL Propidium Iodide (50 μg/mL stock), 1 μL Annexin V-FITC conjugate, and 79 μL dH₂O per sample [5]. Resuspend cell pellets in 100 μL of this staining mixture and incubate in the dark for 15 minutes at room temperature [5]. Add 400 μL of 1X Binding Buffer (PBS with 25 mM CaCl₂) and analyze by flow cytometry within 1 hour [5] [4].

  • Flow cytometry analysis: Acquire a minimum of 10,000 events per sample using a flow cytometer with 488 nm excitation [4]. Set up compensation controls using single-stained samples for FITC and PI [4]. Identify populations as follows: viable cells (Annexin V-FITC⁻/PI⁻), early apoptotic (Annexin V-FITC⁺/PI⁻), late apoptotic (Annexin V-FITC⁺/PI⁺), and necrotic (Annexin V-FITC⁻/PI⁺) [4].

Experimental Workflow Diagram

MubritinibApoptosisWorkflow cluster_preparation Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry & Analysis Start Start Culture Culture Cancer Cells (1×10⁶ cells) Start->Culture Treat This compound Treatment (7.5-500 nM, 24-72h) Culture->Treat Harvest Harvest Cells (Collect supernatant + adherent) Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Annexin V-FITC/PI Incubation (15 min, dark) Wash->Stain Buffer Add Binding Buffer Stain->Buffer Acquire Acquire Data (≥10,000 events) Buffer->Acquire Analyze Analyze Populations (Viable, Early/Late Apoptotic) Acquire->Analyze Quantify Quantify Apoptosis (% Annexin V+ Cells) Analyze->Quantify End End Quantify->End

Diagram Title: this compound Apoptosis Assay Workflow

Quantitative Data Summary

This compound Efficacy Across Cancer Models

Table 1: this compound-Induced Apoptosis Across Various Cancer Models

Cancer Type Cell Line/Model This compound Concentration Treatment Duration Apoptotic Effect Additional Findings
Primary Effusion Lymphoma BC3 13.45 nM (GI₅₀) 48-72h Significant apoptosis with Annexin V+ accumulation [1] Selective inhibition of KSHV+ cells; LANA binding inhibition [1]
Primary Effusion Lymphoma BCBL1 17.1 nM (GI₅₀) 48-72h Cell cycle arrest with sub-G1 population accumulation [1] ~100-fold selectivity vs KSHV- cells [1]
Primary Effusion Lymphoma BC1 7.5 nM (GI₅₀) 48-72h Annexin V positivity and sub-G1 accumulation [1] No lytic cycle reactivation [1]
Non-Small Cell Lung Cancer NCI-H1975 80 nM 48h Significant increase in ROS and apoptosis [2] Enhanced cisplatin effect; mitochondrial membrane potential disruption [2]
Glioblastoma Patient-derived BTSCs 20-500 nM 7 days Dose-dependent growth inhibition [3] OXPHOS inhibition; reduced spare respiratory capacity [3]
Glioblastoma mGB2 20-500 nM 7 days Impaired self-renewal and proliferation [3] AMPK/p27Kip1 pathway disruption [3]
Combination Therapy Efficacy

Table 2: this compound in Combination Therapies

Combination Partner Cancer Model Experimental Setup Key Findings Proposed Mechanism
Cisplatin NSCLC (NCI-H1975) This compound (80 nM) + Cisplatin (IC₅₀) Improved tumor-suppressive effect vs cisplatin alone [2] Mitochondrial function interference; enhanced ROS production [2]
Radiotherapy Glioblastoma (BTSCs) This compound + Ionizing Radiation Survival advantage in vivo; alleviated hypoxia [3] Increased ROS, DNA damage, and apoptosis [3]
Temozolomide Glioblastoma (BTSCs) This compound + TMZ Enhanced DNA-damaging effects [3] Sensitized tumors to standard chemotherapy [3]

Troubleshooting and Optimization

  • Low apoptosis signal: Ensure proper cell density during treatment and avoid over-confluence [4]. Verify this compound stock solution integrity and use fresh DMSO aliquots. Titrate Annexin V-FITC concentration (typically 1:10 to 1:100 dilution) as different cell types vary in phosphatidylserine content [5]. Include positive control (e.g., 1 μM doxorubicin) to validate assay sensitivity [4].

  • High background necrosis: Optimize harvesting procedure to minimize mechanical damage [5]. For adherent cells, use gentle trypsinization and avoid scraping [4]. Confirm that PI is added only after Annexin V binding is complete and analyze samples within 1 hour of staining [5].

  • Compensation issues: Prepare single-stained controls for each fluorophore (FITC, PI, APC if used) from the same cell source as experimental samples [4]. Use compensation beads if cellular autofluorescence is high. Verify laser alignment and PMT voltages using reference beads before sample acquisition [4].

Conclusion

The flow cytometry apoptosis assay provides a robust method for evaluating this compound's anticancer activity across diverse cancer models. Through its primary mechanism of ETC complex I inhibition, this compound induces mitochondrial dysfunction that culminates in apoptotic cell death, quantifiable by Annexin V/PI staining [1] [2] [3]. The detailed protocols outlined in this document enable researchers to reliably assess this compound's efficacy as a single agent and in combination therapies, supporting ongoing drug repurposing efforts for this promising compound.

References

Comprehensive Application Notes and Protocols: Mubritinib Colony Formation Assays in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mubritinib and Its Relevance in Cancer Research

This compound (TAK-165) is an investigational small molecule inhibitor initially identified as a selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase. However, recent research has revealed that its primary anticancer activity stems from its potent inhibition of mitochondrial electron transport chain (ETC) complex I at nanomolar concentrations. This discovery has repositioned this compound as a promising therapeutic agent for targeting cancer cells with specific metabolic dependencies, particularly those dependent on oxidative phosphorylation (OXPHOS) for survival and proliferation [1].

The significance of this compound in cancer research was highlighted in a 2020 study that identified it as a dual-action compound capable of inhibiting both KSHV LANA DNA binding and KSHV+ primary effusion lymphoma (PEL) cell growth. This study demonstrated that this compound selectively inhibits PEL cell viability at nanomolar concentrations (GI50 values of 7.5-17.1 nM for KSHV+ PEL cells versus 0.2-1.6 μM for KSHV- cell lines). This compound treatment caused PEL cells to undergo cell cycle arrest with accumulation of sub-G1 population and Annexin V positivity, indicating apoptosis induction. Importantly, this anticancer activity was linked to mitochondrial dysfunction, as Seahorse analysis demonstrated that this compound selectively inhibits maximal oxygen consumption rate (OCR) in sensitive cells [1].

Theoretical Foundations of Colony Formation Assays

The colony formation assay (CFA), also known as the clonogenic assay, is an in vitro cell survival assay designed to evaluate the ability of a single cell to proliferate into a colony of 50 or more cells, reflecting its long-term growth potential and reproductive viability after experimental treatments. This assay serves as the gold standard for determining cell reproductive death following treatment with ionizing radiation, cytotoxic agents, or targeted therapies, providing critical information about the anti-proliferative potential of therapeutic compounds [2] [3].

The fundamental principle of CFA was established in the 1950s by Theodore Puck and Philip Marcus, who introduced the concept of reproductive cell death—a phenomenon where cells appear viable but lose the ability to divide and form colonies. Unlike short-term viability assays that measure immediate metabolic activity or membrane integrity, CFAs evaluate long-term proliferative capacity over 1-3 weeks, making them particularly valuable for assessing the enduring effects of treatments on cancer cell survival and stemness. The threshold of 50 cells per colony is significant as it represents approximately 5-6 cell divisions, confirming sustained proliferation capacity and easily visible clusters after staining [2].

Table 1: Key Advantages of Colony Formation Assays Over Other Viability Tests

Assay Feature Colony Formation Assay Short-term Viability Assays
Time Frame 1-3 weeks 24-72 hours
Endpoint Measured Reproductive capacity Metabolic activity/membrane integrity
Sensitivity to Reproductive Death High Low
Relevance to Cancer Stem Cells High (measures self-renewal) Limited
Predictive Value for Long-term Outcomes Strong Moderate

In the context of cancer biology, CFAs are particularly valuable for studying cancer stem cells (CSCs)—a subpopulation of tumor cells with enhanced self-renewal capacity, resistance to conventional therapies, and critical roles in tumor recurrence. The assay's ability to capture the clonogenic potential of these treatment-resistant cells makes it indispensable for evaluating novel therapeutic agents like this compound that may specifically target CSCs through metabolic interventions [4].

Materials and Reagents

Required Cell Lines and Culture Conditions
  • Cancer cell lines: Appropriate models should be selected based on research goals. For this compound studies, PEL cell lines (BC3, BCBL1, BC1) have demonstrated particular sensitivity. KSHV- lines (BJAB, Ramos) serve as useful controls [1].
  • Culture media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. For cancer stem cell studies, serum-free media supplemented with bFGF and EGF may be required [4].
  • Maintenance conditions: Standard humidified incubator at 37°C with 5% CO₂.
Compounds and Solutions
  • This compound stock solution: Prepare at 10 mM in DMSO, aliquot, and store at -20°C. Avoid freeze-thaw cycles.
  • Vehicle control: DMSO at equivalent concentrations as drug-treated wells (typically ≤0.1%).
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Trypsin-EDTA solution: 0.05%-0.25% trypsin with 0.02-0.53 mM EDTA for adherent cell dissociation.
  • Fixation solution: 4% paraformaldehyde (PFA) in PBS or absolute methanol.
  • Staining solution: 0.5% crystal violet in 25% methanol/75% dH₂O [2].
Specialized Equipment
  • CO₂ incubator with precise temperature and gas control
  • Class II biosafety cabinet for sterile procedures
  • Inverted microscope with phase contrast capability
  • Water bath maintained at 37°C
  • Centrifuge with swinging bucket rotor
  • Hemocytometer or automated cell counter
  • Flatbed scanner or imaging system for documentation
  • Image analysis software (ImageJ with ColonyArea plugin or commercial alternatives) [5]

Step-by-Step Experimental Protocol

Cell Preparation and Seeding
  • Cell harvesting: Harvest exponentially growing cells using appropriate methods (trypsinization for adherent cells, direct collection for suspension cells). For strongly adherent cells, use 0.25% trypsin with incubation times of 5-10 minutes at 37°C [2].

  • Trypsin neutralization: Neutralize promptly using serum-containing medium at a 2:1 to 5:1 ratio of serum to trypsin to prevent prolonged exposure that can degrade cell surface proteins and reduce viability [2].

  • Cell counting and dilution: Count cells using a hemocytometer or automated counter. Prepare a single-cell suspension at appropriate densities:

    • 6-well plates: 200-1,000 cells/well (depending on expected survival)
    • 12-well plates: 100-500 cells/well
    • 24-well plates: 50-250 cells/well
  • Seeding procedure: Plate cells in 2-3 mL complete medium per well (6-well plate) and gently swirl the plate to ensure even distribution. Include sufficient replicates for statistical power (minimum n=3) [2] [5].

Drug Treatment and Incubation
  • Adherence period: Allow cells to adhere for 24 hours under standard culture conditions before drug addition.

  • This compound treatment: Prepare serial dilutions of this compound in complete medium immediately before use. Typical concentration ranges based on published studies:

    • For sensitive PEL lines: 0.1-100 nM
    • For less sensitive solid tumor lines: 10 nM-10 µM Include vehicle controls (DMSO at same concentration as highest drug dose).
  • Treatment duration: Based on the reference study, treat cells for 24-72 hours, then remove drug-containing medium and replace with fresh complete medium [1].

  • Incubation: Return plates to incubator for 10-14 days, checking periodically for contamination but minimizing disturbance to developing colonies.

Staining and Colony Visualization
  • Fixation: After sufficient colony formation, carefully aspirate medium and add 2 mL/well of 4% PFA or absolute methanol. Incubate for 15-30 minutes at room temperature [2].

  • Staining: Aspirate fixative and add 1 mL/well of 0.5% crystal violet solution. Stain for 30-60 minutes at room temperature with gentle rocking.

  • Rinsing: Carefully remove stain and gently rinse plates under running tap water until background is clear. Allow to air dry completely [5].

Table 2: Troubleshooting Common Colony Formation Assay Issues

Problem Potential Cause Solution
Excessive background staining Incomplete rinsing Increase rinse volume and duration
No colony formation in controls Improper cell density or viability Optimize seeding density using pilot experiments
Colonies too small to count Early termination Extend incubation time (up to 3 weeks)
Uneven colony distribution Poor plate swirling after seeding Ensure proper technique; pre-wet plates with medium
Excessive colony merging Too high seeding density Reduce cell number by 50% in next experiment

Data Analysis and Interpretation

Colony Quantification Methods
  • Manual counting: Visually count colonies containing ≥50 cells using a stereomicroscope with grid reticle. This traditional method is subjective but works well for distinct colonies.

  • Automated image analysis: Use the ImageJ ColonyArea plugin or similar software for objective, high-throughput quantification [5]. The ColonyArea plugin processes multi-well dish images by:

    • Separating and concentrically cropping individual well images (5% reduction from edges to eliminate edge effects)
    • Applying background correction and intensity thresholding
    • Calculating the percentage of area covered by colonies (colony area percentage)
    • Determining intensity-weighted colony area (colony intensity percentage) that accounts for staining intensity and cell density
  • Absorbance-based quantification: After imaging, solubilize crystal violet in 30% acetic acid and measure absorbance at 590 nm as a proxy for total biomass [5].

Statistical Analysis and Curve Fitting

For rigorous analysis of dose-response relationships, use specialized statistical packages such as CFAssay for R, which provides:

  • Maximum likelihood (ML) estimation of parameters for the linear-quadratic (LQ) cell survival model: S = e^(-c-αd-βd²) where S is survival fraction, d is dose, and α and β are fitted parameters [3]
  • Quasi-likelihood methods to handle overdispersion common in colony count data
  • Comparison tests between survival curves from different cell lines or conditions
  • Dispersion parameters to assess data quality and goodness-of-fit
Key Experimental Considerations
  • Plating efficiency (PE) calculation: PE = (number of colonies counted / number of cells seeded) × 100%
  • Surviving fraction (SF) calculation: SF = (PE of treated group / PE of control group)
  • IC50/GI50 determination: Concentration causing 50% reduction in surviving fraction relative to control
  • Shape parameter analysis: The α/β ratio from LQ model fitting provides information on the shape of the dose-response curve [3]

Application to this compound Research

The colony formation assay has been instrumental in characterizing this compound's unique anticancer properties. Research findings have demonstrated that:

  • This compound exhibits selective potency against KSHV+ PEL cells with GI50 values in the nanomolar range (7.5-17.1 nM), approximately 100-fold lower than for KSHV- cell lines [1].
  • This selective activity is linked to mitochondrial complex I inhibition rather than its originally described HER2/ErbB2 inhibition, as other ETC complex inhibitors (Rotenone and Deguelin) similarly inhibited PEL cell growth while RTK inhibitors failed [1].
  • This compound treatment induces metabolic reprogramming in sensitive cells, as evidenced by changes in ATP/ADP and ATP/AMP ratios and inhibition of maximal oxygen consumption rate [1].

These findings position this compound as a promising candidate for targeting cancers dependent on oxidative phosphorylation, particularly those with elevated mitochondrial function or cancer stem cell populations that often rely on OXPHOS for survival [4] [6].

Workflow Diagram and Visual Guide

The following diagram illustrates the complete experimental workflow for conducting this compound colony formation assays:

G This compound Colony Formation Assay Workflow cluster_preparation Week 1: Preparation Phase cluster_treatment Week 1: Treatment Phase cluster_development Weeks 2-3: Colony Development cluster_analysis Week 3: Analysis Phase A Cell Culture Maintenance (Exponential Phase) B Trypsinization & Counting (Single Cell Suspension) A->B C Seeding in Multi-well Plates (200-1000 cells/well) B->C D 24h Adherence Period (Standard Conditions) C->D E This compound Treatment (0.1 nM - 10 µM) D->E F Drug Incubation (24-72 hours) E->F G Drug Removal & Medium Refresh F->G H Colony Formation (10-14 days incubation) G->H I Fixation (4% PFA or Methanol) H->I J Staining (0.5% Crystal Violet) I->J K Imaging & Documentation (Flatbed Scanner) J->K L Quantification & Analysis (Manual or ImageJ) K->L

Conclusion

The colony formation assay represents a powerful methodology for evaluating the long-term anti-proliferative effects of this compound and other metabolic inhibitors in cancer research. This protocol provides researchers with a standardized approach to assess the clonogenic survival of cancer cells following this compound treatment, with specific applications for identifying cancers susceptible to ETC complex I inhibition. The detailed methodology, troubleshooting guidance, and analysis frameworks presented here will enable consistent implementation across research laboratories, facilitating further investigation into this compound's potential as a targeted therapeutic agent for OXPHOS-dependent cancers.

References

Solubility Data and Reconstitution Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative solubility data for Mubritinib is limited. The most specific information comes from a supplier, Selleckchem, which provides the following details for different batches [1]:

Solvent Solubility (Batch 1) Solubility (Batch 2) Solubility (Batch 3)
DMSO 13 mg/mL (27.74 mM) 93 mg/mL (198.51 mM) 25 mg/mL (53.36 mM)
Water Insoluble Insoluble Insoluble
Ethanol Insoluble Insoluble Insoluble

> Important Note: The supplier notes that "moisture-absorbing DMSO reduces solubility," and they recommend using fresh DMSO for reconstitution [1].

Experimental Protocols

Based on the available data, here are the recommended preparation methods:

  • For In Vitro Stock Solutions [1]:

    • Use fresh, anhydrous DMSO to reconstitute this compound.
    • The target concentration will depend on the specific batch you have. Prepare a stock solution at or below the solubility limit listed for your batch (e.g., 13 mg/mL, 93 mg/mL, or 25 mg/mL).
    • Gently vortex or sonicate the solution to ensure complete dissolution.
    • Further dilute this stock solution into your aqueous assay buffers as needed. Be aware that adding the DMSO stock to aqueous buffers may cause precipitation, so the final DMSO concentration should be kept as low as possible (typically ≤0.1-0.5%).
  • For In Vivo Dosing (Homogeneous Suspension) [1]:

    • To prepare a suspension for oral administration in animal studies, use a vehicle like 0.5% carboxymethyl cellulose sodium salt (CMC-Na).
    • Add this compound to the CMC-Na solution to achieve a final concentration of at least 5 mg/mL.
    • Mix thoroughly to obtain a homogeneous suspension.

Troubleshooting Common Solubility Issues

Here are answers to frequently asked questions regarding this compound solubility:

  • Why does my this compound solution become cloudy or precipitate when I add it to my cell culture media?

    • Cause and Solution: This is a common issue. This compound is insoluble in water, so dilution from a DMSO stock into an aqueous buffer often causes precipitation [1]. To mitigate this:
      • Ensure you are using a fresh DMSO stock solution.
      • When diluting, add the DMSO stock slowly while vortexing the buffer or media to ensure rapid mixing.
      • Keep the final concentration of DMSO in your assay below 0.5% to maintain cell viability.
      • If precipitation persists, consider sonicating the diluted solution briefly before adding it to cells.
  • Are there any advanced formulation strategies to improve this compound's aqueous solubility?

    • Advanced Strategies: While direct studies on this compound are scarce, research on other poorly water-soluble tyrosine kinase inhibitors (e.g., Gefitinib, Nilotinib) suggests several promising approaches [2] [3]:
      • Particle Size Reduction: Techniques like supercritical anti-solvent (SAS) processes can create nano- or micro-particles with increased surface area, enhancing dissolution rates [2].
      • Nanocarrier Systems: Liposomes, polymeric nanoparticles, or micelles can encapsulate the drug, improving its solubility, stability, and potentially its targeted delivery [3].
      • Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous form in a polymer matrix can significantly improve solubility and bioavailability [3].

The following diagram outlines a logical workflow for diagnosing and addressing solubility problems based on the information above.

Start This compound Solubility Issue Q1 Preparing stock solution? Start->Q1 Q2 Precipitates in aqueous buffer? Start->Q2 Q3 Need advanced formulation? Start->Q3 S1 Use fresh, anhydrous DMSO Check batch-specific solubility Do not exceed max concentration Q1->S1 S2 Dilute DMSO stock slowly while vortexing buffer Keep final DMSO ≤ 0.5% Brief sonication after dilution Q2->S2 S3 Explore particle engineering (e.g., SAS process) Consider nanocarriers (liposomes, nanoparticles) Q3->S3

Seeking Further Information

Please note that the provided solubility data is from a single commercial source. For rigorous research, you may want to:

  • Consult Multiple Suppliers: Check technical data sheets from other chemical suppliers for comparative solubility information.
  • Perform Solubility Screening: Conduct your own small-scale solubility tests in various solvents (e.g., methanol, PEGs, cyclodextrin solutions) if DMSO is not suitable for your specific application.

References

Mubritinib cytotoxicity troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Primary Targets

Mubritinib was initially developed as a HER2/ERBB2 inhibitor [1]. However, recent studies have established that its primary cytotoxic effect across various cancer types, including lung cancer, glioblastoma, and leukemias, stems from its potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC) [2] [3] [4].

The inhibition of Complex I leads to a cascade of cellular events summarized in the diagram below.

G This compound This compound ETC_Complex_I ETC Complex I This compound->ETC_Complex_I Impaired_Respiration Impaired Mitochondrial Respiration ETC_Complex_I->Impaired_Respiration ROS ↑ ROS Production (Oxidative Stress) ETC_Complex_I->ROS ATP ↓ ATP Production Impaired_Respiration->ATP PI3K_mTOR PI3K/mTOR Pathway Inhibition ROS->PI3K_mTOR Inhibits Nrf2 activation Apoptosis Apoptosis ROS->Apoptosis AMPK AMPK Pathway Activation ATP->AMPK p27 p27^Kip1^ Stabilization AMPK->p27 Cell_Cycle_Arrest Cell Cycle Arrest p27->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis PI3K_mTOR->Apoptosis

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental issues researchers may encounter.

Q1: My cell viability assay shows unexpected low cytotoxicity with this compound. What could be the reason?

  • A: Check the metabolic profile of your cell lines. Cells that rely heavily on glycolysis (Warburg effect) over oxidative phosphorylation (OXPHOS) may be less sensitive to this compound. Consider using galactose media to force cells to depend on mitochondrial respiration, thereby increasing their susceptibility to ETC inhibitors like this compound [3].
  • A: Verify the drug concentration and treatment time. this compound is effective at nanomolar (nM) concentrations in some blood cancer cells, but solid tumors like glioblastoma may require higher doses (e.g., 20-500 nM) and longer exposure (up to 7 days) [5] [4]. Perform a comprehensive dose-response and time-course experiment.
  • A: Assess the genetic background of your model. The efficacy of this compound can vary based on the cancer's genetic drivers. Its effect is primarily metabolic, so it may not be effective in all models.

Q2: I want to combine this compound with other therapies. What are the key mechanistic considerations?

  • A: Combining with DNA-damaging agents is highly synergistic. this compound-induced ROS can increase DNA damage and impair DNA repair pathways. This synergizes powerfully with cisplatin or radiotherapy to enhance apoptosis [2] [4].
  • A: Be cautious with other mitochondrial toxins. Combining this compound with drugs that also affect mitochondrial function could lead to exaggerated off-target toxicities. Always include careful controls to monitor for compounded cellular stress [3].

Q3: How can I confirm that the observed effects are due to mitochondrial complex I inhibition and not off-target HER2 inhibition?

  • A: Use selective HER2 inhibitors as controls. Include well-characterized HER2 inhibitors like Lapatinib, CP724714, or AG825 in your experiments. If they do not recapitulate the cytotoxic or anti-proliferative effects seen with this compound, it strongly indicates that the mechanism is HER2-independent [6] [3].
  • A: Directly measure mitochondrial function. Use assays like the Seahorse XF Analyzer to directly measure the Oxygen Consumption Rate (OCR). A specific and rapid drop in basal and maximal OCR upon this compound treatment is a direct confirmation of ETC inhibition [5] [4].

Key Quantitative Data for Experimental Design

The table below summarizes cytotoxic data from recent studies to help you select appropriate models and concentrations.

Cell Line / Model Cancer Type Reported IC₅₀ / Effective Dose Key Assays and Observations Source
BC3, BC1, BCBL1 Primary Effusion Lymphoma (PEL) 7.5 - 17.1 nM (GI₅₀) MTT viability, Cell cycle arrest (sub-G1 accumulation), Annexin V apoptosis [5]
Patient-derived BTSCs Glioblastoma (GB) 20 - 500 nM (growth inhibition) Resipher/Oroboros respirometry (OCR), Colony formation, PrestoBlue viability [4]
NCI-H1975 (in vivo) Non-Small Cell Lung Cancer (NSCLC) 10 mg/kg (daily ip) Xenograft tumor volume, TUNEL apoptosis, IHC for pathway analysis [2]
hCMEC/D3 Blood-Brain Barrier (BBB) Model 10 µM (protective) PrestoBlue viability, TEER, Sodium fluorescein permeability under oxidative stress [6]

Detailed Experimental Protocols

Here are standardized methodologies for key experiments cited in the research.

Protocol 1: Measuring Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

  • Objective: To directly confirm this compound's primary mechanism of action by assessing its impact on mitochondrial ETC function.
  • Cell Preparation: Seed cells at an optimal density (e.g., 20,000-50,000 cells per well) in an XF96 cell culture microplate and culture overnight.
  • Treatment: Replace medium with XF assay medium (e.g., DMEM with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Treat cells with a dose range of this compound (e.g., 20 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for 1-4 hours.
  • Seahorse XF Assay: Use a standard Mito Stress Test kit. Sequential injections are:
    • Basal Measurement.
    • Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
    • FCCP (uncoupler) to measure maximal respiratory capacity.
    • Rotenone & Antimycin A (Complex I and III inhibitors) to measure non-mitochondrial respiration.
  • Key Outputs: Basal OCR, ATP-linked OCR, Maximal OCR, and Spare Respiratory Capacity. Expect a significant, dose-dependent reduction in all parameters [4].

Protocol 2: Assessing Combination Effects with Chemotherapy

  • Objective: To evaluate the synergistic effect of this compound with a standard chemotherapeutic agent like Cisplatin.
  • Experimental Design: Use a matrix of concentrations for both this compound and Cisplatin. Include single-agent controls and a vehicle control.
  • Cell Viability Assay:
    • Seed cells in 96-well plates.
    • The next day, treat with this compound and Cisplatin alone and in combination.
    • Incubate for 48-72 hours.
    • Assess viability using MTT, PrestoBlue, or CellTiter-Glo assays.
  • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn or the Chou-Talalay method. A CI < 1 indicates synergy [2].
  • Further Analysis: To confirm enhanced apoptosis, perform Annexin V/Propidium Iodide staining followed by flow cytometry on treated cells [2].

References

Mubritinib background signal reduction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: What is the confirmed primary target of mubritinib?

    • A: this compound is a potent and direct inhibitor of mitochondrial respiratory Complex I (NADH:ubiquinone oxidoreductase) [1] [2] [3]. Its initial classification as a HER2 inhibitor is incorrect; it does not directly bind or inhibit HER2 kinase activity [3].
  • Q: What signaling pathways are affected by this compound's mechanism, which I might mistake for "background signal"?

    • A: By inhibiting Complex I, this compound disrupts mitochondrial oxidative phosphorylation (OXPHOS), leading to:
      • A drop in cellular ATP levels [3] [4].
      • A sharp increase in mitochondrial-derived reactive oxygen species (ROS) [1].
      • Subsequent disruption of energy-sensing pathways, including reduction of PI3K/Akt/mTOR signaling and activation of the AMPK pathway [1] [3]. These widespread effects on central signaling hubs are often the "background signals" observed.
  • Q: Are there cancer types particularly sensitive to this compound?

    • A: Yes, cancers with high metabolic reliance on oxidative phosphorylation show selective sensitivity. Preclinical studies demonstrate efficacy in:
      • Non-small cell lung cancer (NSCLC) [1]
      • Glioblastoma and Brain Tumour Stem Cells (BTSCs) [2]
      • Primary Effusion Lymphoma (PEL) [4]
      • Acute Myeloid Leukemia (AML) [5]
  • Q: What is the identified toxicophore in this compound?

    • A: The 1H-1,2,3-triazole moiety has been identified as the key chemical group responsible for Complex I inhibition. Modifying this structure ablates both the mitochondrial toxicity and the anti-cancer effects [3].

Troubleshooting Guide: Experimental Issues with this compound

Problem 1: Differentiating True HER2 Inhibition from Mitochondrial Effects

Potential Cause: The observed phenotypic effects (e.g., reduced cell proliferation, apoptosis) are due to energetic collapse from Complex I inhibition, not HER2 pathway blockade [3].

Solution:

  • Implement Control Experiments: Use a specific, validated HER2 inhibitor (e.g., lapatinib) as a control. If lapatinib does not replicate the effects of this compound, the results are likely due to mitochondrial inhibition [3].
  • Direct Kinase Assay: Perform an in vitro kinase assay with recombinant HER2. Research shows this compound does not inhibit HER2 phosphorylation in a cell-free system [3].
  • Monitor Mitochondrial Parameters: Measure oxygen consumption rate (OCR) and ROS production. A rapid, dose-dependent drop in OCR and a spike in ROS are indicative of the primary Complex I activity [1] [2].
Problem 2: High Cytotoxicity in Control or Non-Target Cells

Potential Cause: The 1H-1,2,3-triazole toxicophore in this compound causes general mitochondrial toxicity, which disproportionately affects highly energetic cells like cardiomyocytes. This is a major safety liability and a source of off-target cytotoxicity [3].

Solution:

  • Cell Line Selection: Be cautious when using cell models with high mitochondrial density and energy demands (e.g., cardiac cells, neuronal cells). Consider this a potential source of toxicity in any experiment [3].
  • Chemical Analogs: If possible, source or synthesize this compound analogs where the triazole moiety has been modified. These analogs serve as ideal negative controls to confirm that observed effects are due to the mitochondrial toxicophore [3].
Problem 3: Inconsistent Activity Across Cell Lines

Potential Cause: Variable dependency of different cancer cell lines on oxidative phosphorylation for energy production and survival [2].

Solution:

  • Pre-screen for OXPHOS Dependency: Use metabolic phenotyping (e.g., Seahorse Analyzer) to identify cell lines that rely heavily on mitochondrial respiration. These lines will be most sensitive to this compound [2].
  • Check Genetic Background: Sensitivity has been linked to specific genetic profiles, such as mutations in NPM1 and FLT3 in AML. Correlate your cell line's genetics with published sensitivity data [5].

Key Experimental Protocols for Validation

To conclusively determine if your results are due to this compound's intended mitochondrial action, incorporate these protocols.

1. Protocol: Measuring Impact on Mitochondrial Respiration

  • Objective: To directly confirm this compound's inhibition of Complex I.
  • Method: Use a Seahorse XF Analyzer or similar system to measure the Oxygen Consumption Rate (OCR) in real-time.
    • Cell Preparation: Plate cells in a Seahorse microplate and culture until a confluent monolayer forms.
    • Drug Treatment: Prepare this compound in DMSO and add to cells during the assay. Include DMSO-only as a vehicle control and a known Complex I inhibitor (e.g., rotenone) as a positive control.
    • Assay Run: Perform a Mito Stress Test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
    • Data Analysis: A significant reduction in basal respiration, ATP-linked respiration, and maximal respiration after this compound treatment confirms Complex I inhibition [1] [2] [4].

2. Protocol: Assessing Downstream Signaling Changes

  • Objective: To verify downstream consequences of mitochondrial stress.
  • Method: Western Blot analysis of key signaling proteins.
    • Cell Treatment: Treat cells with a dose range of this compound (e.g., 20-500 nM) for 24-48 hours [1] [2].
    • Protein Extraction and Quantification: Lyse cells and quantify total protein.
    • Western Blot: Probe for:
      • Phospho-Akt (Ser473) and Phospho-S6 Ribosomal Protein: Reduction indicates mTOR pathway inhibition [1].
      • Phospho-AMPK (Thr172): Increase indicates activation of the energy-sensing AMPK pathway [3].
      • Nrf2, HO-1: Altered expression indicates oxidative stress response [1].

This compound Mechanism & Experimental Observations

The table below connects this compound's molecular mechanism to experimental readouts that can be measured.

Mechanism of Action Direct Experimental Readouts Downstream/Cellular Phenotypes

| ETC Complex I Inhibition [1] [2] [3] | - ↓ Oxygen Consumption Rate (OCR)

  • ↑ Extracellular Acidification Rate (ECAR)
  • ↓ Mitochondrial Membrane Potential (ΔΨm)
  • ↓ ATP production | - Reduced cell proliferation & colony formation
  • Cell cycle arrest (G1/S phase) [2] | | ROS Induction [1] | - ↑ Intracellular ROS levels (measured by DCFH-DA probe) | - Activation of oxidative stress pathways (Nrf2)
  • Induction of apoptosis (↑ Annexin V) [1] [4] | | Signaling Pathway Disruption (PI3K/mTOR) [1] | - ↓ p-Akt, ↓ p-S6, ↓ p-4EBP1 (Western Blot)
  • ↑ p-AMPK, ↑ p-ACC (Western Blot) | - Inhibition of pro-survival signals
  • Synergy with chemotherapy (e.g., cisplatin) [1] |

Diagram of this compound's Mechanism and Experimental Confirmation

The following diagram illustrates the confirmed mechanism of action of this compound and the key experiments you can use to validate it in your research.

G cluster_mechanism This compound Mechanism of Action cluster_experiments Key Validation Experiments Mub This compound CI ETC Complex I Mub->CI ROS ↑ ROS Production CI->ROS ATP ↓ ATP Production CI->ATP Exp1 Seahorse Assay (OCR & ECAR) CI->Exp1 Confirms mTOR Inhibition of PI3K/Akt/mTOR ROS->mTOR Oxidative Stress Exp2 Flow Cytometry (ROS & ΔΨm) ROS->Exp2 Measures ATP->mTOR Energy Crisis Pheno Cellular Phenotypes (Apoptosis, Cell Cycle Arrest) mTOR->Pheno Exp3 Western Blot (p-Akt, p-AMPK) mTOR->Exp3 Detects Exp4 Viability Assays (MTT, Colony Formation) Pheno->Exp4 Quantifies

References

optimizing Mubritinib concentration for neuroprotection

Author: Smolecule Technical Support Team. Date: February 2026

Important Note on Mechanism of Action

Extensive research has revealed that Mubritinib's primary mechanism is not the inhibition of HER2/ErbB2, as was initially thought. Its biological effects are now primarily attributed to the potent inhibition of mitochondrial Electron Transport Chain (ETC) Complex I [1] [2] [3]. This inhibition disrupts oxidative phosphorylation (OXPHOS), which appears to be the central mechanism behind both its neuroprotective and anti-cancer effects [4] [1] [2]. You should design your experiments and interpret results with this mechanism in mind.

This compound Application & Concentration Guide

The table below summarizes effective concentrations of this compound from key studies for different experimental purposes.

Application / Effect Experimental Model Effective Concentration Key Findings / Context
Neuroprotection & BBSCB Protection [4] [5] In vitro: Human brain endothelial cells (hCMEC/D3) 10 µM Protected endothelial cell viability from H₂O₂-induced oxidative stress.
In vivo: Mouse model of cervical Spinal Cord Injury (SCI) Not Specified Minimized blood-spinal cord barrier breakdown 1 day post-injury; reduced neuronal loss and improved gait after 8 weeks.
Anti-cancer Effects
• Glioblastoma [1] In vitro: Patient-derived brain tumour stem cells (BTSCs) Nanomolar range (specific IC₅₀ not stated) Impaired BTSC stemness and growth via Complex I inhibition.
• Primary Effusion Lymphoma [6] [3] In vitro: KSHV+ PEL cell lines (BC3, BCBL1, BC1) GI₅₀: ~7.5 - 17 nM Selectively inhibited PEL cell growth.
• Acute Myeloid Leukemia (AML) [7] In vitro: OXPHOS-dependent AML cells IC₅₀: 51 nM Inhibited Complex I function; proposed for repurposing.
Mechanism & Toxicity Studies [2] In vitro: H9c2 cardiomyoblasts & stem cell-derived cardiomyocytes Not Specified Inhibited ATP production; identified 1H-1,2,3-triazole moiety as the "toxicophore" responsible for Complex I inhibition.

Experimental Protocols from Key Studies

Here are detailed methodologies from published work that you can adapt for your own research.

Protocol: High-Throughput Screening for Neuroprotective Agents

This protocol was used to identify this compound as a neuroprotective drug that preserves the blood-spinal cord barrier (BBSCB) [4] [5].

  • Cell Culture: Use immortalized human brain endothelial cells (hCMEC/D3), passages 32-35. Plate cells at a density of 5,000 cells/cm² in collagen-coated 96-well plates. Culture in endothelial growth basal medium-2 (EBM-2) with 2.5% fetal bovine serum (FBS).
  • Drug Priming: 24 hours after plating, add this compound (from a stock solution in DMSO) to the culture media. The final concentration used in the screen was 10 µM, with a final DMSO concentration of 0.25%.
  • Oxidative Stress Induction: 24 hours after drug addition, induce stress by adding H₂O₂ to a final concentration of 450 µM.
  • Viability Assessment: 6 hours after H₂O₂ exposure, measure cell viability using a resazurin-based assay (e.g., PrestoBlue). Normalize the viability data to control wells (no H₂O₂) on each plate.
Protocol: Assessing Mitochondrial Dependence (Glu/Gal Assay)

This method is crucial for determining if this compound's effects are due to OXPHOS inhibition, as it forces cells to rely on mitochondria for energy [8] [2].

  • Principle: Cells cultured in high glucose medium generate ATP primarily via glycolysis. When glucose is replaced with galactose, cells are forced to rely on mitochondrial OXPHOS for ATP production, making them uniquely sensitive to OXPHOS inhibitors like this compound.
  • Procedure:
    • Prepare two sets of culture media: one containing glucose (standard medium) and one where glucose is replaced with galactose.
    • Seed your cells and treat them with a range of this compound concentrations in both media.
    • After a set incubation period (e.g., 24-72 hours), measure cell viability or ATP production (e.g., using an MTT or ATP assay).
  • Interpretation: A significantly lower IC₅₀ (greater potency) in the galactose medium compared to the glucose medium is a strong indicator that this compound is acting through mitochondrial OXPHOS inhibition.

Troubleshooting & FAQs

  • Q: Why might this compound show toxicity in my experiments? A: this compound's intended effects are via mitochondrial inhibition. Toxicity, particularly in cells with high energy demands like cardiomyocytes, is a known off-target effect of this mechanism [2]. This underscores the importance of careful dose-response studies.

  • Q: How can I confirm that this compound is working through Complex I inhibition in my model? A: Besides the Glu/Gal assay, you can:

    • Use a Seahorse Analyzer to directly measure Oxygen Consumption Rate (OCR). A drop in basal and maximal OCR after treatment confirms ETC disruption [6] [3].
    • Measure changes in the ATP/ADP or ATP/AMP ratios metabolically [6] [3].
    • Perform a rescue experiment by providing cells with an energy substrate that bypasses Complex I, such as succinate (which feeds into Complex II) [1].

Mechanistic & Workflow Diagrams

The following diagrams illustrate this compound's primary mechanism and a recommended experimental workflow.

mechanism This compound This compound ComplexI ETC Complex I This compound->ComplexI Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) ComplexI->OXPHOS Disrupts ATP ATP Production OXPHOS->ATP Reduces Bioeffects Altered Cell Energetics & Signaling ATP->Bioeffects

workflow Start Define Experimental Goal (e.g., Neuroprotection) Dose Perform Dose-Response (Refer to Table for starting points) Start->Dose Mech Confirm Mechanism (e.g., Glu/Gal Assay, Seahorse) Dose->Mech Func Assess Functional Outcome (e.g., Viability, Barrier Function) Mech->Func

References

Experimental Protocols for Determining Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

To conclusively determine whether Mubritinib's effects in your experimental system are due to HER2 inhibition or Complex I disruption, you can adopt the following validated approaches.

1. Protocol: Metabolic Profiling to Detect Complex I Inhibition

This assay leverages the fact that cells reliant on oxidative phosphorylation (OXPHOS) for ATP generation are more sensitive to Complex I inhibitors [1] [2].

  • Principle: Cells cultured in glucose can generate ATP via glycolysis, masking the effect of mitochondrial toxins. Culturing cells in galactose forces them to rely on OXPHOS, making them exquisitely sensitive to compounds that disrupt the electron transport chain [1].
  • Procedure:
    • Cell Culture: Seed your cancer cell lines in parallel sets of media.
      • Experimental Group: Glucose-free medium with galactose (e.g., 10 mM) and glutamine.
      • Control Group: Standard medium with glucose.
    • Drug Treatment: Treat cells with a dose range of this compound (e.g., 1 nM - 10 µM) and a positive control Complex I inhibitor like Rotenone.
    • Viability Assay: After 72-96 hours, measure cell viability using an assay like MTT, which itself reflects mitochondrial metabolic activity [3].
  • Interpretation: A significant, leftward shift in the dose-response curve (i.e., lower IC50) in the galactose medium compared to the glucose medium is a clear indicator that this compound is acting primarily as a mitochondrial toxin [1] [2].

2. Protocol: Assessing Direct Impact on Mitochondrial Respiration

Directly measure the oxygen consumption rate (OCR) as a key functional readout for Complex I activity.

  • Principle: Inhibition of Complex I blocks electron flow, reducing oxygen consumption, particularly in states linked to ATP production.
  • Procedure (Seahorse XF Analyzer or equivalent):
    • Seed and Treat: Seed cells in XF assay plates and treat with this compound or vehicle (DMSO) for a shorter period (4-24 hours).
    • Run Mitochondrial Stress Test: Sequentially inject modulators and measure OCR in real-time.
      • Basal Measurement.
      • Inject Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
      • Inject FCCP (uncoupler) to measure maximal respiratory capacity.
      • Inject Rotenone & Antimycin A (Complex I and III inhibitors) to measure non-mitochondrial respiration.
  • Interpretation: this compound treatment should mimic the effects of Rotenone, causing a significant decrease in basal OCR, ATP-linked respiration, and maximal respiratory capacity, confirming direct inhibition of the electron transport chain [4].

3. Protocol: Comparative Analysis with Selective Inhibitors

This simple yet powerful control experiment can quickly contextualize your results.

  • Principle: If this compound's phenotype is not replicated by well-characterized HER2 inhibitors but is replicated by other Complex I inhibitors, its primary target is likely not HER2.
  • Procedure: Treat your cell models in parallel with:
    • This compound
    • Known HER2 inhibitors (e.g., Lapatinib, Neratinib, Tucatinib)
    • Known Complex I inhibitors (e.g., Rotenone, Deguelin)
  • Interpretation: Measure downstream outputs like cell viability, phospho-HER2, and phospho-ERK/AKT. If this compound's effect profile clusters with Rotenone/Deguelin and not with Lapatinib, it indicates a non-HER2 mechanism [4].

Troubleshooting FAQs

Here are answers to common questions and problems you might encounter.

Q1: My data suggests this compound inhibits HER2 in my model. Why does it contradict the recent literature? A: This is a key area of confusion. It is critical to use appropriate controls to rule out indirect effects.

  • Check for Off-Target Effects: The "HER2 inhibition" previously reported for this compound is now considered an off-target observation. Its anti-cancer efficacy, even in HER2+ cells, is largely due to Complex I inhibition [2].
  • Confirm Target Engagement: Use a highly specific HER2 inhibitor (like Tucatinib) as a control. If this compound does not potently and directly suppress HER2 phosphorylation and its immediate downstream signaling (especially AKT) to the same degree as the specific inhibitor, its effects are likely mediated elsewhere [5].

Q2: The anticancer effects of this compound are impressive in my assays. Should I still be concerned about the Complex I mechanism? A: Yes, because it has major implications for drug development and safety.

  • The Toxicophore: The anti-cancer activity of this compound is linked to a heterocyclic 1,3-nitrogen motif in its structure, which is the "toxicophore" responsible for inhibiting Complex I [1] [2]. This means the desired anticancer effect and the potential for cardiotoxicity are driven by the same mechanism.
  • Safety Profiling: This mechanism raises red flags for toxicity, particularly in highly metabolic tissues like the heart. Your drug development program must include rigorous cardiac safety assessments [1].

Q3: Are there other drugs with a similar misleading mechanism? A: Yes. Carboxyamidotriazole (CAI), initially thought to act as a calcium channel blocker, was also found to contain the same 1,3-nitrogen toxicophore as this compound and its anticancer efficacy is now attributed to Complex I inhibition [1] [2]. This highlights a broader pattern in drug discovery where mitochondrial off-target effects can be mistaken for the primary mechanism.

Comparative Data Summary

The table below summarizes key data that clarified this compound's true mechanism.

Assay or Observation Result with this compound Result with Selective HER2 Inhibitors (e.g., Lapatinib) Interpretation
Growth Inhibition (GI50) in PEL cells [4] Nanomolar potency (e.g., 7.5-17 nM) Ineffective PEL cell death is driven by ETC inhibition, not HER2 blockade.
Oxygen Consumption Rate (OCR) [4] Significantly decreased Largely unaffected Directly inhibits mitochondrial respiratory chain.
Viability in Galactose vs. Glucose Media [1] Potent cytotoxicity in galactose media Minimal shift between media Confirms cytotoxicity is due to oxidative phosphorylation dependency.
Inhibition of Downstream HER2 Signaling [5] Does not potently/durably suppress AKT Potently suppresses AKT Not a direct or potent HER2 kinase inhibitor.
Structural Motif [2] Contains heterocyclic 1,3-nitrogen toxicophore Does not contain this motif The toxicophore is responsible for both efficacy and mitochondrial toxicity.

Signaling Pathway Diagram

The following diagram illustrates the established mechanism of action of this compound versus the initially proposed one, and how it is identified experimentally.

cluster_proposed Originally Proposed Pathway cluster_actual Established Primary Pathway cluster_test Key Experimental Test HER2 HER2 Cell Growth & Survival Cell Growth & Survival HER2->Cell Growth & Survival Inhibited By this compound? Mubritinib2 Mubritinib2 Complex I\n(ETC) Complex I (ETC) Mubritinib2->Complex I\n(ETC) Inhibits ATP Production\n(OxPhos) ATP Production (OxPhos) Complex I\n(ETC)->ATP Production\n(OxPhos) Disrupts Cancer Cell Death Cancer Cell Death ATP Production\n(OxPhos)->Cancer Cell Death Leads to Culture in\nGalactose Media Culture in Galactose Media Forces ATP production\nvia OxPhos Forces ATP production via OxPhos Culture in\nGalactose Media->Forces ATP production\nvia OxPhos Results in Sensitization to\nthis compound Sensitization to This compound Forces ATP production\nvia OxPhos->Sensitization to\nthis compound Causes

Key Takeaways for Your Research

  • Redefine Your Controls: When studying this compound, always include a specific HER2 inhibitor (e.g., Tucatinib) and a known Complex I inhibitor (e.g., Rotenone) as comparative controls in your assays.
  • Focus on Mitochondrial Assays: Prioritize metabolic phenotyping (e.g., Seahorse assays, galactose sensitivity tests) over traditional kinase signaling readouts to accurately characterize its mechanism.
  • Consider the Toxicophore: If you are involved in drug design, be aware that the 1,3-nitrogen motif is a red flag for Complex I inhibition and associated cardiotoxicity.

References

Mubritinib assay sensitivity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Assay Parameters from Literature

Assay Type / Study Cell Lines / Models Used Mubritinib Concentration Treatment Duration Key Findings / Purpose
Anti-tumor (in vitro) [1] NCI-H1975, A549, HCC-827, NCI-H2170 (NSCLC) Various doses (MTT assay) 24, 48, 72 hours Reduced cell proliferation; induced ROS & apoptosis.
Anti-tumor (in vivo) [1] Mouse xenograft model (NCI-H1975 cells) 10 mg/kg (i.p., once daily) Not specified Verified antitumor effect in vivo.
BBSCB Protection [2] hCMEC/D3 (brain endothelial cells) 10 µM (in screening) 24 hrs pre-treatment + 6 hrs H2O2 stress Identified as hit for protecting blood-brain/spinal cord barrier.
LANA Inhibition & PEL Treatment [3] Primary Effusion Lymphoma (PEL) cells 80 nM (for RNA-seq) 24 hours (RNA-seq) Inhibited LANA binding and PEL cell growth via OXPHOS disruption.
Mechanism Elucidation [4] Cardiac cells; various cancer cell lines Nanomolar concentrations Not specified Identified inhibition of mitochondrial respiratory complex I.

Mechanism of Action & Experimental Considerations

Understanding this compound's true primary mechanism is the most critical factor for assay design and interpretation.

  • Primary Target: Mitochondrial Complex I: this compound does not directly inhibit its previously reported target, HER2 [4] [5]. Its anti-cancer effects and certain toxicities stem from inhibiting mitochondrial electron transport chain (ETC) complex I [1] [4] [3]. This inhibition disrupts oxidative phosphorylation (OXPHOS), reducing ATP production and increasing reactive oxygen species (ROS) [1] [3].

  • The Key Toxicophore: The heterocyclic 1,3-nitrogen motif in its structure is responsible for complex I inhibition [4] [5]. This information is vital for selecting appropriate analogs or controls.

The following diagram illustrates the cellular mechanism of this compound and the main experimental factor to consider.

G cluster_0 Experimental Context This compound This compound Mitochondrial_Complex_I Mitochondrial_Complex_I This compound->Mitochondrial_Complex_I Inhibits ATP_Production ATP_Production Mitochondrial_Complex_I->ATP_Production Decreases ROS_Levels ROS_Levels Mitochondrial_Complex_I->ROS_Levels Increases Cell_Death Cell_Death ATP_Production->Cell_Death PI3K_mTOR_Pathway PI3K_mTOR_Pathway ROS_Levels->PI3K_mTOR_Pathway Can alter ROS_Levels->Cell_Death Assay_Considerations Key Assay Consideration: Cell Energy Metabolism Energy_Status Cells in galactose medium rely more heavily on mitochondrial OXPHOS and show greater sensitivity to this compound.

Troubleshooting Common Assay Issues

Here are solutions to frequently encountered problems when working with this compound.

  • High Variability in Cell Viability Results

    • Problem: Inconsistent IC50 values or viability readouts.
    • Solution:
      • Standardize Metabolic Status: Be aware that cells cultured in galactose medium, which forces reliance on mitochondrial OXPHOS, are significantly more sensitive to this compound than those in glucose medium [5]. Consistently use media with the same energy substrate composition.
      • Automate Liquid Handling: Manual pipetting is a major source of variability. Use non-contact, automated liquid handlers to ensure precise and reproducible dispensing of reagents and compounds [6].
      • Include Proper Controls: Use structurally similar compounds that lack the 1,3-nitrogen toxicophore as negative controls to confirm that observed effects are due to the intended mechanism [4].
  • Unexpected Lack of Effect in HER2-Associated Assays

    • Problem: this compound shows no activity in an assay where a HER2 inhibitor would be expected to work.
    • Solution: This is likely not an assay failure but a reflection of this compound's true mechanism. Do not use this compound as a selective HER2 inhibitor [4] [5]. Use established HER2 inhibitors like lapatinib for positive controls in HER2-focused assays [5].
  • Excessive Cytotoxicity in Primary or Sensitive Cells

    • Problem: this compound causes widespread cell death, masking other readouts or making it toxic to normal cells (e.g., cardiac cells) [4] [5].
    • Solution:
      • Titrate Dose Carefully: Start with low nanomolar concentrations and perform detailed dose-response curves. The effective dose can be cell-type-dependent [1] [3].
      • Monitor Mitochondrial Health: Use assays that measure ROS, mitochondrial membrane potential (e.g., with JC-1 staining), or oxygen consumption rate (Seahorse Analyzer) to directly quantify the mitochondrial disruption [1] [3].

Experimental Protocols for Key Applications

Here are detailed methodologies for common experiments involving this compound, derived from published studies.

  • Protocol: Assessing Impact on Cell Proliferation and Viability (MTT Assay) [1]

    • Cell Seeding: Plate lung cancer cells (e.g., NCI-H1975, A549) in 96-well plates at a density determined by your growth curve.
    • Drug Treatment: The following day, treat cells with a range of this compound concentrations.
    • Incubation: Incubate for 24, 48, and 72 hours to capture time-dependent effects.
    • Viability Measurement: Add MTT reagent and incubate for several hours. Then, solubilize the formed formazan crystals and measure the absorbance at 570 nm.
    • Data Analysis: Calculate cell viability relative to untreated controls and determine IC50 values.
  • Protocol: Analyzing Apoptosis and Cell Cycle by Flow Cytometry [1]

    • Treatment: Harvest NCI-H1975 cells after 48 hours of treatment with this compound and/or other drugs (e.g., cisplatin).
    • Staining:
      • For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
      • For cell cycle, fix cells in 75% cold ethanol, then stain with PI.
    • Analysis: Analyze the cells using a flow cytometer. Use Annexin V+/PI- for early apoptosis and Annexin V+/PI+ for late apoptosis/necrosis. For cell cycle, analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
  • Protocol: Measuring Mitochondrial Membrane Potential (ΔΨm) [1]

    • Treatment: Treat cells with this compound for 48 hours.
    • Staining: Stain cells with 500 μl of JC-1 dye (20 μg/ml) for 20 minutes at 37°C.
    • Analysis: Analyze using flow cytometry. Healthy cells with high ΔΨm show red JC-1 aggregates, while apoptotic cells with low ΔΨm show green JC-1 monomers. A decrease in the red/green fluorescence ratio indicates loss of ΔΨm.

References

Mubritinib in Cell Culture: Key Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes critical information for handling Mubritinib in a research setting.

Property Details from Literature
Reported Solvent Dimethyl sulfoxide (DMSO) [1]
Reported Stock Concentration 10 mM (in DMSO) [1]
Common Working Concentrations Varies by cell type: Nanomolar range (e.g., 7.5-80 nM) for PEL and NSCLC cells [2] [1]; Micromolar range (e.g., 2 µM) in toxicology studies on cardiomyocytes [3].
Primary Known Action in Cell Culture Potent inhibitor of mitochondrial Electron Transport Chain (ETC) Complex I [4] [3].
Stability Consideration The core structure containing the 1H-1,2,3-triazole ring is identified as essential for its biological activity and toxicity [3].

Experimental Workflows from Literature

Here are detailed methodologies for key experiments citing this compound, which illustrate its application in cell culture.

Protocol 1: Cell Viability and Growth Inhibition Assay (MTT)

This protocol is adapted from studies on non-small cell lung cancer (NSCLC) and primary effusion lymphoma (PEL) cells [2] [1].

  • Cell Seeding: Seed cells in 96-well plates at a density optimized for your cell line (e.g., 1-5 x 10³ cells per well for a 72-hour assay).
  • Drug Treatment: After cell attachment, treat with this compound across a range of concentrations. Literature examples include:
    • A dilution series from a 10 mM DMSO stock to final concentrations typically between 10 nM and 10 µM, depending on the cell line's sensitivity [2] [1].
    • Include a vehicle control (e.g., 0.1% DMSO).
  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
  • Viability Measurement:
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
    • Incubate for 2-4 hours to allow formazan crystal formation.
    • Solubilize the crystals with DMSO or a specified solvent.
    • Measure the absorbance at 570 nm using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (GI50 or IC50) using non-linear regression analysis.
Protocol 2: Assessment of Mitochondrial Function (Seahorse Analyzer)

This protocol is used to directly confirm this compound's mechanism of action by measuring Oxygen Consumption Rate (OCR) [4] [2].

  • Cell Preparation: Seed cells into a Seahorse XF cell culture microplate to achieve 70-90% confluence at the time of the assay.
  • Assay Medium: Replace growth medium with XF Assay Medium (e.g., DMEM without sodium bicarbonate, supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine). Adjust pH to 7.4. Incubate for 45-60 minutes in a non-CO₂ incubator.
  • Drug Injection: Load this compound into the injection ports of the Seahorse cartridge. Final concentrations in the well are typically in the nanomolar to low micromolar range (e.g., 10-100 nM for sensitive PEL cells).
  • Real-Time Measurement: Run the Seahorse XF Cell Mito Stress Test protocol. Key measurements include:
    • Basal OCR
    • Maximal OCR (after injection of FCCP)
    • ATP-linked OCR (calculated after injection of oligomycin)
  • Data Interpretation: this compound treatment is expected to cause a sharp decrease in both basal and maximal OCR, consistent with Electron Transport Chain Complex I inhibition.

Key Mechanisms & Workflows

The following diagram illustrates the primary cellular mechanism of this compound and a general workflow for testing it in cell culture, based on the assembled literature.

G cluster_culture Cell Culture Experiment Flow This compound This compound ComplexI ETC Complex I This compound->ComplexI Inhibits ATP ↓ ATP Production ComplexI->ATP ROS ↑ ROS Levels ComplexI->ROS Apoptosis Cell Death (Apoptosis) ATP->Apoptosis PI3K Inhibition of PI3K/mTOR Signaling ATP->PI3K Alters Energy Sensing ROS->Apoptosis PI3K->Apoptosis Seed Seed Cells Treat Treat with this compound Seed->Treat Analyze Analyze Outcomes Treat->Analyze Viability Viability Assays (MTT, Colony Formation) Analyze->Viability Mech Mechanistic Studies (Seahorse, Flow Cytometry, WB) Analyze->Mech

Frequently Asked Questions

Q1: What is the confirmed primary target of this compound in cell culture? A1: While initially characterized as a HER2/ErbB2 inhibitor, recent studies consistently show that this compound's primary and potent target is mitrial Electron Transport Chain (ETC) Complex I. It inhibits this complex at nanomolar concentrations, disrupting oxidative phosphorylation, reducing ATP production, and increasing reactive oxygen species (ROS), which leads to cell death [4] [3].

Q2: Why does this compound show selective toxicity towards certain cancer cells? A2: Some cancer cells, like primary effusion lymphoma (PEL) and certain lung cancer cells, appear to be "addicted" to oxidative phosphorylation for energy. This compound disrupts this primary energy source, making these cells exceptionally sensitive. In contrast, HER2 inhibitors that do not affect mitochondria failed to show the same effect [4] [2].

Q3: What are critical controls for experiments with this compound? A3:

  • Vehicle Control: Always use DMSO at the same concentration as your highest drug dose.
  • Positive Control for Mitochondrial Inhibition: Use a known Complex I inhibitor like Rotenone or Deguelin to compare effects and confirm the mitochondrial mechanism [4] [2].
  • Negative Control (if available): Studies have used chemically modified versions of this compound where the 1H-1,2,3-triazole ring is altered, which ablates its activity [3].

Q4: How should I store this compound stock solutions? A4: Although specific stability studies are not cited, standard practice is to prepare a stock solution in DMSO (e.g., 10 mM), aliquot it into single-use vials to avoid freeze-thaw cycles, and store at -20°C or -80°C.

References

Mubritinib combination therapy dose optimization

Author: Smolecule Technical Support Team. Date: February 2026

Mubritinib Fact Sheet for Researchers

Property Description
Primary Target (Historical) HER2/ErbB2 (Receptor Tyrosine Kinase) [1]
Mechanism of Action (Rediscovered) Electron Transport Chain (ETC) Complex I inhibitor [1] [2]
Key Consequence Disruption of mitochondrial function, ATP depletion, and increased ROS production [2]
Noted Therapeutic Context Kaposi's sarcoma-associated herpesvirus (KSHV)-associated cancers (e.g., PEL) [1] & Non-Small Cell Lung Cancer (NSCLC) [2]
Synergy Demonstrated With Cisplatin in NSCLC models [2]

Frequently Asked Questions & Troubleshooting

Q1: What is the primary mechanism by which this compound exerts its anti-tumor effects? The anti-tumor effect of this compound is primarily mediated through the inhibition of mitochondrial Electron Transport Chain (ETC) Complex I, not its initial classification as a HER2 inhibitor [1] [2]. This inhibition leads to:

  • Decreased ATP production [1].
  • Increased levels of Reactive Oxygen Species (ROS), inducing oxidative stress and apoptosis [2].
  • Disruption of mitochondrial membrane potential [2].

Q2: How can I test this compound in combination with other agents, like cisplatin? Below is a summarized protocol based on a published study investigating this compound and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) [2].

Experimental Step Protocol Details
Cell Lines Use human lung adenocarcinoma cell lines (e.g., NCI-H1975, A549).
Treatment Groups Control, this compound alone, Cisplatin alone, Combination of this compound and Cisplatin.
Viability Assay (MTT) Treat cells with a dose range of this compound (e.g., for 24-72 hours). Measure cell proliferation.
Apoptosis Assay Use Annexin V-FITC/PI staining and flow cytometry after 48 hours of treatment.
ROS Measurement Stain treated cells with DCHF-DA and analyze using flow cytometry.
Colony Formation Treat cells and culture for ~15 days, then stain with crystal violet to count colonies.
Western Blot Analysis Analyze protein expression (e.g., PI3K, p-Akt, NRF2) after 48 hours of treatment.
In Vivo Model Use mouse xenograft models (e.g., NCI-H1975 cells). Administer this compound (e.g., 10 mg/kg, daily) and Cisplatin (e.g., 5 mg/kg, weekly).

Q3: My combination therapy isn't showing enhanced effect. How should I analyze drug synergy? Properly defining and measuring "synergy" is critical. The Multi‐Objective Optimization of Combination Synergy – Dose Selection (MOOCS-DS) method is a rigorous framework that decouples synergy into two components [3]:

  • Synergy of Efficacy (SoE): Does the combination achieve a greater maximal effect (e.g., tumor cell kill) than either drug alone? This is an effect-based metric.
  • Synergy of Potency (SoP): Does the combination achieve a desired effect level at a lower total dose than expected? This is a dose-based metric. Using this framework, you can identify Pareto optimal doses where one synergy metric cannot be improved without compromising the other, providing a clearer picture of the combination's benefit [3].

Q4: The signaling pathways affected by this compound are inconsistent in my experiments. What is the documented pathway? Research in NSCLC models indicates that this compound influences the PI3K/mTOR signaling pathway. The relationship between its primary mitochondrial action and this signaling pathway can be visualized as follows:

G This compound This compound ETC_Complex_I ETC_Complex_I This compound->ETC_Complex_I Inhibits ROS ROS ETC_Complex_I->ROS Increases ATP ATP ETC_Complex_I->ATP Reduces PI3K_mTOR PI3K_mTOR ROS->PI3K_mTOR Inhibits Activation Apoptosis Apoptosis ROS->Apoptosis Induces NRF2 NRF2 PI3K_mTOR->NRF2 Normally Activates NRF2->Apoptosis Attenuates (When Active)

Diagram: this compound's Mechanism and Signaling Cascade. This diagram illustrates how this compound inhibits ETC Complex I, leading to increased ROS which both induces apoptosis and inhibits the pro-survival PI3K/mTOR pathway. The suppression of PI3K/mTOR further reduces the activation of NRF2, a key transcription factor for antioxidant response, thereby weakening the cell's defense against ROS-induced apoptosis [2].

Key Considerations for Your Research

  • Confirm the Relevant Mechanism: For most contemporary research contexts, the mitochondrial ETC inhibition, not HER2 targeting, is the relevant mechanism of action for this compound [1] [2].
  • Validate in Your System: Always confirm the primary mechanism and synergistic partners in your specific disease models, as effects can be cell-line and context-dependent.
  • Leverage Computational Frameworks: For rigorous dose optimization in combinations, consider adopting or adapting advanced computational frameworks like MOOCS-DS to move beyond simple additive models [3].

References

Mubritinib mitochondrial membrane potential assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Mubritinib's Mechanism of Action & Assay Rationale

This compound was initially developed as a HER2 inhibitor, but recent studies have conclusively shown that its primary anti-cancer activity comes from its direct inhibition of Mitochondrial Respiratory Complex I [1]. This inhibition disrupts the electron transport chain, leading to a cascade of cellular events summarized in the diagram below.

G This compound This compound Complex I Inhibition Complex I Inhibition This compound->Complex I Inhibition Directly Targets Reduced ATP Production Reduced ATP Production Complex I Inhibition->Reduced ATP Production ↑ ROS Production ↑ ROS Production Complex I Inhibition->↑ ROS Production ↓ Mitochondrial Membrane Potential (ΔΨm) ↓ Mitochondrial Membrane Potential (ΔΨm) Complex I Inhibition->↓ Mitochondrial Membrane Potential (ΔΨm) Alters Energy Sensor Signaling (e.g., AMPK/mTOR) Alters Energy Sensor Signaling (e.g., AMPK/mTOR) Reduced ATP Production->Alters Energy Sensor Signaling (e.g., AMPK/mTOR)  Affects Induces Oxidative Stress Induces Oxidative Stress ↑ ROS Production->Induces Oxidative Stress Can Trigger Ferroptosis Can Trigger Ferroptosis ↑ ROS Production->Can Trigger Ferroptosis Activates Apoptosis Activates Apoptosis ↓ Mitochondrial Membrane Potential (ΔΨm)->Activates Apoptosis Induces Oxidative Stress->Activates Apoptosis

Given this mechanism, measuring the loss of ΔΨm is a direct and reliable method to confirm this compound's bioactivity in your experimental models.

Established Experimental Protocols

The following table summarizes key experimental details from recent studies that successfully measured this compound's effect on ΔΨm and related parameters.

Assay Type Cell Line / Model This compound Concentration Key Findings Citation
JC-1 Staining & Flow Cytometry NCI-H1975 (NSCLC) 80 nM (for 48h) Decreased red/green fluorescence ratio; induced apoptosis. [2]
ATP Production Assay H9c2 Cardiomyoblasts 2 μM (for 2h in galactose media) 50% decrease in ATP levels, confirming mitochondrial dysfunction. [1]
JC-1 Staining & Automated Image Cytometry Jurkat T-Cells (with Camptothecin) N/A (Model assay) Distinguished healthy (red) from apoptotic (green) cells based on ΔΨm collapse. [3]
Mouse Xenograft Model BALB/c-Nu mice with NCI-H1975 cells 10 mg/kg (daily intraperitoneal injection) Validated mitochondrial disruption and antitumor effects in vivo. [2]
Detailed Protocol: JC-1 Assay via Flow Cytometry

This is a standard method for assessing ΔΨm, as used in research on this compound [2].

  • Cell Seeding and Treatment: Seed your chosen cell line (e.g., NCI-H1975, A549) in an appropriate culture dish and allow them to adhere overnight.
  • Dosing: Treat the cells with this compound at your desired concentration (e.g., 80 nM to 1 μM, based on your IC50) for a set duration (e.g., 24-72 hours). Include a negative control (vehicle only) and a positive control (e.g., 10-20 μM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a known uncoupler).
  • Staining:
    • Harvest cells, wash with PBS, and resuspend in culture medium.
    • Stain the cell suspension with JC-1 dye (e.g., 20 μg/ml) for 20-30 minutes at 37°C in the dark.
  • Analysis by Flow Cytometry:
    • Analyze the stained cells immediately using a flow cytometer.
    • JC-1 Monomers are detected in the FITC/GFP channel (green fluorescence, ~530 nm).
    • JC-1 Aggregates are detected in the PE channel (red fluorescence, ~590 nm).
  • Data Interpretation:
    • Healthy Mitochondria (High ΔΨm): High red/green fluorescence ratio.
    • Depolarized Mitochondria (Low ΔΨm): Low red/green fluorescence ratio; a shift towards green fluorescence.

The general workflow for this and other common validation assays is as follows:

G Start Culture & Plate Cells Treat Treat with: - this compound (varying doses) - Vehicle (Negative Ctrl) - CCCP (Positive Ctrl) Start->Treat Stain Stain with JC-1 Dye (20-30 min, 37°C, dark) Treat->Stain Analyze Analyze via Flow Cytometry or Image Cytometry Stain->Analyze Data1 Calculate Red/Green Ratio Analyze->Data1 Data2 Gate Populations: Viable vs. Apoptotic Analyze->Data2 Data3 Determine % of Cells with ΔΨm Loss Analyze->Data3

Troubleshooting Guide & FAQs

Here are solutions to common issues you might encounter when running these assays with this compound.

Problem Possible Cause Solution & Recommendation
High background signal or no shift in JC-1 signal Inadequate staining; incorrect dye loading. Optimize JC-1 concentration and incubation time. Include a CCCP positive control to ensure the assay works.
Low viability in control cells JC-1 dye toxicity; prolonged staining. Reduce staining time or dye concentration. Check cell health before starting the experiment.
Variable results between replicates Inconsistent cell seeding or drug treatment. Ensure uniform cell counting and seeding. Use precise pipetting and mix drug solutions thoroughly.
No effect observed with this compound Cell line is not sensitive; drug is inactive. Confirm your cell line's sensitivity. Use a validated positive control like rotenone (another Complex I inhibitor) to rule out assay failure [1]. Test this compound activity in a glucose-free, galactose-containing medium to force cells to rely on mitochondrial OXPHOS, making them more vulnerable [1].
Unexpectedly high cytotoxicity Concentration is too high; off-target effects. Perform a dose-response curve (e.g., 10 nM - 10 μM) to find the optimal window for your specific cell line.

Technical Notes & Safety Considerations

  • Confirming Mechanism: To directly link your findings to this compound's known target, consider complementing the ΔΨm assay with other readouts mentioned in the literature:
    • Reactive Oxygen Species (ROS): Use a probe like DCHF-DA to confirm increased ROS levels [2].
    • Complex I Activity: Use a commercial kit to measure the enzymatic activity of Complex I directly after drug treatment [2].
  • Cardiotoxicity Risk: Be aware that this compound's inhibition of Complex I can be toxic to cells with high energy demands, such as cardiomyocytes [1]. This is an important consideration for both experimental design and potential therapeutic applications.

References

Mubritinib & ROS: Mechanisms and Experimental Workflows

Author: Smolecule Technical Support Team. Date: February 2026

The diagrams below illustrate the core mechanism of Mubritinib and a general workflow for detecting ROS in live cells.

mechanism This compound Mechanism of Action This compound This compound ETC_Disruption Inhibits Mitochondrial Electron Transport Chain (Complex I) This compound->ETC_Disruption ROS_Increase Increased Mitochondrial ROS Production ETC_Disruption->ROS_Increase PI3K_Inhibition Reduces PI3K/mTOR Signaling ROS_Increase->PI3K_Inhibition Oxidative Stress Apoptosis Cell Cycle Arrest & Apoptosis ROS_Increase->Apoptosis PI3K_Inhibition->Apoptosis Reduced Nrf2 Activation

This diagram shows how this compound inhibits the mitochondrial electron transport chain, leading to a surge in reactive oxygen species (ROS) and a reduction in cell survival signals, ultimately triggering programmed cell death [1] [2].

workflow ROS Detection Assay Workflow Seed Seed Cells Treat Treat with this compound Seed->Treat Load Load ROS-Sensitive Dye Treat->Load Incubate Incubate Load->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data Measure->Analyze

This diagram outlines the key steps for running a general ROS detection assay after treating cells with this compound.

Experimental Protocols & Reagent Selection

Here are detailed methodologies and reagents for key experiments based on the search results.

This compound Treatment for ROS Induction in Cancer Cells This protocol is adapted from studies on non-small cell lung cancer (NSCLC) and primary effusion lymphoma (PEL) cells [1] [2].

  • Cell Lines: Use relevant cancer cell lines (e.g., NCI-H1975 for NSCLC, BC3 for PEL).
  • This compound Concentration: Treat cells for 48 hours with a range of 10 to 100 nM.
  • Culture Conditions: Use standard cell culture conditions (e.g., Dulbecco's Modified Eagle's Medium with 10% fetal bovine serum at 37°C in a CO2 incubator).
  • Combination Treatment: To study synergy with cisplatin, co-treat cells with this compound and cisplatin (e.g., 5 μM) [1].

Detection of ROS Using Fluorescent Probes The table below summarizes common dyes for detecting ROS in live cells, with parameters from commercial assays [3].

Reagent Specificity Ex/Em (nm) Key Features Suitable for Fixed Cells?
CellROX Green General ROS 485/520 Low background, fluoresces upon oxidation, detergent-resistant. Yes (formaldehyde-fixable)
MitoSOX Red / Green Mitochondrial Superoxide 396/610 (Red) 488/510 (Green) Targets mitochondria; critical for this compound studies. No
H2DCFDA General ROS (Peroxides) 495/527 Classic, general oxidative stress indicator. No
Dihydroethidium (DHE) Superoxide 518/606 Becomes red when oxidized; can be used for imaging and flow. Yes
  • Procedure:
    • After this compound treatment, incubate cells with the selected dye (e.g., 500 μl of DCHF-DA working solution) for 30 minutes at 37°C [1].
    • Wash cells with PBS to remove excess dye.
    • Analyze immediately using flow cytometry (e.g., FACScan) or fluorescence microscopy.

Assessment of Mitochondrial Function this compound's primary mechanism involves disrupting mitochondrial function [1] [2].

  • Seahorse XF Analyzer: Use this instrument to measure key parameters of mitochondrial respiration.
    • Measure the Oxygen Consumption Rate (OCR) in treated vs. untreated cells.
    • This compound specifically inhibits maximal OCR [2].
  • Mitochondrial Membrane Potential: Use a JC-1 stain to detect changes in membrane potential. After treatment, stain cells with 500 μl JC-1 (20 μg/ml) for 20 minutes at 37°C and analyze by flow cytometry [1].

Troubleshooting Guide & FAQs

Frequently Asked Questions

  • Q: What is the primary mechanism by which this compound increases ROS?

    • A: this compound directly inhibits mitochondrial electron transport chain (ETC) Complex I. This disruption of normal electron flow leads to a massive leak of electrons, which react with oxygen to form superoxide radicals, a type of ROS [1] [2].
  • Q: Why should I use a mitochondrial-specific ROS dye?

    • A: Since this compound acts directly on mitochondria, using a dye like MitoSOX is crucial to specifically measure the initial ROS burst at its source. This provides a more accurate and direct assessment of the drug's effect compared to general cytosolic ROS dyes [3].

Common Issues and Solutions

Problem Potential Cause Solution
Low or No ROS Signal Ineffective this compound batch; incorrect dye concentration/loading. Verify drug activity with a cell viability assay (MTT); confirm dye is fresh and loaded in serum-free medium if required.
Excessive Cell Death Before Assay This compound concentration or exposure time is too high. Titrate the drug (start at 10 nM) and reduce treatment time; measure apoptosis (Annexin V) in parallel.
High Background Fluorescence Inadequate washing; auto-oxidation of dye. Increase number of PBS washes after dye loading; minimize time between dye loading and measurement.
Inconsistent Results Between Experiments Variation in cell confluency or passage number. Use cells at a consistent passage number and always treat at the same confluency (e.g., 70-80%).

References

Mubritinib versus Rotenone complex I inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: Mubritinib vs. Rotenone

The table below provides a side-by-side comparison of these two complex I inhibitors based on current research.

Feature This compound Rotenone
Primary Reported Target Initially identified as a HER2/ErbB2 inhibitor [1] Well-characterized mitochondrial complex I inhibitor [2] [3]
Mechanism of Action Inhibits mitochondrial respiratory complex I, leading to impaired oxidative phosphorylation and altered energy metabolism (ATP/ADP, ATP/AMP ratios) [1] [4]. Potent inhibition of electron transfer from iron-sulfur centers in complex I to ubiquinone, blocking oxidative phosphorylation and increasing mitochondrial ROS [2] [3].
Primary Research Application Repurposing for selective treatment of KSHV+ Primary Effusion Lymphoma (PEL); selective sensitivity of PEL cells to ETC complex inhibition [1]. Gold-standard tool compound for Parkinson's disease modeling; studying mitochondrial toxicity, neurotoxicity, and anti-tumor mechanisms [2] [3] [5].
Key Experimental Findings Selective inhibition of KSHV+ PEL cell growth (GI50 in nanomolar range) vs. KSHV- cells; inhibits LANA binding to KSHV TR DNA [1]. Reproduces Lewy neurite-like pathology in neuronal cells; induces dopaminergic neuron degeneration; causes oxidative stress, ATP depletion, and ferroptosis [6] [3] [5].
Off-Target Effects & Toxicity Off-target effect on mitochondrial function is its primary anti-cancer mechanism; linked to cardiotoxicity due to cardiomyocytes' high energy demand [4]. High systemic toxicity; neurotoxic; targets liver, bone marrow, and bone; induces growth arrest and bone marrow depletion in rodent models [2].

Detailed Experimental Data and Protocols

This compound Research Insights
  • Cellular Screening for Drug Repurposing: The identification of this compound involved a dual screening campaign.
    • LANA DNA-Binding Assay: A stable HEK293T cell line was engineered to express a FLAG-tagged VP16-LANA DNA-binding domain (DBD) fusion protein upon doxycycline induction. These cells were transfected with a Gaussia luciferase reporter plasmid containing LANA binding sites (LBS) from the KSHV terminal repeat (TR). If the fusion protein binds the LBS, luciferase is expressed. Inhibitors of this binding reduce the luminescent signal [1].
    • Viability Screening: The same drug library was screened against a KSHV+ PEL cell line (BC3) and a KSHV- B-cell line (Ramos). Hits were selected for their ability to selectively reduce the viability of the KSHV+ cells [1].
  • Key Results: this compound was the only compound that scored as a hit in both screens. It caused selective cell cycle arrest and accumulation of sub-G1 population and Annexin V in KSHV+ PEL cells (BC3, BCBL1, BC1) at nanomolar concentrations (GI50 values ranging from 7.5 to 17.1 nM), while GI50 values for KSHV- lines were in the micromolar range (0.2 to 1.6 μM) [1].
  • Mechanism Confirmation: Seahorse analyzer experiments demonstrated that this compound selectively inhibits maximal oxygen consumption rate (OCR) in PEL cells. Metabolomics confirmed changes in energy status, with altered ATP/ADP and ATP/AMP ratios [1].
Rotenone Research Insights
  • In Vivo Toxicological Profiling: A systemic study in rats treated with 400 ppm rotenone in their diet for up to 14 days provided a comprehensive safety and mechanistic profile.
    • Target Organs: Histopathology identified the liver, bone marrow, and bone as primary target organs.
    • Metabolic Effects: The liver showed a distinct loss of glycogen and decreased triglycerides, indicating a hypocaloric state. This was accompanied by increased blood lactate and decreased blood glucose [2].
    • Hematological Effects: Bone marrow analysis revealed depletion (spongy atrophy) and a significant impact on erythropoiesis [2].
  • In Vitro Neurodegenerative Modeling: A common model uses differentiated human SH-SY5Y neuroblastoma cells.
    • Protocol: Cells are differentiated into a non-dividing, dopaminergic neural phenotype using agents like staurosporine. They are then chronically exposed to low concentrations of rotenone (e.g., 50 nM) for several weeks [5].
    • Key Results: This treatment leads to ~60% cell death over 21 days, process retraction, and the formation of α-synuclein and ubiquitin-positive aggregates (Lewy neurites). It also significantly reduces mitochondrial movement in neuronal processes [5].

Mechanisms of Action and Toxicity

The following diagram illustrates the core mechanism of Complex I inhibition shared by both compounds and the subsequent downstream effects that contribute to their toxicity and research applications.

architecture Compound Compound ComplexI Mitochondrial Complex I Compound->ComplexI ETC Inhibits Electron Transport Chain ComplexI->ETC ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Energy Impaired Oxidative Phosphorylation (↓ ATP Production) ETC->Energy Toxicity Cellular Stress & Apoptosis ROS->Toxicity Energy->Toxicity This compound This compound This compound->Compound Rotenone Rotenone Rotenone->Compound

This shared mechanism leads to distinct research outcomes based on the cellular context:

  • This compound's Selective Toxicity: The reason this compound selectively kills KSHV+ PEL cells appears to be due to their particular reliance on oxidative phosphorylation. Researchers found that other complex I inhibitors (Rotenone and Deguelin) also inhibited PEL cell growth, while various receptor tyrosine kinase (RTK) inhibitors did not, confirming that the effect is on-target for complex I [1].
  • Rotenone's Neurotoxicity: Rotenone's high lipophilicity allows it to cross the blood-brain barrier easily, where it inhibits complex I in energy-demanding dopaminergic neurons. This inhibition leads to oxidative stress, mitochondrial dysfunction, and protein aggregation, effectively modeling key aspects of Parkinson's disease pathology [3] [5].

Key Research Implications

  • For this compound: Its primary value lies in its potential as a repurposed therapeutic agent for KSHV-driven cancers like PEL. However, its strong inhibition of complex I and the associated risk of cardiotoxicity, as highlighted in the research, is a major consideration for clinical development [1] [4].
  • For Rotenone: It remains an invaluable tool in basic research for modeling Parkinson's disease and studying mitochondrial toxicity. Its high and systemic toxicity profile generally precludes its use as a therapeutic in humans, but it is essential for uncovering pathways in neurodegeneration and cancer biology [2] [3].

References

Mubritinib versus Deguelin PEL cell growth inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Mechanisms of Action

The following table outlines the distinct primary mechanisms through which each compound exerts its effects on PEL cells.

Feature Mubritinib Deguelin
Primary Molecular Target in PEL Electron Transport Chain (ETC) Complex I (NADH dehydrogenase) [1] [2] PI3K/Akt/mTOR signaling pathway; Ornithine Decarboxylase (ODC) [3] [4] [5]
Primary Mechanism in PEL Inhibits oxidative phosphorylation (OXPHOS); reduces ATP/ADP & ATP/AMP ratios [1] Inhibits pro-survival signaling; reduces levels of Inhibitor of Apoptosis Proteins (IAPs) [4] [5]
Other Relevant Targets Inhibits KSHV LANA binding to viral DNA [1] Also identified as an ETC Complex I inhibitor; can induce cell cycle arrest and apoptosis in various cancers [1] [6]

Efficacy and Selectivity in PEL Models

Experimental data demonstrates that both compounds can inhibit PEL cell growth, but their potency and selectivity profiles differ.

Compound Experimental Model / Assay Key Efficacy Findings Selectivity

| This compound | KSHV+ PEL cell lines (BC3, BCBL1, BC1); KSHV- B-cell lines (BJAB, Ramos, LCL352) [1] | • GI50 in PEL cells: 7.5 - 17.1 nM [1] • Induced cell cycle arrest and apoptosis (Annexin V+) [1] | ~100-fold selectivity for KSHV+ PEL over KSHV- or EBV+ B-cells [1] | | Deguelin | KSHV+ PEL cell lines (BC3); KSHV- B-cell line (Ramos) [1] | Inhibited PEL cell growth in viability screens [1] | Showed selective toxicity for KSHV+ BC3 cells over Ramos cells in screening [1] |

Key Experimental Protocols

The methodologies below are recreated from the key experiments cited in the search results.

Cell Viability and GI50 Determination (for this compound) [1]
  • Cell Lines: A panel of six B-cell lines was used, including KSHV+ PEL (BC3, BCBL1, BC1) and KSHV- (BJAB, Ramos, LCL352).
  • Dosing: Cells were treated with the compound across ten different concentrations.
  • Assay: Cell viability was measured, and data were used to determine the Growth Inhibition 50 (GI50) value—the concentration that causes a 50% reduction in cell growth.
  • Analysis: GI50 values were interpolated from nonlinear regressions of the concentration-response data.
Mechanism Investigation for Mitochondrial Function (for this compound) [1]
  • Seahorse Analysis: This technology was used to measure the Oxygen Consumption Rate (OCR) of PEL cells in real-time.
  • Protocol: After seeding cells in a specialized microplate and calibrating the sensor, this compound was injected. Key parameters of mitochondrial function, such as Maximal OCR, were recorded and analyzed.
  • Metabolomics: Cellular energy charge was assessed by measuring the ratios of ATP/ADP and ATP/AMP in treated versus untreated cells.

Research Implications and Considerations

The experimental data suggests distinct advantages and considerations for each compound in PEL research.

  • This compound's Selectivity: The nanomolar potency and high selectivity of this compound for PEL cells over other B-cell lines provide a strong rationale for its further investigation as a repurposed therapeutic agent for PEL [1]. Its action through mitochondrial disruption suggests that PEL cells may have a unique dependency on oxidative phosphorylation.
  • Deguelin's Broader Profile: While active against PEL cells, the search results provide more extensive data on Deguelin's efficacy and multi-target mechanisms in other cancers, such as breast cancer and prolactinomas [3] [4] [5]. Its activity in PEL was identified in screening, but a direct head-to-head comparison with this compound in the same PEL models is not available in the search results.

A Researcher's Guide to Compound Selection

To help contextualize your research decisions, here is a visual summary of the key characteristics and research applications for this compound and Deguelin.

Start Research Objective: PEL Cell Growth Inhibition This compound This compound Start->this compound Deguelin Deguelin Start->Deguelin Mech1 Primary PEL Mechanism: ETC Complex I Inhibition This compound->Mech1 Mech2 Primary PEL Mechanism: PI3K/Akt/mTOR Inhibition Deguelin->Mech2 Data1 Key Evidence: Direct from PEL models Highly selective for KSHV+ cells Mech1->Data1 Data2 Key Evidence: Active in PEL screens Well-studied in other cancers Mech2->Data2 UseCase1 Best Suited For: Studying mitochondrial dependency in PEL Data1->UseCase1 UseCase2 Best Suited For: Studying multi-target signaling inhibition Data2->UseCase2

Navigating the Research Landscape

  • For a focused PEL project, the direct and compelling evidence for this compound makes it a prime candidate.
  • For a broader investigation into oncogenic signaling, Deguelin's well-documented multi-target action provides a useful tool.
  • Consider combination therapies. The distinct mechanisms of action suggest that this compound and Deguelin could potentially be used in combination or sequentially to overcome resistance.

References

Mubritinib compared to other HER2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

The diagram below illustrates the distinct mechanisms through which Mubritinib and other major HER2 inhibitors exert their effects on cancer cells.

G cluster_mito Mitochondrion Growth_Factors Growth Factors HER2 HER2/EGFR (Receptor Tyrosine Kinases) Growth_Factors->HER2 Ligand Binding Dimerization Dimerization & Autophosphorylation HER2->Dimerization Downstream_Signaling Downstream Signaling (MAPK, PI3K/Akt) Dimerization->Downstream_Signaling Cell_Outcomes Cell Proliferation & Survival Downstream_Signaling->Cell_Outcomes ETC Electron Transport Chain (ETC) Complex_I Complex I (NADH:ubiquinone oxidoreductase) ETC->Complex_I OXPHOS Oxidative Phosphorylation (ATP Production) Complex_I->OXPHOS Antibodies Trastuzumab Pertuzumab Antibodies->HER2 Blocks Dimerization TKIs Afatinib, Lapatinib Neratinib, IAM1363 TKIs->Dimerization Blocks Kinase Activity This compound This compound This compound->Complex_I Inhibits Complex I

Key Experimental Data and Protocols

For researchers, the methodological details behind these findings are critical. The table below outlines key experiments used to characterize this compound.

Experimental Objective Model System Key Protocol Details Critical Readouts

| Identify this compound's Primary Target [1] [2] | KSHV+ Primary Effusion Lymphoma (PEL) cell lines (BC3, BCBL1), KSHV- B-cell lines | • Seahorse Analyzer: Measure Oxygen Consumption Rate (OCR). • Metabolomics: Quantify ATP/ADP & ATP/AMP ratios. • Compare with other ETC inhibitors (Rotenone) and RTK inhibitors [1]. | • this compound potently inhibited maximal OCR. • Altered energy charge (ATP/ADP, ATP/AMP). • ETC inhibitors, but not RTK inhibitors, recapitulated PEL cell death [1]. | | Screen for LANA DBD Inhibitors & Cytotoxicity [1] | Stable HEK293T (LANA DBD reporter), Ramos (KSHV-), BC3 (KSHV+ PEL) | • Luciferase Reporter Assay: Test compound library for inhibition of LANA-DNA binding. • Viability Screen: Test same library on Ramos vs. BC3 cells [1]. | • "Therapeutic Window" calculated to identify hits that inhibit LANA binding and selectively kill KSHV+ cells. • this compound was the only compound that scored in both assays [1]. | | Evaluate Differentiation Synergy in AML [3] | Human AML cell lines (HL60, NB4), primary AML patient cells | • Co-treatment: this compound + All-Trans Retinoic Acid (ATRA). • Differentiation Assays: CD11b surface expression (Flow Cytometry), NBT reduction, morphological analysis (Wright-Giemsa stain) [3]. | • Synergy in growth inhibition and G0/G1 arrest. • Increased CD11b+ cells and NBT+ cells. • Mechanism involved MEK/ERK-mediated RARα/STAT1 axis, not HER2 inhibition [3]. |

Research Implications and Future Directions

The re-characterization of this compound highlights several important considerations for drug development and cancer research:

  • Target Validation is Crucial: this compound's case underscores the importance of thorough target validation, even for compounds with a clear initial mechanistic hypothesis. Off-target effects can sometimes be the true drivers of efficacy [1] [2].
  • Exploiting Metabolic Dependencies: The finding that this compound kills cancer cells by inhibiting OXPHOS opens avenues for targeting metabolic vulnerabilities, particularly in cancers like PEL and AML that appear dependent on mitochondrial function [1] [3] [2].
  • Context Matters for HER2 Inhibition: The comparative data shows that not all HER2 inhibitors are equal. The choice of inhibitor (e.g., afatinib vs. trastuzumab) may depend heavily on the specific HER2 alteration and cancer type, emphasizing the need for personalized approaches [4].

References

Mubritinib efficacy different AML subtypes

Author: Smolecule Technical Support Team. Date: February 2026

Mubritinib's Mechanism of Action

The anti-leukemic activity of this compound is mechanistically distinct from its original design.

  • Primary Molecular Target: this compound directly inhibits Ubiquinone-dependent Electron Transport Chain (ETC) Complex I (NADH: ubiquinone oxidoreductase) [1] [2]. This inhibition occurs at the ubiquinone-binding site, functionally distinct from other complex I inhibitors like IACS-010759 [1].
  • Downstream Metabolic Effects: ETC complex I inhibition disrupts mitochondrial energy metabolism, leading to decreased oxidative phosphorylation (OXPHOS) activity, reduced ATP/ADP and NAD/NADH ratios, and induction of lethal oxidative stress from ROS accumulation [1] [2].
  • Original Target vs. True Mechanism: this compound was initially developed as a selective HER2 (ERBB2) kinase inhibitor [1] [3]. Research shows ERBB2 is not expressed in this compound-sensitive AML specimens, confirming its anti-leukemic activity is independent of HER2 inhibition [1].

The following diagram illustrates the mechanism by which this compound induces apoptosis in AML cells.

G This compound This compound ETC_Complex_I ETC_Complex_I This compound->ETC_Complex_I Inhibits OXPHOS OXPHOS ETC_Complex_I->OXPHOS Disrupts ATP_NAD_Reduction ATP_NAD_Reduction OXPHOS->ATP_NAD_Reduction Decreases ROS_Accumulation ROS_Accumulation OXPHOS->ROS_Accumulation Induces Apoptosis Apoptosis ATP_NAD_Reduction->Apoptosis ROS_Accumulation->Apoptosis

Efficacy Across AML Subtypes

This compound's efficacy is not uniform but is highly selective for AML subtypes with specific genetic and metabolic profiles.

Table 1: this compound Sensitivity and Resistance Across AML Subtypes

Feature Associated with this compound SENSITIVITY Associated with this compound RESISTANCE
Genetic/Molecular Profile Mutated NPM1, FLT3 (especially ITD), DNMT3A [1] KIT mutations [1]
Cytogenetic Risk Intermediate risk, Normal Karyotype (NK) [1] [4] Favorable risk (e.g., Core Binding Factor (CBF) leukemias) [1]
Gene Expression High expression of HOX-network genes (e.g., HOXA9, HOXA10, MEIS1) [4] Low expression of HOX-network genes [4]
Metabolic State High mitochondrial function-related gene expression, high OXPHOS dependency [1] [5] Lower mitochondrial mass and glycolytic metabolism [5]
Patient Prognosis Poor response to standard chemotherapy, high relapse rates, short overall survival [1] Favorable prognosis subtypes [1]

This selective efficacy means this compound has therapeutic potential for approximately 30% of AML cases currently lacking effective treatment options, particularly those with poor prognosis [1].

Key Supporting Experimental Data

Key findings from foundational studies are summarized below.

Table 2: Summary of Key Experimental Findings on this compound

Study Model Experimental Treatment Key Findings
Primary Human AML Samples (ex vivo) [1] This compound exposure Induced apoptotic cell death in AML samples with high mitochondrial function; spared normal CD34+ cord blood cells.
Syngeneic Mouse Model (MLL-AF9) [1] This compound vs. Vehicle control 19-fold and 42-fold decrease in leukemia cells in bone marrow and spleen, respectively; 37% increase in median overall survival.
Gene Expression Profiling [1] Transcriptional analysis of sensitive vs. resistant cells Sensitivity linked to high expression of mitochondrial metabolism and ETC genes; ERBB2 (HER2) not expressed in sensitive specimens.

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are detailed methodologies for key experiments cited.

  • Ex Vivo Drug Sensitivity Assay on Primary AML Cells [1]

    • Cell Source: Use primary blast cells from AML patient bone marrow or peripheral blood samples, with healthy donor CD34+ cells as control.
    • Culture Method: Utilize a specialized culture system that transiently maintains leukemia stem cell (LSC) activity.
    • Drug Exposure: Treat cells with a dose range of this compound.
    • Viability Readout: Assess cell viability using apoptotic markers (e.g., Annexin V/propidium iodide staining) analyzed by flow cytometry.
  • In Vivo Efficacy Assessment in Mouse Models [1]

    • Animal Model: Use immunodeficient mice transplanted with human AML cell lines (e.g., MOLM-13) or primary patient-derived xenografts.
    • Treatment Regimen: Administer this compound or vehicle control after engraftment is confirmed.
    • Efficacy Endpoints: Monitor leukemia burden in bone marrow and spleen via bioluminescent imaging; track overall survival.
  • Mechanism of Action Elucidation [1]

    • Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure OCR, a direct indicator of mitochondrial OXPHOS, in cells treated with this compound versus control.
    • Complex I Activity Assay: Perform biochemical analyses on isolated mitochondrial fractions to directly measure NADH oxidation activity in the presence of this compound.
    • ROS Measurement: Use fluorescent probes (e.g., MitoSOX) and flow cytometry to quantify mitochondrial superoxide production after drug treatment.

Research Implications and Combination Strategies

This compound represents a compelling candidate for drug repurposing, as it has already completed a Phase I clinical trial for solid tumors, potentially accelerating its path to clinical application in AML [1].

  • Overcoming Chemoresistance: this compound's mechanism targets a vulnerability in chemoresistant AML cells, which often demonstrate higher OXPHOS levels and mitochondrial mass [2].
  • Rational Combination Therapies: this compound could be combined with other agents to enhance efficacy and overcome resistance.
    • With BCL-2 inhibitors: OXPHOS inhibition by this compound may synergize with venetoclax to enhance apoptosis [2].
    • With Metabolic Modulators: Co-targeting mitochondrial metabolism and compensatory pathways like glycolysis or NAD+ biosynthesis may prevent resistance [5].

This compound's potential is firmly rooted in its ability to selectively target the metabolic dependencies of high-risk AML. Further clinical validation, particularly in defined patient subgroups and in rational combination regimens, is the necessary next step to translate this promising preclinical agent into a meaningful therapeutic option.

References

Mubritinib selectivity KSHV positive versus negative cells

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Mubritinib's Selectivity

The table below summarizes the growth inhibition (GI50) data from a study that screened this compound against a panel of B-cell lines [1]. The GI50 represents the drug concentration that causes a 50% reduction in cell growth.

Cell Line KSHV Status GI50 Value
BC3 Positive 13.45 nM
BCBL1 Positive 17.10 nM
BC1 Positive 7.50 nM
BJAB Negative 1.60 µM (1600 nM)
Ramos Negative 0.40 µM (400 nM)
LCL352 (EBV+) Negative 0.20 µM (200 nM)

Data from [1] shows that the GI50 values for KSHV-positive PEL cell lines (BC3, BCBL1, BC1) are in the nanomolar range (7.5 to 17.1 nM). In contrast, the GI50 values for KSHV-negative B-cell lines (BJAB, Ramos) and an EBV-positive lymphoblastoid cell line (LCL352) are in the micromolar range (0.2 to 1.6 µM), indicating a more than 100-fold selectivity for KSHV-positive cells [1].

Experimental Protocols for Key Findings

For your experimental work, you can refer to the following key methodologies from the research.

Cell Viability and Selectivity Screening
  • Cell Lines: Screening was performed using KSHV+ PEL lines (BC3, BCBL1, BC1) and KSHV- lines (BJAB, Ramos, LCL352) [1].
  • Procedure: The SelleckChem library of known drugs was screened at 10 µM. Dose-response curves were generated using ten different drug concentrations to determine GI50 values [1].
  • Analysis: Selective hits were identified based on a "therapeutic window" calculated as: Ramos (KSHV-) percent cell viability minus BC3 (KSHV+) percent cell viability [1].
LANA DNA Binding Inhibition Assay
  • Principle: A stable HEK293T cell line expresses a FLAG-tagged VP16-LANA DNA-binding domain (DBD) fusion protein. A Gaussia luciferase reporter plasmid contains three LANA binding sites (LBS) from the KSHV terminal repeat [1].
  • Readout: When the fusion protein binds to the LBS, it transactivates luciferase expression. Inhibition of this binding by a compound reduces the luciferase signal [1].
  • Screening: This cell-based luciferase assay was used to screen a library of ~1,000 known drugs at 12.5 µM to identify inhibitors of LANA-DNA interaction [1].
Mechanism of Action Investigation
  • Seahorse Analysis: Used to measure mitochondrial respiration, specifically the Oxygen Consumption Rate (OCR). This demonstrated that this compound selectively inhibits maximal OCR in PEL cells [1].
  • Metabolomics: Employed to assess the metabolic impact, revealing that this compound treatment alters ATP/ADP and ATP/AMP ratios in PEL cells [1].
  • Comparative Inhibition: The effects of this compound were compared with other ETC complex I inhibitors (Rotenone, Deguelin) and various receptor tyrosine kinase (RTK) inhibitors to confirm that PEL cell death is due to ETC inhibition, not HER2/ErbB2 blockade [1].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism by which this compound selectively kills KSHV-positive PEL cells.

G This compound This compound ETC_Complex_I ETC Complex I This compound->ETC_Complex_I Inhibits KSHV_Positive KSHV+ PEL Cell KSHV_Positive->ETC_Complex_I Depends On KSHV_Negative KSHV- B Cell KSHV_Negative->ETC_Complex_I Less Dependent OXPHOS Oxidative Phosphorylation (OXPHOS) ETC_Complex_I->OXPHOS Disrupts ATP_Reduction Reduced ATP Production OXPHOS->ATP_Reduction Metabolomic_Changes Altered ATP/ADP, ATP/AMP Ratios ATP_Reduction->Metabolomic_Changes PEL_Death PEL Cell Death (Cell Cycle Arrest, Apoptosis) Metabolomic_Changes->PEL_Death

Figure: this compound selectively targets KSHV-positive PEL cells by inhibiting mitochondrial ETC Complex I. KSHV+ PEL cells exhibit a unique dependency on oxidative phosphorylation (OXPHOS) [1] [2]. This compound potently inhibits complex I activity, disrupting OXPHOS, reducing ATP production, and causing detrimental changes in cellular energy metrics, ultimately triggering cell cycle arrest and apoptosis [1]. KSHV-negative cells, being less dependent on this pathway, are significantly less affected [1] [2].

Key Research Implications

  • Primary Mechanism: The anti-PEL activity of this compound is linked to inhibition of mitochondrial ETC complex I, not its historical target HER2/ErbB2, as other HER2 inhibitors failed to reproduce the effect while other complex I inhibitors did [1] [2].
  • Therapeutic Rationale: The research provides a strong rationale for drug repurposing this compound for selective treatment of PEL and potentially other OXPHOS-dependent cancers [1] [3].
  • Broader Relevance: This finding highlights targeting mitochondrial metabolism as a promising strategy against cancers driven by viral infections [1].

References

Mubritinib compared to Berberine neuroprotection

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Profiles at a Glance

The table below summarizes the key characteristics and experimental findings for Mubritinib and Berberine based on the identified studies.

Feature This compound Berberine
Primary Known Function HER2/EGFR tyrosine kinase inhibitor; originally investigated for cancer [1]. Natural isoquinoline alkaloid; used for gastrointestinal infections, with multiple pharmacological activities [2] [3].
Reported Neuroprotective Action Blood-Spinal Cord Barrier (BBSCB) protection [4] [5]. Multifaceted: Antioxidant, anti-inflammatory, anti-apoptotic, anti-ferroptosis, autophagy regulation, BBB protection [2] [3] [6].
Key Signaling Pathways (Proposed) Information missing from available data. AMPK/PGC-1α/SIRT1 [7], AMPK/NRF2/HO-1 [3], PI3K/Akt, NF-κB [2].

| In Vitro Model & Findings | Model: Immortalized human brain endothelial cells (hCMEC/D3) under H2O2 stress [5]. Finding: Identified as a hit in a high-throughput screen for protecting endothelial cell viability [4] [5]. | Models: Diverse, including SH-SY5Y neuroblastoma cells under stress from 6-OHDA [7] or erastin [3]. Finding: Attenuates oxidative stress, mitochondrial dysfunction, and neuronal cell death [7] [3]. | | In Vivo Model & Efficacy | Model: Mouse model of cervical Spinal Cord Injury (SCI) [4] [5]. Finding: Minimized BBSCB breakdown, reduced neuronal loss, and improved gait performance [4] [5]. | Models: Extensive, including rat SCI [3], mouse Parkinson's [7], and ischemic stroke models [6]. Finding: Consistently reduces infarct volume, improves motor/neurological function, and inhibits neuronal death across models [7] [3] [6]. | | Research Volume | Limited; one primary study identified [4]. | Extensive; numerous studies and systematic reviews validate effects across neurodegenerative diseases [2] [6]. |

Experimental Protocol for Key Findings

The most direct comparison comes from a 2022 study that identified both compounds in the same screening assay for Spinal Cord Injury (SCI) therapy [4] [5]. The core methodology is outlined below, and the overall workflow is summarized in the diagram.

G Start High-Throughput Screening Assay (HTSA) Cell Culture hCMEC/D3 human brain endothelial cells Start->Cell Prime Prime cells with candidate drug library (1,570 compounds) Cell->Prime Stress Induce oxidative stress with H2O2 (0.45 mM) Prime->Stress Evaluate Evaluate cell viability using resazurin-based assay Stress->Evaluate Identify Identify 90 'hit' drugs with viability >70% Evaluate->Identify Secondary Secondary In-Vitro & In-Vivo Validation Identify->Secondary

  • In-Vitro BBSCB Functional Test: The co-culture model (brain endothelial cells, pericytes, astrocytes) undergoes Oxygen-Glucose Deprivation and Reoxygenation (OGD/Reox). Barrier integrity is measured via Transendothelial Electrical Resistance (TEER) and sodium fluorescein (Na-F) permeability [5].
  • In-Vivo SCI Efficacy: A mouse model of cervical spinal cord contusion injury is used. Treatments are administered post-injury. Outcomes assessed include:
    • BBSCB breakdown (1 day post-injury)
    • Neuronal loss and gait performance (8 weeks post-injury) [4] [5].

Berberine's Neuroprotective Mechanisms

While this compound's specific molecular mechanisms for neuroprotection are not detailed in the available reports [4], research on Berberine reveals a multi-targeted profile. The diagram below synthesizes key pathways from recent studies.

G cluster_1 Pathway 1: Mitochondrial Health & Autophagy cluster_2 Pathway 2: Anti-Ferroptosis BBR Berberine (BBR) AMPK AMPK Activation BBR->AMPK AMPK2 AMPK Activation BBR->AMPK2 In Spinal Cord Injury PGC1a PGC-1α ↑ AMPK->PGC1a SIRT1 SIRT1 ↑ AMPK->SIRT1 MITO Improved Mitochondrial Function & Biogenesis PGC1a->MITO SIRT1->MITO AUTO Restored Autophagy Flux SIRT1->AUTO Outcome1 Reduced Oxidative Stress & Cell Death MITO->Outcome1 AUTO->Outcome1 NRF2 NRF2 Activation HO1 HO-1 ↑ NRF2->HO1 GPX4 GPX4 ↑ NRF2->GPX4 Outcome2 Reduced Lipid Peroxidation & Ferroptosis HO1->Outcome2 GPX4->Outcome2 AMPK2->NRF2

Interpretation and Considerations for Researchers

  • This compound: Presents as a novel candidate with a unique origin. Its identification from a targeted screen for BBSCB protection makes it promising for specific vascular-related aspects of CNS injury, but its mechanism and efficacy in other neurodegenerative contexts remain largely unexplored [4].
  • Berberine: Represents a well-studied, multi-target agent. The extensive preclinical data across various disease models demonstrates a robust neuroprotective profile but is accompanied by the well-known challenge of low oral bioavailability [8], a critical factor for drug development.

The choice for further investigation depends heavily on research goals: a potentially novel, targeted mechanism (this compound) versus a well-validated, multi-mechanistic agent with formulation challenges (Berberine).

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Exact Mass

468.17731048 Da

Monoisotopic Mass

468.17731048 Da

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V734AZP9BR

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Other CAS

366017-09-6

Wikipedia

Mubritinib

Dates

Last modified: 08-15-2023
1. Hayashi, K.; Masuda, S.; Kimura, H. Impact of biomarker usage on oncology drug development. Journal of Clinical Pharmacy and Therapeutics (2013), 38(1), 62-67.
2. Anastassiadis, Theonie; Deacon, Sean W.; Devarajan, Karthik; Ma, Haiching; Peterson, Jeffrey R.Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology (2011), 29(11), 1039-1045.
3. Grinshtein, Natalie; Datti, Alessandro; Fujitani, Mayumi; Uehling, David; Prakesch, Michael; Isaac, Methvin; Irwin, Meredith S.; Wrana, Jeffrey L.; Al-Awar, Rima; Kaplan, David R. Small Molecule Kinase Inhibitor Screen Identifies Polo-Like Kinase 1 as a Target for Neuroblastoma Tumor-Initiating Cells. Cancer Research (2011), 71(4), 1385-1395.
4. Nagasawa, Joji; Mizokami, Atsushi; Koshida, Kiyoshi; Yoshida, Sei; Naito, Kenichiro; Namiki, Mikio. Novel HER2 selective tyrosine kinase inhibitor, TAK-165, inhibits bladder, kidney and androgen-independent prostate cancer in vitro and in vivo. International Journal of Urology (2006), 13(5), 587-592.
5. Sugita, Shozo; Kawashima, Hidenori; Tanaka, Tomoaki; Kurisu, Takeshi; Sugimura, Kazunobu; Nakatani, Tatsuya Effect of type I growth factor receptor tyrosine kinase inhibitors on phosphorylation and transactivation activity of the androgen receptor in prostate cancer cells: Ligand-independent activation of the N-terminal domain of the androgen receptor. Oncology Reports (2004), 11(6), 1273-1279.

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